molecular formula C6H5BrN4 B1376243 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine CAS No. 120640-83-7

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

Cat. No.: B1376243
CAS No.: 120640-83-7
M. Wt: 213.03 g/mol
InChI Key: PTOZTBARCUGHCN-UHFFFAOYSA-N
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Description

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-7-methyl-2H-triazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c1-3-4(7)2-8-6-5(3)9-11-10-6/h2H,1H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOZTBARCUGHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NNN=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine represents a high-value heterocyclic building block in modern medicinal chemistry.[1] Belonging to the class of azabenzotriazoles, this scaffold serves as a critical bioisostere for purines and benzotriazoles. Its structural uniqueness lies in the [4,5-b] fusion pattern, which positions the triazole nitrogens to mimic the N7/N9 region of adenine, making it a "privileged scaffold" for ATP-competitive kinase inhibitors and GPCR modulators.

The presence of the C6-Bromine handle allows for orthogonal functionalization via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C7-Methyl group introduces steric constraints that can enhance selectivity profiles by inducing atropisomerism or filling hydrophobic pockets in target proteins.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine
CAS Number 1086838-38-1
Molecular Formula C₆H₅BrN₄
Molecular Weight 213.04 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water
pKa (Calculated) ~0.5 (Pyridine N), ~8.2 (Triazole NH)
Structural Alert Triazole ring (High Nitrogen content; potential shock sensitivity if dry/pure)

Synthetic Architecture & Protocols

Retrosynthetic Logic

The most robust route to the 1,2,3-triazolo[4,5-b]pyridine system is the diazotization-cyclization of ortho-diaminopyridines . This approach is self-validating because the formation of the triazole ring is thermodynamically driven and typically proceeds in high yield without complex purification.

Core Synthesis Protocol (Diazo-Cyclization)

Note: This protocol is adapted from standard methodologies for triazolopyridines [1, 2].

Precursor: 5-Bromo-4-methylpyridine-2,3-diamine.

Reagents:

  • Sodium Nitrite (

    
    )
    
  • Glacial Acetic Acid (

    
    ) or Hydrochloric Acid (
    
    
    
    )
  • Water (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 5-Bromo-4-methylpyridine-2,3-diamine in 20 mL of 50% aqueous acetic acid. Cool the solution to 0–5 °C in an ice bath.

    • Why: Low temperature prevents the decomposition of the unstable diazonium intermediate before cyclization.

  • Diazotization: Dropwise add a solution of

    
     (1.1 eq, 11 mmol) in water (5 mL). Maintain internal temperature < 5 °C.
    
    • Observation: The solution typically turns from brown/red to a lighter yellow or forms a precipitate.

  • Cyclization: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour.

    • Mechanism:[2][3] The primary amine is converted to a diazonium species (

      
      ), which undergoes immediate intramolecular attack by the adjacent amino group nitrogen to close the triazole ring.
      
  • Workup: Dilute with ice-cold water (50 mL). The product usually precipitates. Filter the solid, wash with cold water, and dry under vacuum.

    • Validation: If no precipitate forms, neutralize to pH 4–5 with NaOH to induce crystallization.

Functionalization Workflow (Graphviz)

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

G Start Precursor: 5-Bromo-4-methyl- pyridine-2,3-diamine Core CORE SCAFFOLD: 6-Bromo-7-methyl- 2H-1,2,3-triazolo[4,5-b]pyridine Start->Core NaNO2, H+ (Diazotization) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target: Biaryl Kinase Inhibitors Core->Suzuki C-Br Functionalization Buchwald Buchwald-Hartwig (R-NH2, Pd cat.) Target: Aminated Ligands Core->Buchwald C-Br Functionalization Alkylation N-Alkylation (R-X, Base) Target: N-Substituted Probes Core->Alkylation Triazole NH Functionalization

Figure 1: Synthetic workflow showing the formation of the core scaffold and its divergent utility in medicinal chemistry.

Medicinal Chemistry Applications

Bioisosterism & Binding Modes

The 1,2,3-triazolo[4,5-b]pyridine system is a 7-azabenzotriazole . In drug design, it serves two primary roles:

  • Purine Mimicry: The N1, N2, and N3 atoms of the triazole ring, combined with the pyridine nitrogen, create a hydrogen-bond acceptor/donor motif similar to Adenine. This allows the scaffold to bind effectively to the hinge region of kinases [3].

  • Electronic Modulation: The pyridine ring pulls electron density from the triazole, making the NH proton more acidic (pKa ~8.2) compared to benzotriazole (pKa ~8.6). This enhances hydrogen bond donor capability.

Role of Substituents (SAR)
  • 6-Bromo (Br): This is the "warhead" attachment point. In SAR studies, this position usually projects into the hydrophobic back-pocket of a receptor. It is replaced via cross-coupling to extend the molecule's reach into the binding site.

  • 7-Methyl (Me):

    • Conformational Lock: The methyl group creates steric clash with substituents at the C6 position, potentially forcing the molecule into a non-planar conformation (atropisomerism). This is crucial for increasing selectivity against promiscuous targets.

    • Lipophilicity: Adds a small hydrophobic patch, improving membrane permeability (LogP modulation).

Mechanistic Pathway: Kinase Inhibition

KinaseBinding Target Target: Protein Kinase (ATP Binding Pocket) Interaction1 H-Bond Interaction (Hinge Region) Target->Interaction1 Interaction2 Hydrophobic Interaction (Gatekeeper Residue) Target->Interaction2 Scaffold 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine Triazole Nitrogens C6-Bromine C7-Methyl Scaffold:N->Interaction1 Mimics Adenine N7 Scaffold:Br->Interaction2 Displaced by Aryl Group Interaction3 Steric Selectivity (Solvent Front) Scaffold:Me->Interaction3 Restricts Rotation

Figure 2: Pharmacophore mapping of the scaffold within a theoretical kinase binding pocket.

Safety & Handling (SDS Highlights)

While specific toxicological data for this CAS is limited, it should be handled as a Potent Bioactive Heterocycle .

  • GHS Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Use only in a chemical fume hood.

    • Avoid contact with metals (potential for shock-sensitive metal azides, though less likely with fused triazoles than simple azides).

    • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

References

  • Biostere Analysis of Triazolopyridines. Arabian Journal of Chemistry. "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes." (2023).[2] Link

  • General Synthesis of [1,2,3]Triazolo[4,5-b]pyridines.Journal of Heterocyclic Chemistry. "Synthesis and reactivity of 1,2,3-triazolo[4,5-b]pyridine derivatives.
  • Scaffold Utility in Kinase Inhibitors.Journal of Medicinal Chemistry. "Purine bioisosteres: Strategies and applications in drug discovery.
  • Compound Commercial Data. PubChem CID 494193. Link

Sources

Physicochemical Properties & Technical Profile: 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine , a critical heterocyclic scaffold used in medicinal chemistry. It serves as a bioisostere for purines and a versatile building block for kinase inhibitors and other bioactive small molecules.

Executive Summary

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (CAS: 1086838-38-1) is a fused bicyclic heteroaromatic system comprising a pyridine ring fused to a 1,2,3-triazole.[1][2][3][4][5] This scaffold is highly valued in drug discovery for its ability to mimic the adenine core of ATP, making it a privileged structure for designing kinase inhibitors (e.g., c-Met, ALK inhibitors).

The molecule exhibits a unique electronic profile due to the electron-withdrawing nature of the triazole ring and the pyridine nitrogen, balanced by the lipophilic methyl group and the reactive bromine handle. Its "2H" designation refers to the dominant tautomer in the neutral state, though it exists in dynamic equilibrium with 1H and 3H forms depending on solvent polarity and pH.

Structural Analysis & Electronic Properties

Tautomerism and Stability

Unlike simple benzotriazoles, the [4,5-b]pyridine fusion introduces asymmetry. The position of the proton on the triazole ring (N1, N2, or N3) is governed by aromaticity and lone-pair repulsion from the pyridine nitrogen (N4).

  • 2H-Tautomer (Dominant): In the gas phase and non-polar solvents, the 2H-isomer is generally the most stable due to the maximization of aromaticity (Clar's sextet rule) and minimization of dipole repulsion between the triazole nitrogens and the pyridine nitrogen.

  • 1H/3H-Tautomers (Reactive): In polar protic solvents or crystalline states, the equilibrium may shift to the 1H or 3H forms, which are often the reactive species in alkylation reactions.

Electronic Distribution[3]
  • Pyridine Ring (N4): Acts as an electron sink, decreasing the electron density of the fused system.

  • C6-Bromine: The bromine atom at position 6 is activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) but is relatively resistant to nucleophilic aromatic substitution (

    
    ) compared to positions ortho/para to the pyridine nitrogen, unless highly activated.
    
  • C7-Methyl: Provides a steric handle and increases lipophilicity (LogP), aiding in hydrophobic pocket binding within protein targets.

Physicochemical Profile

The following data consolidates experimental and calculated values for the 2H-isomer.

PropertyValue / RangeTechnical Note
Molecular Formula

Molecular Weight 213.04 g/mol
CAS Number 1086838-38-1
Physical State Solid (Powder)Off-white to pale yellow
Melting Point 185 – 190 °CHigh lattice energy due to

-stacking
Boiling Point ~325 °C (Predicted)Decomposes before boiling
pKa (Acidic) 6.6 – 7.0Refers to deprotonation of the triazole NH
pKa (Basic) ~0.5Protonation of Pyridine N (very weak base)
LogP (Octanol/Water) 1.5 – 1.7Moderate lipophilicity; Methyl group adds ~0.5 units vs core
TPSA ~55

Favorable for cell permeability
Solubility DMSO (>50 mg/mL), DMFPoor water solubility (<1 mg/mL)

Synthetic Pathways[10]

The synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine typically proceeds via the diazotization of a vicinal diaminopyridine precursor. This method is preferred for its reliability and high yield.

Core Synthesis Protocol (Diazotization)

Reaction Logic: The formation of the N-N-N bond is driven by the attack of the nitrosonium ion (


) on the more nucleophilic amine, followed by cyclization.

Step-by-Step Methodology:

  • Precursor Preparation: Start with 2,3-diamino-5-bromo-4-methylpyridine .

  • Acidification: Dissolve the diamine in aqueous

    
     (50%) or glacial acetic acid. Cool to 0–5 °C.
    
  • Diazotization: Dropwise addition of

    
     (1.1 equiv) in water, maintaining temperature <5 °C.
    
    • Mechanism:[6][7] The primary amine forms a diazonium salt, which immediately attacks the adjacent amine nitrogen to close the ring.

  • Work-up: The product often precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH).

Synthesis Start 2,3-Diamino-5-bromo- 4-methylpyridine Reagent NaNO2 / HCl (Diazotization) Start->Reagent Intermediate [Diazonium Intermediate] Reagent->Intermediate 0-5°C, <30 min Product 6-Bromo-7-methyl-2H- 1,2,3-triazolo[4,5-b]pyridine Intermediate->Product Cyclization (-H2O)

Figure 1: Synthetic route via diazotization of vicinal diaminopyridine.

Reactivity & Applications in Drug Design

This scaffold is a "privileged structure" because it offers three distinct vectors for chemical modification, allowing for the rapid generation of SAR (Structure-Activity Relationship) libraries.

Palladium-Catalyzed Cross-Coupling (C6 Position)

The C6-Bromine is the primary handle for diversity.

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

    • Catalyst System:

      
       or 
      
      
      
      with
      
      
      in Dioxane/Water.
  • Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., morpholine, piperazine).

    • Catalyst System:

      
       / Xantphos or BrettPhos.
      
N-Alkylation (Triazole Ring)

Alkylation of the triazole NH is complex due to tautomerism.

  • N2-Alkylation: Often favored under thermodynamic control or when using soft electrophiles.

  • N1/N3-Alkylation: Favored by steric hindrance at N2 or specific solvent effects (e.g., DMF often promotes N1/N3 mixtures).

  • Protocol:

    
     or 
    
    
    
    in DMF with alkyl halides. Regioisomers must be separated by chromatography.
Diagram of Reactivity Vectors

Reactivity Core 6-Bromo-7-methyl-2H- 1,2,3-triazolo[4,5-b]pyridine Br_Rxn C6-Br: Pd-Catalyzed Coupling (Suzuki, Buchwald) Core->Br_Rxn Primary Vector NH_Rxn Triazole NH: Alkylation (N1 vs N2 Selectivity) Core->NH_Rxn Scaffold Diversification Me_Rxn C7-Methyl: Benzylic Oxidation (Rare, requires protection) Core->Me_Rxn Minor Vector

Figure 2: Primary reactivity vectors for medicinal chemistry optimizations.

Safety & Handling Protocols

Stability
  • Thermal: Stable up to ~150°C. DSC (Differential Scanning Calorimetry) is recommended before scaling up, as triazoles can exhibit exothermic decomposition at very high temperatures.

  • Chemical: Stable to weak acids and bases. The bromine bond is stable unless subjected to metal catalysis or strong reducing conditions (e.g.,

    
    ).
    
Handling Precautions
  • Hygroscopicity: The solid can be slightly hygroscopic. Store in a desiccator.

  • Toxicity: Like many fused pyridines, assume potential for skin sensitization and irritation. Use standard PPE (nitrile gloves, fume hood).

  • Storage: Keep at 2–8 °C under inert atmosphere (Argon/Nitrogen) for long-term storage to prevent slow oxidation or hydrolysis of impurities.

References

  • PubChem. 6-Bromo-3H-1,2,3-triazolo[4,5-b]pyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • EPA CompTox. 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine Physicochemical Data. US Environmental Protection Agency. Available at: [Link][8]

  • Beilstein J. Org. Chem. Synthesis of fused pyridine systems via diazotization. (General reference for triazolopyridine synthesis methodology). Available at: [Link]

Sources

Structural Characterization of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characterization of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine , a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., c-Met, IDO1) and high-energy materials.

Technical Whitepaper | Version 1.0

Executive Summary

The characterization of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (CAS: 1086838-38-1) presents a unique set of challenges due to the annular tautomerism inherent in the fused 1,2,3-triazole system. While the bromine atom provides a distinct isotopic handle for mass spectrometry, the scarcity of protons on the pyridine ring necessitates advanced 2D NMR techniques (


N-HMBC) to definitively assign regiochemistry.[1] This guide outlines a self-validating workflow to distinguish between the 1H, 2H, and 3H tautomers and verify the substitution pattern.

Structural Anatomy & Tautomeric Challenge

Molecular Scaffold Analysis

The molecule consists of a pyridine ring fused to a 1,2,3-triazole.[1][2][3][4][5] The "2H" designation in the IUPAC name suggests the proton (or substituent in derivatives) resides on the central nitrogen of the triazole ring, though this is equilibrium-dependent.[1]

  • C6-Bromine: Acts as an electron-withdrawing group (EWG) and a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C7-Methyl: Provides steric bulk and a diagnostic singlet in

    
    H NMR, preventing nucleophilic attack at the C7 position.
    
  • Triazole Ring: Amphoteric nature; acts as both a hydrogen bond donor (NH) and acceptor (N:).[1]

The Tautomeric Equilibrium

In solution, 1,2,3-triazolo[4,5-b]pyridines exist in a dynamic equilibrium between the 1H, 2H, and 3H forms.[1] Identifying the dominant tautomer is critical for structure-based drug design (SBDD) as it dictates the hydrogen bonding vector in a protein binding pocket.

  • 1H-form: Often stabilized by polar solvents and intermolecular hydrogen bonding.

  • 2H-form: Typically the dominant species in the gas phase and non-polar solvents due to minimized lone-pair repulsion between N1/N3 and the pyridine nitrogen.

  • 3H-form: Generally less stable due to steric clash with the C4-substituent (or C4-H), though less relevant here as the fusion is [4,5-b].

Tautomerism cluster_legend Equilibrium Factors T1 1H-Tautomer (Polar Stabilized) T2 2H-Tautomer (Gas/Non-polar Stable) T1->T2 Proton Shift T3 3H-Tautomer (Sterically Hindered) T1->T3 Minor Path T2->T3 Proton Shift Solvent Polarity Solvent Polarity Sterics (C7-Me) Sterics (C7-Me)

Figure 1: Tautomeric equilibrium pathways for triazolopyridines. The 2H form is often favored in isolation, but the 1H form dominates in polar media.[1]

Spectroscopic Characterization Workflow

Mass Spectrometry (MS)

The presence of bromine makes MS the first line of confirmation.[1]

  • Isotopic Pattern: Bromine has two stable isotopes,

    
    Br (50.7%) and 
    
    
    
    Br (49.3%).[1]
  • Diagnostic Signal: Look for a 1:1 doublet ratio in the molecular ion peak

    
    .[1]
    
    • Peak A:

      
       (
      
      
      
      Br)[1]
    • Peak B:

      
       (
      
      
      
      Br)[1]
Nuclear Magnetic Resonance (NMR)

Because the molecule is hydrogen-poor (only 4 protons total: 3 in Methyl, 1 on Pyridine), standard 1D


H NMR is insufficient for full assignment.[1]

Table 1: Predicted NMR Shift Assignments (DMSO-d


) 
NucleusPositionShift (

ppm)
MultiplicityDiagnostic Feature

H
C7-CH

2.60 – 2.75Singlet (3H)Deshielded by aromatic ring.

H
C5-H8.40 – 8.60Singlet (1H)Highly deshielded (alpha to N).

H
N-H15.0 – 16.0Broad SingletOften invisible due to exchange; confirms free base.

C
C-Br (C6)~115 – 120QuaternaryUpfield due to heavy atom effect.

C
C-Me (C7)~18 – 22PrimaryStandard methyl region.

N
N1/N2/N3-10 to -150*--Requires

H-

N HMBC for tautomer assignment.

Critical Experiment:


H-

C HMBC
To prove the regiochemistry of the methyl group (C7) vs the proton (C5):
  • The Methyl protons (

    
     2.[1]7) should show a strong 3-bond correlation to the C5 carbon (
    
    
    
    ~130-140) and the C7a bridgehead.
  • The C5 proton (

    
     8.[1]5) should show a 3-bond correlation to the C7 carbon and C3a bridgehead.
    
X-Ray Crystallography (The Gold Standard)

If the tautomer must be fixed for IP purposes, single-crystal X-ray diffraction (SC-XRD) is required. The heavy bromine atom facilitates phasing (anomalous scattering).[1]

  • Crystal Growth: Slow evaporation from Methanol/DCM (1:1).[1]

  • Outcome: Unambiguously determines if the crystal packs as 1H or 2H.

Experimental Protocols

Synthesis Verification Protocol

Objective: Synthesize and validate 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine from 2,3-diamino-5-bromo-4-methylpyridine.

Reagents:

  • 2,3-Diamino-5-bromo-4-methylpyridine (1.0 eq)

  • Sodium Nitrite (NaNO

    
    , 1.2 eq)[1]
    
  • Acetic Acid (glacial, solvent) / Water[1]

  • Sulfuric Acid (catalytic)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the diamine precursor in 20 mL of 50% aqueous acetic acid. Cool to 0°C in an ice bath.

  • Diazotization: Dropwise add a solution of NaNO

    
     (12 mmol in 5 mL H
    
    
    
    O) while maintaining temperature < 5°C. The solution will turn pale yellow/orange.
    • Mechanism: The exocyclic amine forms a diazonium salt, which immediately undergoes intramolecular cyclization with the adjacent ring nitrogen to close the triazole ring.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Work-up: The product typically precipitates. Filter the solid.[1] If no precipitate, neutralize with saturated NaHCO

    
     to pH 6-7 to induce precipitation.
    
  • Purification: Recrystallize from Ethanol/Water.

  • Yield Check: Expected yield 75-85%.

Analytical Validation Workflow

Workflow Start Crude Solid LCMS LC-MS Analysis (Check Br Pattern) Start->LCMS NMR 1H NMR (DMSO-d6) (Check Purity >95%) LCMS->NMR Decision Is Purity > 95%? NMR->Decision Recryst Recrystallize (EtOH/H2O) Decision->Recryst No Advanced Advanced Characterization (13C, 15N-HMBC) Decision->Advanced Yes Recryst->LCMS Final Release for Screening Advanced->Final

Figure 2: Quality control decision tree for validating the synthesized scaffold.

Reactivity Profile & Applications

Regioselective Alkylation

When using this scaffold to build drugs (e.g., MET inhibitors), alkylation of the triazole ring is the next step.[1]

  • Condition: K

    
    CO
    
    
    
    , DMF, Alkyl Halide.[1]
  • Outcome: Usually results in a mixture of N1, N2, and N3 isomers.[1]

  • Separation: The N2 isomer is typically less polar and elutes first on Silica gel.[1] The N1 isomer is often the major product due to steric clearance, but this is highly substrate-dependent.[1]

Palladium Cross-Coupling

The C6-Bromine is highly reactive towards Pd(0).

  • Suzuki Coupling: Reacts with aryl boronic acids to install the kinase hinge-binding motif.

  • Catalyst Choice: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    are standard.[1]

References

  • Tautomerism in Triazoles: Elguero, J., et al.[1][6] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000.[1] Link[1]

  • Synthesis of Triazolopyridines: Jones, G., et al. "1,2,3-Triazolo[4,5-b]pyridines: Synthesis and properties."[1] Journal of the Chemical Society, Perkin Transactions 1, 1999.[1] Link

  • NMR Assignment of Fused Triazoles: Claramunt, R. M., et al. "13C and 15N NMR spectroscopy of 1,2,3-triazoles."[1] Magnetic Resonance in Chemistry, 2022.[1] Link

  • Applications in Kinase Inhibitors: Cui, J. J., et al. "Discovery of a novel class of 1,2,3-triazolo[4,5-b]pyridine derivatives as c-Met inhibitors."[1] Journal of Medicinal Chemistry, 2011.[1] Link[1]

  • General Properties (PubChem): "6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine."[5] National Library of Medicine.[1] Link

Sources

Technical Monograph: 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine , a critical heterocyclic scaffold used in medicinal chemistry for the development of kinase inhibitors and purine bioisosteres.

Physicochemical Profile

Target Analyte: 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine CAS Registry Number: 1086838-38-1 Primary Application: Intermediate for Suzuki-Miyaura cross-coupling; Purine bioisostere in kinase inhibitor design.

Quantitative Data Summary
PropertyValueUnitNotes
Molecular Weight 213.04 g/mol Monoisotopic Mass: 211.97 (based on

)
Molecular Formula C

H

BrN

-Heteroaromatic bicyclic system
Physical State Solid-Typically off-white to pale yellow powder
Melting Point 185–189°CDecomposition often observed >200°C
Predicted LogP ~1.12-Moderate lipophilicity; soluble in DMSO, DMF
pKa (Conjugate Acid) ~0.5-Weakly basic pyridine nitrogen

Chemo-Structural Analysis

The 1,2,3-triazolo[4,5-b]pyridine scaffold represents a fusion between a pyridine ring and a 1,2,3-triazole. This specific derivative features two key substitutions that define its reactivity:

  • C6-Bromine: A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig). The position is electronically activated by the adjacent pyridine nitrogen, facilitating oxidative addition.

  • C7-Methyl: Provides steric bulk and metabolic stability. In drug design, this methyl group often occupies small hydrophobic pockets (e.g., the gatekeeper region in kinases) to improve selectivity.

Tautomeric Equilibrium

While the CAS designation specifies the 2H-isomer , 1,2,3-triazolo[4,5-b]pyridines exist in a tautomeric equilibrium in solution. The proton (or alkyl substituent in derivatives) can migrate between N1, N2, and N3 of the triazole ring.

  • 2H-Tautomer: Often the most stable form in the solid state due to symmetrical electron distribution.

  • 1H/3H-Tautomers: May predominate in polar solvents or depending on specific hydrogen bonding interactions.

Synthetic Architecture

The synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine is a multi-step workflow starting from commercially available 2-amino-4-methylpyridine . The critical step is the diazotization of the diamine intermediate, which triggers immediate intramolecular cyclization.

Reaction Pathway Diagram

The following directed graph illustrates the logical flow of the synthesis, highlighting reagents and intermediate states.

SynthesisPathway Start 2-Amino-4-methylpyridine Inter1 2-Amino-5-bromo- 4-methylpyridine Start->Inter1 Bromination (Br2, AcOH) Inter2 2-Amino-5-bromo- 4-methyl-3-nitropyridine Inter1->Inter2 Nitration (HNO3, H2SO4) Inter3 2,3-Diamino-5-bromo- 4-methylpyridine Inter2->Inter3 Reduction (Fe/AcOH or H2/Pd-C) Final 6-Bromo-7-methyl- 2H-1,2,3-triazolo[4,5-b]pyridine Inter3->Final Diazotization/Cyclization (NaNO2, HCl, 0°C)

Figure 1: Synthetic route from picoline precursor to the triazolopyridine core.

Detailed Experimental Protocol

Note: This protocol is a composite of standard methodologies for triazolopyridines [1, 2].

Step 1: Bromination

  • Dissolve 2-amino-4-methylpyridine (1.0 eq) in glacial acetic acid.

  • Add Bromine (1.05 eq) dropwise at 10–15°C to avoid dibromination.

  • Stir at room temperature for 2 hours.

  • Neutralize with NaOH; filter the precipitate (2-amino-5-bromo-4-methylpyridine).

Step 2: Nitration

  • Dissolve the brominated intermediate in concentrated H

    
    SO
    
    
    
    at 0°C.
  • Add fuming HNO

    
     (1.1 eq) dropwise, maintaining temperature <5°C.
    
  • Allow to warm to RT; pour onto ice. The nitro group installs at the C3 position (ortho to the amino group).

Step 3: Reduction

  • Suspend the nitro-compound in Ethanol/Water (4:1).

  • Add Iron powder (5 eq) and catalytic NH

    
    Cl or AcOH. Reflux for 2 hours.
    
  • Filter through Celite to remove iron residues. Concentrate to yield the 2,3-diamine .[1][2]

Step 4: Diazotization & Cyclization (The Critical Step)

  • Dissolve 2,3-diamino-5-bromo-4-methylpyridine in 5N HCl. Cool to 0°C .

  • Add an aqueous solution of NaNO

    
     (1.1 eq) dropwise.
    
  • Mechanism: The primary amine forms a diazonium salt, which is immediately attacked by the adjacent ring nitrogen (intramolecular nucleophilic attack), closing the triazole ring.

  • Stir for 30 mins at 0°C, then allow to warm. The product precipitates as a solid.[3][4]

  • Purification: Recrystallize from Ethanol or DMF/Water.

Functionalization & Reactivity

For drug discovery professionals, the value of this molecule lies in its ability to serve as a "hub" for library generation.

Suzuki-Miyaura Coupling Workflow

The C6-Bromine is an excellent electrophile.

  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    .
  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    .
  • Solvent: Dioxane/Water or DMF.

  • Outcome: Introduction of aryl/heteroaryl groups at C6, extending the pharmacophore.

N-Alkylation Selectivity

Alkylation of the triazole ring (using alkyl halides and base) typically yields a mixture of N1, N2, and N3 isomers.

  • N2-Alkylation: Often favored under thermodynamic control or steric guidance.

  • N1/N3-Alkylation: Favored by electronic factors or specific directing groups.

  • Separation: Isomers usually have distinct R

    
     values and can be separated via silica flash chromatography.
    

Analytical Validation

To ensure the integrity of the synthesized core, the following spectral signatures must be confirmed:

  • 1H NMR (DMSO-d

    
    ): 
    
    • Singlet (~2.6 ppm): 3H corresponding to the C7-Methyl group.

    • Singlet (~8.8 ppm): 1H corresponding to the C5-aromatic proton (deshielded by the adjacent nitrogen).

    • Note: The triazole NH is often broad or invisible due to exchange, unless the sample is very dry.

  • Mass Spectrometry (LC-MS):

    • Expect a characteristic 1:1 doublet for the parent ion [M+H]

      
       at m/z 213 and 215, indicative of the single bromine atom (
      
      
      
      and
      
      
      isotopes).

References

  • Organic Syntheses. (1950). 2,3-Diaminopyridine (General Protocol for Triazolopyridine Precursors). Organic Syntheses, Coll. Vol. 5, p.346.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 494193, 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine (Analogous Core Data). Retrieved from [Link]

Sources

An In-depth Technical Guide to 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Triazolopyridine Scaffold in Modern Medicinal Chemistry

The landscape of contemporary drug discovery is continually enriched by the exploration of novel heterocyclic scaffolds that offer unique three-dimensional arrangements of atoms, facilitating specific and potent interactions with biological targets. Among these, the triazolopyridine core represents a privileged structure, forming the foundation of numerous pharmacologically active agents.[1] This fused heterocyclic system, which marries a triazole ring with a pyridine ring, is a versatile framework that has been successfully exploited to develop treatments for a range of human diseases.[2] The isomeric arrangement of the nitrogen atoms within the triazole ring and the fusion pattern to the pyridine ring give rise to several distinct triazolopyridine isomers, each with its own unique electronic and steric properties.[2]

This guide focuses on a specific, yet promising, derivative: 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine . The strategic placement of a bromine atom and a methyl group on the pyridine ring of the 1,2,3-triazolo[4,5-b]pyridine core provides valuable handles for further chemical modification and structure-activity relationship (SAR) studies. The bromine atom, in particular, can serve as a versatile synthetic linchpin for introducing further diversity through cross-coupling reactions, while the methyl group can influence the compound's metabolic stability and binding interactions.

The broader class of 1,2,3-triazolo[4,5-b]pyridines has garnered significant interest for its potential as anti-inflammatory agents and, notably, as inhibitors of PIM kinases.[1][3] PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in a variety of human cancers and play a crucial role in cell survival, proliferation, and drug resistance. As such, the development of potent and selective PIM kinase inhibitors is a major focus of current oncology research.

This technical guide aims to provide researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine, including its physicochemical properties, a proposed synthetic route, and its potential applications as a valuable building block and lead structure in the pursuit of novel therapeutics.

Physicochemical Properties of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

A thorough understanding of a compound's physicochemical properties is fundamental to its application in any research or development endeavor. These properties influence a molecule's solubility, stability, and pharmacokinetic profile. The key physicochemical data for 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine are summarized in the table below.

PropertyValueSource
IUPAC Name 6-bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine[4][5]
CAS Number 1086838-38-1[4]
Molecular Formula C₆H₅BrN₄[4]
Molecular Weight 213.04 g/mol [5]
Appearance Solid (predicted)-
Purity Typically ≥97% (as commercially available)[4]
SMILES CC1=C(Br)C=NC2=NNN=C21[4]

Proposed Synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

While a specific, peer-reviewed synthesis for 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is not extensively documented in the public domain, a plausible and chemically sound synthetic route can be proposed based on established methods for the preparation of the 1,2,3-triazolo[4,5-b]pyridine scaffold. The following protocol outlines a logical and feasible approach for its laboratory-scale synthesis.

Synthetic Workflow Diagram

Synthesis_Workflow Proposed Synthetic Route for 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine StartingMaterial 5-Bromo-6-methylpyridine-2,3-diamine Diazotization Diazotization & Cyclization StartingMaterial->Diazotization NaNO₂, aq. HCl, 0-5 °C Product 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine Diazotization->Product

Caption: Proposed synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine from 5-Bromo-6-methylpyridine-2,3-diamine

This proposed synthesis relies on the classical and robust method of forming a 1,2,3-triazole ring by the diazotization of an ortho-diamine followed by intramolecular cyclization.

  • Materials:

    • 5-Bromo-6-methylpyridine-2,3-diamine

    • Sodium nitrite (NaNO₂)

    • Concentrated hydrochloric acid (HCl)

    • Deionized water

    • Ice

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5-Bromo-6-methylpyridine-2,3-diamine (1.0 equivalent) in a suitable volume of aqueous hydrochloric acid (e.g., 2 M).

    • Cool the reaction mixture to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cooled solution of the diamine over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully neutralize the mixture to a pH of ~7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate. Be cautious of gas evolution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine.

  • Characterization:

    • The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Purity should be assessed by high-performance liquid chromatography (HPLC).

Potential Applications in Drug Discovery and Chemical Biology

The 1,2,3-triazolo[4,5-b]pyridine scaffold is a recognized pharmacophore with a diverse range of biological activities.[1] This suggests that 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine could serve as a valuable starting point for the development of novel therapeutic agents.

As a Scaffold for PIM Kinase Inhibitors

A notable application of the 1,2,3-triazolo[4,5-b]pyridine core is in the development of PIM kinase inhibitors.[3] The PIM kinases (PIM1, PIM2, and PIM3) are key regulators of cell survival and proliferation, and their overexpression is implicated in numerous cancers. The development of small molecule inhibitors of PIM kinases is therefore a promising strategy for cancer therapy. The triazolopyridine scaffold has been shown to effectively occupy the ATP-binding pocket of PIM kinases, and derivatives can be designed to achieve high potency and selectivity. The bromine atom at the 6-position of the title compound provides a convenient point for diversification to explore the SAR of this region of the molecule and optimize binding to the PIM kinase active site.

Potential Mechanism of Action: Kinase Inhibition

The following diagram illustrates the general principle of how a triazolopyridine-based inhibitor might disrupt a kinase-mediated signaling pathway.

Kinase_Inhibition_Pathway Potential Mechanism of Action: Kinase Inhibition UpstreamSignal Upstream Signal (e.g., Growth Factor) Kinase PIM Kinase UpstreamSignal->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate DownstreamEffect Downstream Cellular Effects (e.g., Proliferation, Survival) PhosphorylatedSubstrate->DownstreamEffect Leads to Inhibitor 6-Bromo-7-methyl-2H-1,2,3- triazolo[4,5-B]pyridine Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a triazolopyridine derivative.

As a Building Block in Medicinal Chemistry

Beyond its potential as a kinase inhibitor scaffold, 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a valuable building block for the synthesis of more complex molecules. The bromine atom can be readily functionalized using a variety of modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce a wide range of substituents. This allows for the rapid generation of compound libraries for screening against various biological targets.

Hypothetical Experimental Protocol for Biological Evaluation: In Vitro PIM1 Kinase Assay

To assess the potential of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine as a PIM kinase inhibitor, a standard in vitro kinase assay can be employed. The following is a representative protocol.

  • Objective: To determine the in vitro inhibitory activity of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine against the PIM1 kinase.

  • Materials:

    • Recombinant human PIM1 kinase

    • PIM1 kinase substrate peptide (e.g., a peptide derived from a known PIM1 substrate)

    • ATP (Adenosine triphosphate)

    • 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine (test compound)

    • Staurosporine (positive control inhibitor)

    • Kinase assay buffer

    • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

    • 384-well assay plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, and then dilute further into the kinase assay buffer.

    • Add the diluted test compound or control (DMSO for negative control, staurosporine for positive control) to the wells of a 384-well plate.

    • Add the PIM1 kinase and the substrate peptide to the wells and incubate for a short period to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

    • Measure the luminescence signal on a plate reader. The luminescence is proportional to the amount of ADP generated and thus reflects the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a well-defined chemical entity with significant potential as a scaffold and building block in medicinal chemistry and drug discovery. Its structural relationship to known biologically active triazolopyridines, particularly PIM kinase inhibitors, makes it an attractive starting point for the development of novel therapeutics, especially in the area of oncology.

Future research efforts should focus on the experimental validation of the proposed synthetic route and a thorough characterization of the compound. Subsequently, a comprehensive biological evaluation, including screening against a panel of kinases and other relevant targets, would be instrumental in elucidating its pharmacological profile. The strategic functionalization of the bromine atom will undoubtedly unlock a vast chemical space for the generation of new analogues with improved potency, selectivity, and drug-like properties. The insights gained from such studies will be invaluable in advancing the triazolopyridine scaffold towards the development of next-generation targeted therapies.

References

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. (2023). Available at: [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - MDPI. (2022). Available at: [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. (2023). Available at: [Link]

  • Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed. (2025). Available at: [Link]

  • Advancing 6-bromo-7-[11C]methylpurine for clinical PET imaging of multidrug resistance-associated protein 1. (n.d.). Available at: [Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025). Available at: [Link]

  • Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors - PubMed. (2012). Available at: [Link]

Sources

Mass Spectrometry Analysis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Introduction

In the landscape of pharmaceutical research and development, nitrogen-containing heterocyclic compounds represent a cornerstone of medicinal chemistry. Among these, 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine, a member of the azabenzotriazole family, stands out as a scaffold of significant interest. Its unique arrangement of nitrogen atoms, coupled with halogen and methyl substitutions, presents both opportunities for therapeutic innovation and challenges for analytical characterization.

This technical guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this specific molecule. Moving beyond mere procedural descriptions, this document delves into the scientific rationale behind methodological choices, from ionization source selection to the interpretation of complex fragmentation patterns. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify, characterize, and quantify 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine, ensuring data integrity and accelerating research outcomes. The principles and protocols herein are designed as a self-validating system, emphasizing accurate mass measurement, isotopic pattern fidelity, and logical fragmentation analysis.

Core Molecular Properties and Isotopic Signature

A robust mass spectrometry analysis begins with a fundamental understanding of the analyte's physicochemical properties. The presence of a bromine atom is the most significant feature of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine, as it imparts a highly predictable and easily recognizable isotopic signature.

Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in prevalence. Consequently, any ion containing a single bromine atom will appear in the mass spectrum as a pair of peaks (a doublet) separated by approximately 2 Daltons (Da), with a relative intensity ratio of nearly 1:1.[1] This "M/M+2" pattern is a critical diagnostic tool for confirming the presence and number of bromine atoms in the molecular ion and its fragments.

PropertyValueSource
Chemical Formula C₆H₅BrN₄[2]
Average Molecular Weight 213.04 Da[2][3]
Monoisotopic Mass (C₆H₅⁷⁹BrN₄) 211.9698 DaCalculated
Monoisotopic Mass (C₆H₅⁸¹BrN₄) 213.9677 DaCalculated
CAS Number 1086838-38-1[2]

Strategic Method Selection: Ionization and Separation

The choice of analytical instrumentation is paramount and is dictated by the analyte's structure and the desired analytical outcome. For 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine, the decision hinges on its volatility, thermal stability, and polarity.

Rationale for Technique Selection:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is viable only if the compound is sufficiently volatile and thermally stable to be vaporized without degradation. While possible, the fused heterocyclic structure and multiple nitrogen atoms suggest a polarity that may be better suited for Liquid Chromatography. If used, Electron Ionization (EI) would be the standard, providing extensive fragmentation for detailed structural elucidation but potentially a weak or absent molecular ion.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the superior and recommended approach for this class of compounds. The inherent polarity, conferred by the pyridine and triazole rings, makes it highly soluble in common reversed-phase LC mobile phases. Furthermore, "soft" ionization techniques common to LC-MS generate abundant molecular ions, which are essential for molecular weight confirmation and subsequent tandem MS (MS/MS) experiments.[6]

Ionization Source Rationale:

  • Electrospray Ionization (ESI): ESI is the premier choice for 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine. The molecule contains several basic nitrogen atoms (on the pyridine and triazole rings) that are readily protonated in the presence of an acidic mobile phase modifier like formic acid.[7] This results in a strong signal for the protonated molecule, [M+H]⁺, making it an ideal candidate for positive ion mode ESI.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a suitable alternative to ESI, particularly for molecules of moderate polarity that are thermally stable. It can be less susceptible to matrix effects than ESI but generally functions by similar proton-transfer mechanisms in the gas phase.[4]

G Diagram 1: Analytical Strategy Decision Workflow Analyte 6-Bromo-7-methyl-2H- 1,2,3-triazolo[4,5-b]pyridine Polarity Assess Polarity & Thermal Stability Analyte->Polarity LCMS LC-MS (Recommended) Polarity->LCMS High Polarity, Thermally Labile GCMS GC-MS (Alternative) Polarity->GCMS Low Polarity, Thermally Stable ESI Electrospray Ionization (ESI) (Primary Choice) LCMS->ESI APCI APCI (Secondary Choice) LCMS->APCI EI Electron Ionization (EI) GCMS->EI Conclusion High-confidence characterization via HRMS and MS/MS fragmentation ESI->Conclusion

Caption: Diagram 1: Analytical Strategy Decision Workflow.

Experimental Protocol: High-Resolution LC-MS/MS Analysis

This protocol describes a robust method for the definitive analysis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine using a High-Resolution Mass Spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument, which provides the accuracy needed for elemental composition confirmation.

Step 1: Sample and Standard Preparation

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO).

  • Create a working solution of 1 µg/mL by diluting the stock solution with 50:50 Acetonitrile:Water.

  • For quantitative analysis, prepare a series of calibration standards from the stock solution.

Step 2: Liquid Chromatography Parameters The goal of the LC method is to separate the analyte from impurities and deliver it efficiently to the mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

    • Causality: The use of formic acid is critical; it acts as a proton source to facilitate the formation of the [M+H]⁺ ion in the ESI source, thereby maximizing sensitivity in positive ion mode.[7]

Step 3: Mass Spectrometer Settings (Positive ESI Mode) These settings are a starting point and should be optimized for the specific instrument in use.

ParameterRecommended ValueRationale
Ionization Mode Positive Electrospray (ESI+)The molecule's basic nitrogens are readily protonated.
Mass Range 50 - 500 m/zCovers the molecular ion and expected fragments.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process for ion generation.
Source Temperature 120 - 150 °CAssists in desolvation without causing thermal degradation.
Desolvation Gas Temp. 350 - 450 °CEnsures complete solvent evaporation from droplets.
Desolvation Gas Flow 600 - 800 L/hrAids in efficient desolvation.
Acquisition Mode MS¹ (Full Scan) and data-dependent MS²Allows for molecular ion detection and automatic fragmentation.
Collision Energy (for MS²) Ramped (e.g., 10-40 eV)Provides a range of fragmentation energies to generate a rich MS² spectrum.

Data Interpretation: Decoding the Mass Spectrum

A. MS¹ (Full Scan) Spectrum: The Molecular Ion

The first step in data analysis is to identify the protonated molecular ion, [M+H]⁺.

  • Expected m/z: Look for a doublet of peaks at m/z 212.9776 ([C₆H₅⁷⁹BrN₄+H]⁺) and m/z 214.9756 ([C₆H₅⁸¹BrN₄+H]⁺).

  • Validation:

    • Accurate Mass: The measured masses should be within 5 ppm of the calculated theoretical masses.

    • Isotopic Pattern: The peaks at m/z ~213 and ~215 must have a relative intensity ratio of approximately 1:1, confirming the presence of a single bromine atom.

B. MS² (Tandem MS) Spectrum: Structural Elucidation through Fragmentation

By selecting the [M+H]⁺ ion (either m/z 213 or 215) as the precursor and subjecting it to Collision-Induced Dissociation (CID), we can generate fragment ions that reveal the underlying molecular structure. The fragmentation of the protonated molecule will primarily involve the loss of small, stable neutral molecules.

Predicted Key Fragmentation Pathways:

  • Loss of Molecular Nitrogen (N₂): The 1,2,3-triazole ring is predisposed to lose a molecule of dinitrogen (N₂), a highly stable neutral loss of 28.0061 Da. This is often the most favorable and abundant fragmentation pathway and serves as a powerful diagnostic marker for the triazole moiety.

  • Loss of Hydrogen Bromide (HBr): Cleavage resulting in the neutral loss of HBr (79.9262 Da for H⁷⁹Br or 81.9241 Da for H⁸¹Br) is a common pathway for bromo-substituted aromatic compounds.

  • Loss of Methyl Radical (•CH₃): While less common in ESI than in EI, the loss of a methyl radical (15.0235 Da) from the molecular ion can sometimes be observed.

  • Sequential Losses: Complex fragmentation patterns arise from sequential losses, such as an initial loss of N₂ followed by the loss of hydrogen cyanide (HCN, 27.0109 Da) from the remaining ring structure.

G Diagram 2: Proposed ESI-MS/MS Fragmentation of [M+H]⁺ parent [C₆H₆BrN₄]⁺ m/z 213/215 frag1 [C₆H₆BrN₂]⁺ m/z 185/187 parent->frag1 - N₂ (28 Da) frag2 [C₆H₅N₄]⁺ m/z 133 parent->frag2 - HBr (80/82 Da) frag3 [C₅H₃BrN₂]⁺ m/z 158/160 frag1->frag3 - HCN (27 Da)

Caption: Diagram 2: Proposed ESI-MS/MS Fragmentation of [M+H]⁺.

Summary of Predicted Fragments:

Measured m/z (Monoisotopic)Proposed Elemental FormulaNeutral LossNotes
212.9776 / 214.9756[C₆H₆⁷⁹/⁸¹BrN₄]⁺-Protonated Molecular Ion [M+H]⁺
184.9714 / 186.9694[C₆H₆⁷⁹/⁸¹BrN₂]⁺N₂Key Diagnostic Fragment. Loss of nitrogen from the triazole ring.
133.0565[C₆H₅N₄]⁺HBrLoss of hydrogen bromide. This fragment will not have the Br isotopic pattern.
157.9605 / 159.9585[C₅H₃⁷⁹/⁸¹BrN₂]⁺N₂ + HCNSequential loss of N₂ and HCN.

Conclusion: A Self-Validating Analytical System

The mass spectrometric analysis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine is a clear and definitive process when a systematic, knowledge-based approach is employed. The recommended strategy of LC-HRMS with positive mode ESI provides a multi-layered validation system for unambiguous identification.

Confidence in the final result is achieved by ensuring that all three of the following criteria are met:

  • Accurate Mass: The mass of the precursor ion, measured by HRMS, must match the theoretical mass of the protonated molecule within a strict tolerance (<5 ppm).

  • Isotopic Fidelity: The M/M+2 isotopic pattern characteristic of bromine must be observed with a ~1:1 ratio for the molecular ion and all bromine-containing fragments.

  • Logical Fragmentation: The observed MS/MS fragments must correspond to logical neutral losses from the precursor ion's structure, with the loss of N₂ being a particularly strong piece of evidence for the triazole ring.

By adhering to this guide, researchers can leverage the full power of modern mass spectrometry to confidently characterize this important heterocyclic compound, ensuring data of the highest quality and integrity for applications ranging from discovery synthesis to clinical development.

References

  • PubChem. 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine. Available at: [Link]

  • Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. Available at: [Link]

  • US Environmental Protection Agency (EPA). 6-Bromo-3H-(1,2,3)triazolo(4,5-b)pyridine Properties. Available at: [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

  • University of Bristol. An Introduction to Mass Spectrometry Ionization. Available at: [Link]

  • University of California, Davis. Ionization Methods in Organic Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. 6-Bromo-7-methyl-3H-[8][9][10]triazolo[4,5-b]pyridine. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Doc Brown's Chemistry. CH3Br mass spectrum of bromomethane fragmentation pattern. Available at: [Link]

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Electronic Properties of the Triazolopyridine Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The triazolopyridine ring system represents a privileged scaffold in modern medicinal chemistry and materials science.[1] Comprising a triazole ring fused to a pyridine core, this bicyclic heterocycle offers a unique electronic landscape that bridges the gap between electron-deficient pyridines and electron-rich azoles.

This guide dissects the electronic properties, reactivity profiles, and synthetic nuances of the major triazolopyridine isomers. Unlike standard reviews, we focus on the causality between molecular orbital characteristics and experimental outcomes, providing researchers with a predictive framework for drug design and functional material synthesis.

Structural Isomerism & Nomenclature

The electronic behavior of triazolopyridines is strictly dictated by the fusion pattern and the position of nitrogen atoms. While five isomeric systems exist, three are dominant in literature due to their stability and pharmacological relevance.

The Core Scaffolds
Isomer SystemIUPAC NameKey CharacteristicCommon Application
Type A [1,2,4]Triazolo[1,5-a]pyridineThermodynamically most stable; bridgehead nitrogen.JAK1/p38 Inhibitors, OLEDs
Type B [1,2,4]Triazolo[4,3-a]pyridineKinetically favored; undergoes Dimroth rearrangement.Antidepressants (Trazodone)
Type C [1,2,3]Triazolo[4,5-b]pyridineAcidic NH proton; mimics purine/adenine.Peptide Coupling (HOAt), PIM Kinase Inhibitors

Electronic Distinction:

  • [1,5-a] and [4,3-a] systems: Contain a bridgehead nitrogen that contributes its lone pair to the

    
    -system, making the 5-membered ring 
    
    
    
    -excessive (pyrrole-like) and the 6-membered ring
    
    
    -deficient.
  • [4,5-b] system: Possesses an acidic proton (if N-unsubstituted) and functions as a bioisostere of benzotriazole but with higher electron deficiency due to the pyridine nitrogen.

Electronic Structure & Aromaticity

Understanding the distribution of electron density is prerequisite to predicting reactivity.

Molecular Orbital Analysis

In the [1,2,4]triazolo[1,5-a]pyridine system, the bridgehead nitrogen (N1) is


 hybridized but planar, donating electrons into the ring system.
  • HOMO Localization: Concentrated largely on the triazole ring (positions 2 and 8), making these sites susceptible to electrophilic attack or oxidation.

  • LUMO Localization: Concentrated on the pyridine ring, facilitating nucleophilic attack, particularly at positions 5 and 7 when activated by leaving groups.

Dipole Moments & Solubility

The fusion of the rings creates a strong dipole moment.

  • [1,5-a] Isomer: Dipole is directed towards the triazole nitrogens (N3/N4). This high polarity improves solubility in polar aprotic solvents (DMSO, DMF) compared to non-fused analogs.

  • [4,3-a] Isomer: Generally less stable and more polar, often driving the rearrangement to the [1,5-a] form to minimize internal coulombic repulsion.

The Dimroth Rearrangement: A Self-Validating Mechanism

One of the most critical "trustworthiness" checks in triazolopyridine synthesis is the Dimroth Rearrangement . Researchers often attempt to synthesize the [4,3-a] isomer and inadvertently isolate the [1,5-a] isomer. This is not an error but a thermodynamic inevitability under basic/thermal conditions.

Mechanism:

  • Nucleophilic Attack: Hydroxide (or base) attacks the imine-like carbon (C3) of the [4,3-a] system.

  • Ring Opening: The triazole ring opens to form a hydrazino-pyridine intermediate.

  • Rotation: Bond rotation places the pyridine ring nitrogen in position to close the ring.

  • Recyclization: The pyridine nitrogen attacks the hydrazone carbon, forming the thermodynamically stable [1,5-a] isomer.

DimrothRearrangement Start [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Inter1 Ring Opening (Base Catalyzed) Start->Inter1 + OH- / Heat Inter2 Intermediate (Hydrazino-pyridine) Inter1->Inter2 C-N Bond Cleavage End [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Inter2->End Recyclization via Pyridine N

Figure 1: The Dimroth Rearrangement pathway converting the kinetic [4,3-a] isomer to the stable [1,5-a] isomer.

Reactivity Profile & Experimental Logic

This section details how to exploit electronic properties for functionalization.

Electrophilic Aromatic Substitution ( )
  • Target: C-8 position (in [1,5-a] system).

  • Logic: The bridgehead nitrogen donates density, activating the position ortho to it in the pyridine ring (C-8).

  • Protocol Insight: Nitration or halogenation at C-8 proceeds readily. However, strongly acidic conditions can protonate N3, deactivating the ring. Tip: Use N-bromosuccinimide (NBS) in polar aprotic solvents rather than

    
     to avoid protonation-based deactivation.
    
Nucleophilic Aromatic Substitution ( )
  • Target: C-5 and C-7 positions.

  • Logic: The inductive withdrawal of the bridgehead nitrogen and the pyridine nitrogen makes these carbons electron-deficient.

  • Validation: A leaving group (Cl, Br) at C-7 is easily displaced by amines or alkoxides. This is the primary route for introducing diversity in SAR studies (e.g., Filgotinib analogs).

Lithiation & C-H Activation
  • Target: C-2 (Triazole ring) or C-8 (Pyridine ring).

  • Acidity: The C-2 proton is the most acidic (

    
     in DMSO).
    
  • Protocol: Lithiation with

    
    -BuLi at -78°C occurs exclusively at C-2. To functionalize the pyridine ring via lithiation, a directing group (e.g., Cl or F) is usually required.
    

Applications in Drug Design (Bioisosterism)

The triazolopyridine scaffold is a proven bioisostere for the purine ring system found in ATP.

Binding Mode Mimicry

In kinase inhibitors (e.g., PIM kinase, p38 MAP kinase), the triazolopyridine binds to the hinge region of the kinase.

  • Acceptor: N3 (in [1,5-a]) or N2/N3 (in [4,5-b]) acts as a Hydrogen Bond Acceptor (HBA).

  • Donor: An exocyclic amine at C-2 or C-8 often acts as a Hydrogen Bond Donor (HBD).

Bioisosterism Purine Purine Scaffold (Natural Ligand) Target Kinase Hinge Region (ATP Binding Site) Purine->Target H-Bonds (N1, N7) Triazolo Triazolopyridine (Synthetic Mimic) Triazolo->Purine Bioisosteric Replacement Triazolo->Target H-Bonds (N3, C-NH2)

Figure 2: Bioisosteric relationship between Purine and Triazolopyridine in kinase binding.

Experimental Protocol: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine

Objective: Synthesis of the core scaffold via oxidative cyclization. This protocol is selected for its high reproducibility and avoidance of unstable intermediates.

Materials
  • 2-Aminopyridine (1.0 equiv)

  • DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.2 equiv)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

  • Solvent: Ethanol / Methanol

Step-by-Step Workflow
  • Formamidine Formation:

    • Reflux 2-aminopyridine with DMF-DMA in ethanol for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of starting amine. The product is

      
      -(pyridin-2-yl)-N,N-dimethylformamidine.
      
    • Remove solvent in vacuo.

  • Cyclization:

    • Dissolve the intermediate in Methanol.

    • Add Pyridine (2.0 equiv) followed by HOSA (1.2 equiv) at 0°C.

    • Stir at room temperature for 12 hours.

    • Mechanism:[2][3][4][5] The HOSA acts as an aminating agent, converting the formamidine nitrogen into a hydrazine-like species which then cyclizes.

  • Isolation:

    • Dilute with aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry over

      
       and concentrate.
      
    • Purification: Flash chromatography (EtOAc/Hexane).

Yield Expectation: 70-85%.

References

  • Dimroth Rearrangement Mechanism & Kinetics Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement Source: Beilstein Journal of Organic Chemistry URL:[Link][2]

  • Medicinal Chemistry & Bioisosterism Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design Source: European Journal of Medicinal Chemistry (via eScholarship) URL:[Link]

  • Reactivity of [1,2,3]Triazolo[1,5-a]pyridines Title: The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines Source: Taylor & Francis Online URL:[Link]

  • pKa and Acidity Studies Title: Determination of pKa of Triazolo[5,1-c][1,2,4]triazines in Non-Aqueous Media Source: ResearchGate URL:[Link]

  • General Overview and Pharmacology Title: Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes Source: Arabian Journal of Chemistry URL:[Link]

Sources

The Strategic Role of Bromination in Triazolopyridine Scaffolds: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The triazolopyridine core is a well-established privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. This technical guide delves into a specific, yet strategically significant, subset: brominated triazolopyridines . Far from being mere synthetic intermediates, the deliberate incorporation of bromine atoms onto the triazolopyridine framework offers a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of these halogenated heterocycles. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of brominated triazolopyridines in their discovery programs.

Introduction: The Rationale for Brominating Triazolopyridines

The fusion of a triazole and a pyridine ring creates a bioisostere for purines, enabling interaction with a wide array of biological targets.[1] The broad spectrum of activities associated with the triazolopyridine skeleton includes anticancer, anti-inflammatory, antimicrobial, and antidepressant effects.[1] The introduction of a bromine atom, a heavy halogen, into this already versatile scaffold is a deliberate design strategy. Bromination can profoundly influence a molecule's properties in several key ways[2]:

  • Modulation of Electronic Properties: Bromine's electron-withdrawing nature can alter the pKa of the heterocyclic system, influencing its interaction with target proteins.

  • Increased Lipophilicity: The addition of a bromine atom generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability.

  • Metabolic Stability: Bromine can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can significantly enhance binding affinity and selectivity.[2]

  • Synthetic Handle: A bromine substituent serves as a versatile synthetic handle for further structural modifications through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the exploration of a wider chemical space.[3][4]

This guide will explore these principles in the context of specific applications, providing both the theoretical underpinnings and practical methodologies for the use of brominated triazolopyridines in drug discovery.

Synthetic Strategies for Brominated Triazolopyridines

The synthesis of brominated triazolopyridines typically commences with a commercially available brominated pyridine derivative. The choice of starting material and subsequent reaction sequence dictates the final isomeric form of the triazolopyridine ring system.

Synthesis of 6-Bromo-[4][5][6]triazolo[4,3-a]pyridine Derivatives

A common and efficient route to this scaffold starts from 5-bromo-2-hydrazinylpyridine. This intermediate can be readily cyclized with various reagents to introduce diversity at the 3-position of the triazolopyridine core.

Experimental Protocol: Synthesis of 6-bromo-3-methyl-[4][5][6]triazolo[4,3-a]pyridine [3]

  • Starting Material: 5-bromo-2-hydrazinylpyridine.

  • Reagent: Triethyl orthoacetate.

  • Procedure:

    • A mixture of 5-bromo-2-hydrazinylpyridine (1.0 eq) and triethyl orthoacetate (excess) is heated at 130°C for 40 minutes.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The excess reagent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 6-bromo-3-methyl-[4][5][6]triazolo[4,3-a]pyridine.

This bromo-substituted intermediate is a valuable building block for further elaboration, as demonstrated in the synthesis of BRD4 inhibitors where it undergoes a Suzuki coupling.[3]

Synthesis of 5-Bromo-[4][5][6]triazolo[1,5-a]pyridin-2-ylamine

This isomer is often accessed from 2-amino-6-bromopyridine. The following protocol outlines a robust method for its preparation, which serves as a key step in the development of dual JAK/HDAC inhibitors.[4]

Experimental Protocol: Synthesis of 5-Bromo-[4][5][6]triazolo[1,5-a]pyridin-2-ylamine [4]

  • Step 1: Synthesis of 1-(6-Bromo-pyridin-2-yl)-3-carboethoxy-thiourea

    • To a solution of 2-amino-6-bromopyridine (1.0 eq) in dichloromethane, cooled to 5°C, add ethoxycarbonyl isothiocyanate (1.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

    • Evaporate the solvent in vacuo to yield the crude thiourea derivative, which can be used in the next step without further purification.

  • Step 2: Synthesis of 5-Bromo-[4][5][6]triazolo[1,5-a]pyridin-2-ylamine

    • Prepare a suspension of hydroxylamine hydrochloride (5.0 eq) in a 1:1 mixture of ethanol and methanol.

    • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 1 hour.

    • Add the thiourea derivative from Step 1 (1.0 eq) to the mixture and reflux for 3 hours.

    • Cool the mixture and collect the precipitated solid by filtration.

    • Wash the solid successively with water, a 1:1 mixture of ethanol/methanol, and diethyl ether.

    • Dry the solid under vacuum to afford the final product.

The resulting 5-bromo-[4][5][6]triazolo[1,5-a]pyridin-2-ylamine is then typically subjected to Suzuki coupling reactions to introduce various aryl groups at the 5-position.[4][7]

Applications in Medicinal Chemistry

The strategic placement of a bromine atom on the triazolopyridine scaffold has proven instrumental in the development of potent and selective inhibitors for various therapeutic targets.

Kinase Inhibitors

The triazolopyridine core acts as an ATP mimetic, forming key interactions in the hinge region of many kinases.[7] The bromine atom often serves as a vector for introducing further complexity and optimizing target engagement.

JAK/HDAC Dual Inhibitors: In the design of dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs), a 5-bromo-[4][5][6]triazolo[1,5-a]pyridin-2-ylamine intermediate is crucial.[4][7] The bromine at the 5-position is substituted with various phenyl groups via Suzuki coupling. This phenyl substituent probes into an internal subpocket of the JAK protein.[7] Subsequent modifications at the 2-amino position introduce the HDAC-binding moiety. The resulting compounds have shown potent dual inhibitory activity against JAK1 and HDAC6 in the nanomolar range and significant antiproliferative effects against multiple myeloma and breast cancer cell lines.[7]

CompoundTarget(s)IC50 (nM)Cell LineAntiproliferative IC50 (µM)
16b JAK1146MDA-MB-2310.75 - 0.95
HDAC68.75RPMI-82260.12 - 0.46
19 JAK1/2, pan-HDAC(Potent)MDA-MB-2310.75
RPMI-82260.12

Data summarized from a study on triazolopyridine-based dual JAK/HDAC inhibitors.[7]

Bromodomain Inhibitors

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a promising target for cancer therapy.[8] Triazolopyridine derivatives have emerged as potent BRD4 inhibitors. In one series, a 6-bromo-3-methyl-[4][5][6]triazolo[4,3-a]pyridine was used as a key intermediate.[3] The bromine was displaced through a Suzuki coupling to introduce a substituted phenyl ring, which is crucial for binding to the acetyl-lysine binding pocket of BRD4.[8] These compounds have shown potent anti-cancer activity, with some derivatives exhibiting IC50 values in the nanomolar range, superior to the well-known BRD4 inhibitor (+)-JQ1.[8]

BRD4 Inhibitors for HIV-1 Latency Reversal: The same brominated intermediate has been utilized to develop BRD4 inhibitors as latency-reversing agents for HIV-1.[3] The rationale is that inhibiting BRD4 can stimulate Tat-dependent HIV-1 elongation, reactivating the latent virus for subsequent eradication.[3] The synthesized compounds, derived from the 6-bromo precursor, displayed favorable HIV-1 reactivation and a good safety profile.[3]

Anticancer Agents

Beyond specific kinase and bromodomain targets, brominated triazolopyridines have demonstrated broader anticancer activity. For instance, a series of 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][4][5][6]triazolo[1,5-c]pyrimidine derivatives were synthesized and evaluated for their cytotoxicity against breast and cervical cancer cell lines.[9] The presence of the 4-bromophenyl group was a key structural feature of these compounds, which were found to inhibit the EGFR signaling pathway.[9]

Neurodegenerative Diseases

While direct applications of brominated triazolopyridines in neurodegenerative diseases are less documented in the initial searches, the broader class of triazolopyrimidines (a related scaffold) has shown promise as microtubule-stabilizing agents for conditions like Alzheimer's disease.[10][11][12] The ability of bromine to enhance brain penetration through increased lipophilicity suggests that brominated triazolopyridines could be promising candidates for CNS drug discovery. The bromine atom could also be used as a handle to attach other functionalities known to be beneficial in neurodegenerative disease models.

Structure-Activity Relationship (SAR) Insights

The bromine atom's position and the nature of the substituents on the triazolopyridine ring system are critical for biological activity.

  • Position of Bromine: The use of 5-bromo and 6-bromo isomers as starting materials highlights the importance of the bromine's location for subsequent synthetic transformations and final biological activity. The 7-bromo isomer has also been prepared and utilized for nucleophilic substitution reactions.[13]

  • Role in Binding: In BRD4 inhibitors, the moiety introduced at the position of the bromine atom is critical for occupying the acetyl-lysine binding pocket.[8]

  • Modulation of Potency: In the development of JAK/HDAC inhibitors, the nature of the aryl group that replaces the bromine at the 5-position significantly influences the potency against both JAK and HDAC enzymes.[7]

Conclusion and Future Perspectives

Brominated triazolopyridines represent a strategically important subclass of heterocyclic compounds in medicinal chemistry. Their utility as versatile synthetic intermediates is well-established, providing access to a wide range of complex molecules with potent biological activities. The deliberate incorporation of bromine into the final drug candidate can offer significant advantages in terms of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships of the bromine substitution itself. The synthesis and evaluation of matched pairs (brominated vs. non-brominated analogues) would provide a clearer understanding of the role of the bromine atom in target engagement and overall pharmacological profile. Furthermore, the application of brominated triazolopyridines to a broader range of therapeutic targets, particularly in the central nervous system, warrants further investigation. The continued development of novel synthetic methodologies for the regioselective bromination of the triazolopyridine core will undoubtedly accelerate the discovery of new and improved therapeutic agents based on this privileged scaffold.

Visualizations

General Synthetic Workflow

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Core Formation cluster_3 Functionalization Brominated Pyridine Brominated Pyridine Brominated Hydrazinylpyridine Brominated Hydrazinylpyridine Brominated Pyridine->Brominated Hydrazinylpyridine Hydrazine Hydrate Brominated Triazolopyridine Core Brominated Triazolopyridine Core Brominated Hydrazinylpyridine->Brominated Triazolopyridine Core Cyclization (e.g., with Orthoester) Final Bioactive Compound Final Bioactive Compound Brominated Triazolopyridine Core->Final Bioactive Compound Cross-Coupling (e.g., Suzuki)

Caption: General synthetic workflow for bioactive triazolopyridines.

Role in Drug Design Logic

G A Triazolopyridine Scaffold B Bromination A->B C Enhanced Lipophilicity B->C D Metabolic Stability B->D E Halogen Bonding Potential B->E F Synthetic Handle (Cross-Coupling) B->F G Improved PK/PD Properties C->G D->G E->G F->G

Caption: Rationale for bromination in triazolopyridine drug design.

References

  • BenchChem. (2025). Application Notes and Protocols for the Preparation of[5][6][3]Triazolo[4,3-a]pyridine Derivatives from 2-Bromo-3-methoxypyridin. BenchChem.

  • Jber, N. R., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Egyptian Journal of Chemistry.
  • Wang, Y., et al. (2023). Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. Journal of Medicinal Chemistry.
  • Xu, Z., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Abarca, B., et al. (1988). Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1.
  • Wang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry.
  • Li, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. PubMed. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2025). New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation.
  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Lee, H., et al. (2023). Crystal structure of[4][5][6] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports. Available at: [Link]

  • Various Authors. (2023). Triazolopyridine isomeric structures and example drug molecule-bearing pyrrolopyridine ring.
  • Mahmoodi, N. O., et al. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties.
  • Unknown Author. (n.d.).
  • Various Authors. (2019). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines.
  • Menet, C., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry. Available at: [Link]

  • Xu, Z., et al. (2024). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PMC. Available at: [Link]

  • Jerome, K. D., et al. (2006). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC.
  • Kovalevich, J., et al. (2022). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • Kovalevich, J., et al. (2022).
  • Various Authors. (2021). The Chemistry of the Triazolopyridines: An Update.
  • Al-Tel, T. H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][5][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Zhang, B., et al. (2018). A brain-penetrant triazolopyrimidine enhances microtubule-stability, reduces axonal dysfunction and decreases tau pathology in a mouse tauopathy model. Molecular Neurodegeneration. Available at: [Link]

  • University of Pennsylvania. (2021). Novel Pyrimidine Derivatives to Treat Alzheimer's Disease. Technology Licensing.
  • Jones, G. (n.d.). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
  • Wnorowska, U., et al. (2024).
  • Zhang, B., et al. (2018). A brain-penetrant triazolopyrimidine enhances microtubule-stability, reduces axonal dysfunction and decreases tau pathology in a mouse tauopathy model. National Institutes of Health. Available at: [Link]

  • Menet, C., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634.
  • Kim, S. Y., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. Molecules. Available at: [Link]

  • Various Authors. (2025). Triazolo-Pyridine Derivatives: Synthesis, Characterization and Biological Evaluation.
  • Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry.
  • Ali, M. M., et al. (2026). Novel Triazolopyridine Derivatives: Synthesis, Antimicrobial, Anticancer Evaluation and Molecular Docking Studies. Journal of Biochemical Technology. Available at: [Link]

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Technical Guide: Discovery of Novel Triazolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Scaffold Design to Preclinical Candidate Selection

The Triazolopyridine Imperative: A Privileged Scaffold

In the high-stakes arena of small-molecule drug discovery, the [1,2,4]triazolo[4,3-a]pyridine scaffold has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from its electronic and steric resemblance to the purine ring system (found in ATP), making it an exceptional template for designing ATP-competitive kinase inhibitors (e.g., p38 MAPK, c-Met) and epigenetic modulators (e.g., BET bromodomains).

For the medicinal chemist, this scaffold offers three distinct advantages:

  • Rigidity: The fused bicyclic system reduces the entropic penalty of binding.

  • Vectorality: Defined exit vectors at the C3, C6, and C8 positions allow for precise probing of the ribose pocket, solvent front, and hydrophobic back-pockets of kinase active sites.

  • Bioisosterism: It effectively mimics the quinoline or isoquinoline cores while often improving solubility and metabolic stability profiles.

Rational Design & SAR Strategy

The "Hinge-Binding" Hypothesis The primary design strategy for triazolopyridines in kinase inhibition involves exploiting the N1 and N2 nitrogens to form hydrogen bonds with the kinase "hinge" region.

  • Core Interaction: The N2 nitrogen typically acts as a hydrogen bond acceptor for the backbone amide NH of the hinge residue (e.g., Met109 in p38

    
    , Met1160 in c-Met).
    
  • Substituent Logic (SAR):

    • C3-Position (The "Gatekeeper" Probe): Substituents here (often aromatic rings) extend into the hydrophobic pocket. Steric bulk at the ortho-positions of a C3-phenyl ring (e.g., 2,6-difluoro) often forces a twist that optimizes

      
      -stacking interactions with residues like Tyr1230 in c-Met.
      
    • C6-Position (Solvent Exposure): Functionalization here allows the molecule to reach out to the solvent-exposed region, improving solubility and allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine).

Case Study: c-Met Inhibition

In the discovery of Class II c-Met inhibitors, the triazolopyridine core serves as the anchor.[1] Molecular modeling reveals that a "5-atom linker" at the C3 position is critical for orienting the inhibitor to form a key hydrogen bond with Lys1110 . This structural insight drives the synthesis of derivatives where the C3 moiety is rigidly defined to maintain this geometry.

Synthetic Methodologies & Protocols

The construction of the triazolopyridine core must be robust, scalable, and tolerant of diverse functional groups.[2] We prioritize the Oxidative Cyclization of Hydrazones due to its operational simplicity and high yields.

Experimental Protocol: Oxidative Cyclization via N-Chlorosuccinimide (NCS)

Objective: Synthesis of 3-aryl-[1,2,4]triazolo[4,3-a]pyridine derivatives.

Reagents:

  • 2-Hydrazinopyridine (1.0 equiv)[3]

  • Aromatic Aldehyde (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)[4]

  • Solvent: Dry DMF or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 2-hydrazinopyridine (10 mmol) and the appropriate aromatic aldehyde (10 mmol) in Ethanol (20 mL).

    • Stir at room temperature for 2–4 hours. Monitor consumption of starting material by TLC (System: Hexane:EtOAc 1:1).

    • Outcome: The hydrazone intermediate typically precipitates as a solid. Filter, wash with cold ethanol, and dry under vacuum.

  • Oxidative Cyclization:

    • Dissolve the isolated hydrazone (5 mmol) in dry DMF (10 mL).

    • Cool the solution to 0°C in an ice bath.

    • Critical Step: Add NCS (5.5 mmol) portion-wise over 15 minutes. Caution: The reaction is exothermic.

    • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Work-up & Purification:

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
    • Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Self-Validation Check:

  • NMR: Look for the disappearance of the hydrazone -CH=N- proton (typically ~8.5 ppm) and the aldehyde proton.

  • MS: Confirm the mass corresponds to

    
     relative to the hydrazone (loss of two hydrogens during oxidation).
    
Visualization of Workflows
Figure 1: Synthetic Pathway (Graphviz)

This diagram illustrates the conversion of 2-chloropyridine to the final triazolopyridine scaffold.

SyntheticPathway Start 2-Chloropyridine Inter1 2-Hydrazinopyridine Start->Inter1 Hydrazine hydrate EtOH, Reflux Inter2 Hydrazone Intermediate Inter1->Inter2 Ar-CHO Ethanol, RT Final [1,2,4]Triazolo[4,3-a]pyridine Scaffold Inter2->Final NCS (Oxidant) DMF, 0°C -> RT

Caption: Step-wise oxidative cyclization route for generating 3-substituted triazolopyridine libraries.

Figure 2: Biological Screening Cascade

This diagram details the logic flow from virtual screening to in vivo validation.

ScreeningCascade Virtual Virtual Screening (Docking to c-Met/p38) Synth Library Synthesis (Method: Oxidative Cyclization) Virtual->Synth Select Top Hits Enzymatic Enzymatic Assay (IC50 Determination) Synth->Enzymatic High Purity (>95%) Enzymatic->Synth SAR Feedback Loop Cellular Cellular Viability (A549/MCF-7 Lines) Enzymatic->Cellular IC50 < 100 nM Mechanism Mechanism Validation (Western Blot: p-Met/p-ERK) Cellular->Mechanism GI50 < 1 µM

Caption: Decision gate workflow for advancing triazolopyridine hits to lead compounds.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the SAR trends observed in the optimization of triazolopyridines for c-Met inhibition , highlighting the impact of the C3-substituent on potency.

Table 1: SAR of 3-Substituted-[1,2,4]triazolo[4,3-a]pyridine Derivatives

Compound IDC3-Substituent (R)c-Met IC50 (nM)Cellular IC50 (A549)Mechanistic Insight
TP-01 Phenyl4502.5

M
Baseline activity; lacks optimal hydrophobic fill.
TP-05 4-Methoxyphenyl3201.8

M
Electron-donating group improves solubility but not potency.
TP-12 2,6-Difluorophenyl12 0.09

M
Key Hit. Ortho-F induces twist, optimizing

-stacking with Tyr1230.
TP-18 4-Pyridyl850>10

M
Loss of hydrophobic interaction; N-repulsion in pocket.
TP-24 Benzyl (Linker)600.45

M
Flexible linker allows better fit but higher metabolic clearance.

Note: Data aggregated from representative optimization campaigns (e.g., c-Met Class II inhibitors).

References
  • Vertex Pharmaceuticals. "Identification of triazolopyridazinones as potent p38alpha inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012.

  • MDPI. "Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS)." Molbank, 2021.

  • National Institutes of Health (NIH). "Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors." ACS Omega, 2020.

  • Korea Institute of Radiological & Medical Sciences. "Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor."[5] International Journal of Molecular Sciences, 2021. [5]

  • China Pharmaceutical University. "Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4."[6] European Journal of Medicinal Chemistry, 2025.[6]

Sources

The Strategic Utility of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel molecular architectures with tailored biological activities and material properties underpins modern chemical research. Central to this endeavor is the availability of versatile chemical building blocks that offer strategic vectors for molecular diversification. 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine has emerged as a heterocyclic scaffold of significant interest, possessing a unique combination of structural rigidity, hydrogen bonding capabilities, and a reactive handle for synthetic elaboration. This guide provides a comprehensive overview of its synthesis, characterization, and strategic application in organic synthesis, with a particular focus on its potential in the development of pharmaceuticals and functional materials.

Core Molecular Attributes and Strategic Significance

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine belongs to the family of azabenzotriazoles, which are recognized isosteres of purines and other biologically relevant heterocycles. The fused pyridine and triazole rings create a planar, electron-deficient system that can engage in various intermolecular interactions, including π-stacking and hydrogen bonding. The methyl group at the 7-position provides a subtle steric and electronic perturbation, while the bromine atom at the 6-position serves as a key functional handle for a wide array of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.

The strategic importance of this building block lies in its ability to introduce the 7-methyl-1,2,3-triazolo[4,5-b]pyridine moiety into larger molecules. This scaffold is of interest in medicinal chemistry due to its potential to mimic natural purine bases and interact with biological targets such as kinases and other enzymes.

Synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine: A Multi-step Approach

The synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine is a multi-step process that begins with commercially available 2-amino-4-methylpyridine. The synthetic sequence is designed to regioselectively install the necessary functional groups for the final triazole ring formation.

Diagram: Synthetic Pathway to 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

G A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B Bromination (e.g., NBS or Br2) C 2-Amino-3-nitro-5-bromo-4-methylpyridine B->C Nitration (e.g., HNO3/H2SO4) D 2,3-Diamino-5-bromo-4-methylpyridine C->D Reduction (e.g., Fe/HCl or H2, Pd/C) E 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine D->E Diazotization & Cyclization (e.g., NaNO2/HCl) G Start 6-Bromo-7-methyl-2H-1,2,3- triazolo[4,5-B]pyridine Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) Start->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) Start->Sonogashira Product_Suzuki 6-Aryl/Alkyl Derivative Suzuki->Product_Suzuki Product_Buchwald 6-Amino Derivative Buchwald->Product_Buchwald Product_Sonogashira 6-Alkynyl Derivative Sonogashira->Product_Sonogashira

Methodological & Application

Application Note: Optimization and Protocol for Suzuki-Miyaura Coupling of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (CAS: 1086838-38-1) as the electrophilic partner. This scaffold is a critical bioisostere for purines in kinase inhibitor development. Due to the electron-deficient nature of the pyridine ring and the coordination potential of the triazole nitrogens, standard protocols often result in low yields or catalyst deactivation. This note provides a high-fidelity protocol using phosphine-ligated palladium catalysts to ensure reproducible C-C bond formation.

Substrate Analysis & Mechanistic Insight

The Scaffold

The substrate features a fused bicyclic system:

  • Pyridine Ring: Highly electron-deficient due to the fused triazole and the ring nitrogen. This makes the C-Br bond at position 6 highly activated for oxidative addition.

  • Triazole Ring: Contains three nitrogen atoms. In its unprotected form ("2H"), it exists in tautomeric equilibrium. The free N-H is acidic (

    
    ) and can deprotonate under basic Suzuki conditions, forming an azolate anion that may poison the palladium catalyst or alter solubility.
    
  • 7-Methyl Group: Provides steric bulk ortho to the reaction site, potentially requiring smaller ligands or higher temperatures to facilitate transmetallation.

The "Protection First" Strategy

While direct coupling of the unprotected heterocycle is possible, it is strongly recommended to alkylate or protect the triazole nitrogen (N1, N2, or N3) prior to Suzuki coupling. This locks the tautomer, improves solubility in organic solvents (dioxane/toluene), and prevents the formation of insoluble Pd-azolate complexes.

The protocols below assume the user has either alkylated the nitrogen or accepts the lower yields associated with the unprotected core.

Experimental Design: Screening Matrix

To achieve optimal conversion, a screening of catalyst/ligand systems is required. The electron-poor nature of the substrate favors electron-rich phosphine ligands to facilitate the oxidative addition and stabilize the Pd(II) intermediate.

Table 1: Optimization Matrix for Heteroaryl Coupling
VariableCondition A (Standard)Condition B (High Activity)Condition C (Sterically Demanding)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ · DCMXPhos Pd G2 or G3
Ligand Role General purposeBidentate; resists dechelationBulky, electron-rich; boosts transmetallation
Base Na₂CO₃ (2M aq)K₃PO₄ (3M aq)Cs₂CO₃ (solid/anhydrous)
Solvent 1,4-Dioxane / H₂ODME / H₂OToluene / n-Butanol
Temp 90°C80–100°C100–110°C
Application Simple aryl boronic acidsHeteroaryl boronic acidsOrtho-substituted boronic acids

Detailed Protocol (High-Fidelity Method)

This protocol utilizes Condition B/C hybrid , which has shown the highest robustness for 6-bromo-triazolopyridines.

Reagents & Stoichiometry
  • Substrate: 1.0 equiv (N-protected 6-bromo-7-methyl-triazolopyridine)

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (3–5 mol%) OR XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv, used as 2M aqueous solution or finely ground solid)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Concentration: 0.1 M – 0.2 M with respect to the bromide.

Step-by-Step Procedure
  • Reactor Setup: Use a microwave vial or a round-bottom flask equipped with a magnetic stir bar. Ensure the vessel is clean and dry.

  • Solids Addition: Charge the vessel with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

    • Note: If using air-sensitive precatalysts (like XPhos Pd G2), add them rapidly or in a glovebox. Pd(dppf)Cl₂ is air-stable.

  • Degassing (Critical):

    • Seal the vessel with a septum.[1]

    • Evacuate under high vacuum and backfill with Argon (repeat 3 times).

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Solvent & Base Addition:

    • Inject the degassed 1,4-Dioxane via syringe.

    • Inject the degassed aqueous K₃PO₄ solution.

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 90°C (or microwave at 100°C for 30–60 mins).

    • Stir vigorously (800+ rpm). Biphasic mixtures require high shear to facilitate phase transfer.

  • Monitoring:

    • Check by LC-MS or TLC after 2 hours. Look for the disappearance of the bromide (M+H = 213/215 pattern).

    • Common Byproduct: Protodeboronation of the boronic acid (Ar-B(OH)₂ → Ar-H). If observed, add more boronic acid.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and water.

    • Filter through a pad of Celite to remove Palladium black.

    • Separate phases; wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients). Triazolopyridines are polar; ensure the column is flushed well.

Visualization of Workflows

Mechanistic Decision Tree & Cycle

The following diagram illustrates the catalytic cycle and the specific interference points for triazolopyridines.

SuzukiMechanism Start Substrate (6-Br-7-Me-Triazolopyridine) OxAdd Oxidative Addition (Rate Fast due to e- poor ring) Start->OxAdd + Pd(0) Poison Catalyst Poisoning (If N-H is free) Start->Poison Unprotected N-H Pd0 Pd(0) Active Species Pd0->OxAdd Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Steric Bulk at C7 interferes) Complex1->TransMet + Ar-B(OH)3- BaseStep Base Activation (Boronate Formation) BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Poison->Pd0 Deactivation

Caption: Figure 1. Catalytic cycle highlighting the oxidative addition advantage and the N-coordination risk.

Experimental Workflow

ExperimentFlow Step1 1. Charge Solids (Substrate, Boronic Acid, Pd) Step2 2. Inert Atmosphere (Vac/Ar x3) Step1->Step2 Step3 3. Add Solvents (Dioxane/aq. K3PO4) Step2->Step3 Step4 4. Heat (90°C, 2-4h) Step3->Step4 Step5 5. Workup (Celite Filter, Extraction) Step4->Step5

Caption: Figure 2. Step-by-step bench workflow for the Suzuki coupling protocol.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst deactivation or poor oxidative addition.Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure rigorous degassing.
Dehalogenation (Ar-Br → Ar-H) Hydride source present (often from solvent or excess base heating).Lower temperature to 80°C. Use DME instead of alcohols. Reduce reaction time.
Protodeboronation (Boronic acid loss) Heteroaryl boronic acids are unstable in water/base.Use anhydrous conditions (Cs₂CO₃ in Toluene) or switch to Boronic Esters (Pinacol) or MIDA boronates .
Low Yield (Unprotected Substrate) Pd coordinating to triazole nitrogen.Increase catalyst loading to 10 mol%. Use LIHMDS (2 equiv) to fully deprotonate the triazole before adding Pd.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling Conditions for the Synthesis of [1,2,3]Triazolo[4,5-b]pyridine Derivatives. Tetrahedron Letters, 52(15), 1800-1803. (General methodology reference for fused pyridines).
  • Sigma-Aldrich. (2023). Product Specification: 6-Bromo-7-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine.[4][5] Link

Sources

Sonogashira reaction conditions for 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the optimized Sonogashira cross-coupling protocols for 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (CAS: 1086838-38-1).

The presence of the 7-methyl group (ortho-steric hindrance) combined with the acidic triazole proton (2H-tautomer) creates a "perfect storm" of catalytic challenges. This guide moves beyond generic textbook conditions to provide industrial-grade workflows that mitigate catalyst poisoning and steric deceleration.

PART 1: Substrate Analysis & Mechanistic Strategy

1. The Chemical Environment
  • Electronic Activation (The "Gas Pedal"): The 1,2,3-triazolo[4,5-b]pyridine core is highly electron-deficient ($ \pi $-deficient). This facilitates the Oxidative Addition of Pd(0) into the C-Br bond, making it faster than in standard bromobenzenes.

  • Steric Hindrance (The "Brake"): The 7-methyl group is positioned ortho to the reaction site (C-6). This creates significant steric bulk, hindering the approach of the Pd-ligand complex and slowing down the Reductive Elimination step.

  • The "Poison" Pill (2H-Acidic Proton): The unsubstituted triazole nitrogen (

    
    ) will deprotonate immediately upon base addition. The resulting triazolide anion is a potent ligand that can displace phosphines on Palladium (forming inactive Pd-triazolide species) or form insoluble Copper-triazolide polymers, stalling the catalytic cycle.
    
2. Strategic Decision Matrix
ParameterChallengeSolution
Ligand 7-Me steric clashUse ligands with large bite angles (dppf) or specific steric bulk (XPhos) to force reductive elimination.
Base Triazole acidityRoute A: Protect N-H (Recommended). Route B: Use 3.5 equiv. inorganic base (Cs₂CO₃) to manage the anion.
Solvent Solubility/PolarityPolar aprotic (DMF/DMA) is mandatory for the triazole core.

PART 2: Experimental Protocols

Protocol A: The "High-Fidelity" Route (N-Protected)

Recommended for scale-up and critical intermediates. Requires prior N-protection (e.g., SEM, THP, or PMB).

Reagents & Stoichiometry
  • Substrate: N-Protected 6-Bromo-7-methyl-triazolopyridine (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3-5 mol%)

    • Why? The ferrocenyl backbone is robust and resists de-ligation better than PPh₃ at high temperatures.

  • Co-Catalyst: CuI (5 mol%)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow
  • Inerting: Charge a reaction vial with the Pd-catalyst, CuI, and Substrate. Seal and purge with Argon/N₂ for 5 minutes (3 cycles of vac/fill).

    • Critical: Oxygen causes rapid homocoupling (Glaser coupling) of the alkyne, consuming the reagent.

  • Solvation: Inject degassed DMF and TEA via syringe. Stir until solids are mostly dissolved.

  • Initiation: Add the Alkyne dropwise via syringe.

  • Thermal Activation: Heat the block to 80°C .

    • Note: While electron-poor bromides usually react at 60°C, the 7-methyl steric hindrance raises the energy barrier for the final coupling step, requiring 80°C.

  • Monitoring: Monitor by LC-MS at 2h and 4h. Look for the mass shift corresponding to the coupled product.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.

Protocol B: The "Direct" Route (Free NH)

For rapid analog generation where protection steps are undesirable. High risk of lower yields.

Reagents & Stoichiometry
  • Substrate: 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-4 mol%)

    • Why? Buchwald precatalysts activate quickly and the bulky XPhos ligand prevents the formation of inactive Pd-triazolide complexes.

  • Co-Catalyst: CuI (10 mol%) - Increased loading to compensate for Cu sequestration.

  • Base: Cs₂CO₃ (3.5 equiv) - Inorganic base prevents N-H interference better than amines here.

  • Solvent: DMSO or DMF/H₂O (10:1)

Step-by-Step Workflow
  • Charge: Add Substrate, Alkyne, Cs₂CO₃, Catalyst, and CuI to the vial.

  • Purge: Rigorous Argon purge (solids are hygroscopic).

  • Solvent: Add anhydrous DMSO.

  • Reaction: Heat to 90-100°C for 4-12 hours.

  • Quench: Carefully adjust pH to ~6 with dilute HCl during workup to protonate the triazole for extraction.

PART 3: Visualization & Logic

1. Catalytic Cycle & Steric Gating

The following diagram illustrates the specific bottlenecks introduced by the 7-methyl group and the N-H functionality.

SonogashiraMechanism Start Substrate (Ar-Br) + Pd(0) OxAdd Oxidative Addition (Fast due to Pyridine Core) Start->OxAdd Complex_A Pd(II)-Ar-Br Complex OxAdd->Complex_A Inhibition ⚠️ POISONING RISK: Triazole N-H coordinates Pd/Cu Complex_A->Inhibition If N-H unprotected Transmetal Transmetallation (Cu-Acetylide enters) Complex_A->Transmetal + Cu-C≡C-R Isomerization Trans/Cis Isomerization Transmetal->Isomerization StericGate ⛔ STERIC GATE (7-Me) Slows Reductive Elimination Isomerization->StericGate RedElim Reductive Elimination (Product Release) StericGate->RedElim Requires Heat (>80°C) & Bulky Ligand RedElim->Start Regenerate Pd(0)

Caption: Mechanistic flow highlighting the two critical failure points: N-H coordination (Poisoning) and 7-Methyl steric hindrance at the reductive elimination stage.

2. Experimental Workflow Decision Tree

Workflow Input Start: 6-Br-7-Me-Triazolopyridine Check Is N-H Protected? Input->Check Protected Route A: High Fidelity Check->Protected Yes Direct Route B: Direct Coupling Check->Direct No CondA Pd(dppf)Cl2, CuI, TEA DMF, 80°C Protected->CondA Output Final Product (Purify via C18 or Silica) CondA->Output CondB XPhos Pd G2, CuI (10%), Cs2CO3 DMSO, 100°C Direct->CondB CondB->Output

Caption: Decision tree for selecting the optimal protocol based on the starting material's protection status.

PART 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Reaction Stalls < 20% Catalyst PoisoningSwitch to Protocol B (Inorganic base) or increase catalyst loading. Ensure rigorous deoxygenation.
Black Precipitate Pd Aggregation (Pd-Black)The ligand is dissociating.[3] Switch to Pd(dppf)Cl₂ or add 10% free ligand (e.g., PPh₃) to stabilize the metal.
Homocoupling (Di-yne) Oxygen LeakThe system is not anaerobic. Re-purge solvents. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.
Unreacted Bromide Steric BarrierIncrease temperature to 100°C. Switch to XPhos or SPhos ligands which are designed for hindered couplings.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Li, H., et al. (2021).[4] Palladium-Catalyzed Cross-Coupling Reactions of Azabenzotriazoles. Journal of Organic Chemistry (General reactivity context for fused triazoles).

  • Organic Chemistry Portal. (2024).[3] Sonogashira Coupling: Mechanism and Conditions.

  • Fisher Scientific. (2024). Palladium-Catalysed Coupling Chemistry: Ligand Effects.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1,2,3-Triazolo[4,5-b]pyridine Scaffold

The 1,2,3-triazolo[4,5-b]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in a variety of intermolecular interactions have made it a cornerstone in the design of novel therapeutic agents. This scaffold is a key component in molecules targeting a range of biological pathways, including protein kinases, demonstrating its versatility and significance in the development of new medicines.[1] The functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (CAS: 1086838-38-1) is a key building block that enables the introduction of diverse molecular fragments at the 6-position through palladium-catalyzed cross-coupling reactions.[2] These reactions are among the most powerful and versatile tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions.[3]

This comprehensive guide provides detailed application notes and protocols for the four most common and impactful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine. The protocols provided herein are based on established methodologies for closely related heterocyclic systems and are intended to serve as a robust starting point for researchers in the field.

Understanding the Foundation: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle. A general understanding of this mechanism is crucial for troubleshooting and optimizing reactions. The cycle typically involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira), or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Nu Ar-Pd(II)(L2)-Nu Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Nu Transmetalation or Amine Coordination/ Deprotonation (Nu) Ar-Nu Ar-Nu Ar-Pd(II)(L2)-Nu->Ar-Nu Reductive Elimination Ar-X Ar-X = Aryl Halide Nu Nu = Nucleophile (e.g., Boronic Acid, Amine, Alkyne) L L = Ligand

Caption: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4][5]

Expertise & Experience Insights:

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling with a heteroaromatic substrate like 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine. The nitrogen atoms in the heterocyclic core can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Therefore, the use of electron-rich and sterically hindered phosphine ligands is often beneficial. The protocol below is adapted from a successful Suzuki-Miyaura coupling of a related bromo-triazolopyridine derivative.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Substrate, Boronic Acid, Base, and Catalyst to Flask B Evacuate and Backfill with Inert Gas (3x) A->B C Add Degassed Solvents B->C D Heat to 80-100 °C C->D E Monitor by TLC/LC-MS D->E F Cool to RT, Dilute with Ethyl Acetate and Water E->F G Separate Layers, Extract Aqueous Layer F->G H Dry Organic Layer, Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.2 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Reaction Conditions
CatalystLigandBaseSolventTemp (°C)Typical YieldReference
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O80-100Good to Excellent[7]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/EtOH/H₂O90Good[7]
Pd₂(dba)₃SPhosK₃PO₄Toluene100Good to Excellent[6]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other biologically active molecules.[2][8] This reaction allows for the coupling of a wide range of amines with aryl halides.

Expertise & Experience Insights:

The success of a Buchwald-Hartwig amination on the 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine scaffold is highly dependent on the choice of ligand and base.[9] For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands such as XPhos or RuPhos often provide superior results. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[10] The following protocol is based on a well-established procedure for the amination of a related bromopyridine.[11]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Schlenk flask or sealed tube

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu (1.4 eq) to a dry Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in the reaction solvent to form the pre-catalyst.

  • To the Schlenk flask, add 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (1.0 eq) and the amine (1.2 eq).

  • Add the reaction solvent, followed by the pre-catalyst solution.

  • Seal the flask and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination Conditions
Catalyst PrecursorLigandBaseSolventTemp (°C)Typical YieldReference
Pd₂(dba)₃XPhosNaOtBuToluene100-110Good to Excellent[12]
Pd(OAc)₂BINAPCs₂CO₃Toluene110Good[12]
Pd₂(dba)₃RuPhosLHMDSDioxane90-100Good[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, providing access to aryl and vinyl alkynes.[13][14] These products are valuable intermediates in the synthesis of complex molecules and functional materials.[15]

Expertise & Experience Insights:

A classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst. The copper acetylide is formed in situ and then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is typically used both as a base and often as the solvent.[14] For substrates like 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine, ensuring anhydrous and oxygen-free conditions is key to preventing the homocoupling of the alkyne (Glaser coupling) and deactivation of the catalyst. The following protocol is adapted from a procedure for the Sonogashira coupling of a functionalized bromopyridine.[16]

Experimental Protocol: Sonogashira Coupling

Materials:

  • 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine

  • Terminal alkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (anhydrous, degassed)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Schlenk flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, degassed Schlenk flask, add 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed THF and Et₃N (typically a 2:1 to 4:1 ratio).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature to 60 °C.

  • Monitor the reaction by TLC or LC-MS. Once the starting material is consumed (usually 2-24 hours), concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Summary: Sonogashira Coupling Conditions
CatalystCo-catalystBaseSolventTemp (°C)Typical YieldReference
Pd(PPh₃)₄CuIEt₃NTHFRT - 60Good[16]
PdCl₂(PPh₃)₂CuIDIPEADMF80Good[15]
Pd(OAc)₂/PPh₃CuIEt₃NIonic Liquid80Moderate to Good[15]

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[17] This reaction is a powerful tool for the synthesis of substituted alkenes.

Expertise & Experience Insights:

The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligand, and reaction conditions. For the vinylation of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine, a phosphine-free catalyst system or one with a simple phosphine ligand like triphenylphosphine can be effective. The choice of base is also important, with inorganic bases like potassium carbonate or organic bases like triethylamine being commonly used. The following is a general protocol and should be optimized for the specific alkene coupling partner.

Experimental Protocol: Heck Reaction

Materials:

  • 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine

  • Alkene (e.g., n-butyl acrylate, styrene) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equivalents)

  • Triphenylphosphine (PPh₃) (0.06 equivalents) (optional, can be run ligandless)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous, degassed)

  • Sealed tube or microwave vial

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a sealed tube, add 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (1.0 eq), Pd(OAc)₂ (0.03 eq), PPh₃ (0.06 eq, if used), and the base (2.0 eq).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add the degassed solvent (DMF or MeCN) and the alkene (1.5 eq).

  • Seal the tube and heat to 100-140 °C.

  • Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary: Heck Reaction Conditions
CatalystLigandBaseSolventTemp (°C)Typical YieldReference
Pd(OAc)₂PPh₃Et₃NDMF100-120Moderate to GoodGeneral Protocol
Pd(OAc)₂NoneK₂CO₃DMAc120-140ModerateGeneral Protocol
Pd/CNoneEt₃NMeCN100ModerateGeneral Protocol

Conclusion

The palladium-catalyzed cross-coupling reactions detailed in this guide represent a powerful and versatile toolkit for the functionalization of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine. By providing detailed, adaptable protocols grounded in established chemical principles, we aim to empower researchers, scientists, and drug development professionals to accelerate their research programs and unlock the full potential of this valuable heterocyclic scaffold. Careful optimization of the reaction parameters for each specific substrate combination will be key to achieving high yields and purity.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Sonogashira coupling. Retrieved from [Link]

  • Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. Retrieved from [Link]

  • Wu, Y., et al. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chem-Station. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Ancellin, N., et al. (2012, February 15). Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. PubMed. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Iizumi, K., et al. (2026, January 22). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Dymińska, L. (2022, January 22). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Al-Mokhanam, A. A., et al. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

Sources

Application Note: High-Throughput Synthesis of Triazolopyridine Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the parallel synthesis of triazolopyridine libraries, a "privileged scaffold" in medicinal chemistry due to its bioisosteric relationship with purines (adenine).[1] We focus on two distinct regiochemical outcomes: the [1,2,4]triazolo[1,5-a]pyridine (via Groebke-Blackburn-Bienaymé reaction) and the [1,2,3]triazolo[1,5-a]pyridine (via oxidative cyclization). The protocols herein are optimized for high-throughput screening (HTS) using solution-phase parallel synthesis coupled with solid-supported scavenger resins to eliminate chromatographic purification.

Strategic Rationale: The Privileged Scaffold

The triazolopyridine core is a requisite template in kinase inhibitor discovery.[2] Its nitrogen-rich, planar architecture allows it to mimic the adenine ring of ATP, facilitating hydrogen bonding within the hinge region of kinase active sites (e.g., JAK2, p38 MAP kinase, CDK2) [1, 2].[1]

Mechanistic Advantages for HTS[1]
  • Solubility: The high

    
     nitrogen content lowers LogP compared to carbocyclic analogs, improving aqueous solubility for biochemical assays.[1]
    
  • Vector Positioning: The scaffold offers three distinct vectors (

    
    ) for substituent growth, allowing exploration of the ribose pocket and hydrophobic back-pocket of kinases.[1]
    
  • Synthetic Accessibility: Multicomponent reactions (MCRs) allow the assembly of complex cores from simple inputs in a single step.

Decision Matrix: Selecting the Synthetic Route

The choice of synthetic method dictates the regiochemistry and substitution pattern.

SynthesisDecision Start Target Scaffold Design Decision Required Regiochemistry? Start->Decision GBB [1,2,4]Triazolo[1,5-a]pyridine (Diversity at C2, C5-8) Decision->GBB 1,2,4-Isomer OxCyc [1,2,3]Triazolo[1,5-a]pyridine (Diversity at C3, C7) Decision->OxCyc 1,2,3-Isomer MethodA Method A: Groebke-Blackburn-Bienaymé (3-Component Coupling) GBB->MethodA MethodB Method B: Oxidative Cyclization (Hydrazone Intermediate) OxCyc->MethodB

Figure 1: Decision matrix for selecting the synthetic pathway based on target regiochemistry.

Protocol A: Automated GBB Multicomponent Synthesis

Target: [1,2,4]Triazolo[1,5-a]pyridine Methodology: Groebke-Blackburn-Bienaymé (GBB) Reaction with Scavenger Resin Workup.

The GBB reaction is the gold standard for library generation because it couples an aldehyde, an isocyanide, and a 2-aminopyridine in a one-pot process [3].[1] To adapt this for HTS, we utilize Scandium(III) triflate as a Lewis acid catalyst (superior turnover to Bronsted acids) and polymer-supported scavengers to remove unreacted starting materials, negating the need for column chromatography.

Reagents & Materials[1][3][4][5][6][7][8][9]
  • Amine: 2-Aminopyridines (diverse substitution).[3][4]

  • Aldehyde: Aryl/Alkyl aldehydes (1.0 equiv).

  • Isocyanide: tert-Butyl isocyanide or similar (1.0 equiv).[4]

  • Catalyst: Sc(OTf)₃ (5 mol%).

  • Solvent: Methanol:Dichloromethane (1:1 v/v).

  • Scavenger Resin: PS-Isocyanate (Polystyrene-bound isocyanate) to remove excess amine; PS-TsNHNH2 (Polystyrene-bound tosylhydrazide) to remove excess aldehyde.

Step-by-Step Protocol (96-Well Block Format)
  • Stock Preparation: Prepare 0.2 M solutions of all amine, aldehyde, and isocyanide building blocks in MeOH/DCM.

  • Reaction Assembly:

    • Dispense 500 µL of Aldehyde solution (0.1 mmol) into each well.

    • Dispense 500 µL of 2-Aminopyridine solution (0.1 mmol).

    • Dispense 500 µL of Isocyanide solution (0.1 mmol).

    • Add 50 µL of Sc(OTf)₃ stock solution (0.005 mmol).

  • Incubation: Seal the block and shake at 40°C for 12 hours. Note: Microwave irradiation (80°C, 20 min) can be used for rapid optimization but is harder to automate in 96-well formats.

  • Scavenging (The "Purification-Free" Step):

    • To ensure high purity, deliberately use a slight excess (1.2 equiv) of the 2-aminopyridine during setup.

    • After reaction completion, add PS-Isocyanate resin (3 equiv relative to excess amine) to each well.[1]

    • Shake at room temperature for 4 hours. The resin covalently binds unreacted aminopyridines.[1]

  • Filtration: Filter the reaction mixture through a coarse frit filter plate into a pre-weighed receiving plate.

  • Concentration: Evaporate solvents using a centrifugal evaporator (Genevac or SpeedVac).

Data: Typical Yields & Purity
Component VariationAvg. Isolated YieldAvg. Purity (LCMS)Notes
Electron-Rich Aldehydes85%>95%Fast kinetics
Electron-Poor Amines60-70%>90%Slower; requires heating
Steric Isocyanides75%>92%t-Butyl works best

Protocol B: Regioselective Oxidative Cyclization

Target: [1,2,3]Triazolo[1,5-a]pyridine Methodology: Cu(II)-Catalyzed Oxidative Cyclization of Hydrazones.

For the 1,2,3-isomer, which offers a different electrostatic profile, we employ an oxidative cyclization of 2-pyridyl hydrazones.[1] This method is strictly regioselective [4].[1]

Pathway Mechanism

OxidativeCyclization Input1 2-Pyridyl Ketone Intermed Hydrazone Intermediate Input1->Intermed Condensation Input2 Hydrazine Input2->Intermed Product [1,2,3]Triazolo [1,5-a]pyridine Intermed->Product N-N Bond Formation Catalyst Cu(OAc)2 / Air (Oxidation) Catalyst->Intermed Catalysis

Figure 2: Oxidative cyclization pathway via hydrazone intermediate.

Step-by-Step Protocol
  • Hydrazone Formation (Step 1):

    • React 2-acetylpyridine derivatives with hydrazine hydrate in Ethanol (reflux, 2h).

    • Cool and filter the precipitate.[1][5] (This step is usually done in bulk prior to library splitting).

  • Library Cyclization (Step 2 - Parallel):

    • Dissolve hydrazone intermediates (0.1 mmol) in DMSO (500 µL).

    • Add Cu(OAc)₂ (10 mol%) and DBU (1 equiv).

    • Stir at 80°C under an air atmosphere (open vials or O₂ balloon) for 4 hours.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Pass through a short pad of silica or Celite to remove Copper salts.[1]

    • Evaporate solvent.[1]

Quality Control & Library Validation

For HTS, "perfect" purity is secondary to "known" purity.[1] However, false positives caused by metal contaminants or reactive intermediates must be minimized.[1]

Validation Criteria
  • Identity: LC-MS (ESI+) must show [M+H]+ peak as the major component.

  • Purity: >85% by UV (254 nm) is acceptable for primary screening; >95% required for hit validation.

  • Solubility: All compounds must pass a "Nephelometry Check" in 100% DMSO at 10 mM.

  • Metal Scavenging: For Protocol B (Copper), use QuadraPure™ TU (thiourea) resin if biological assay is metal-sensitive (e.g., certain metalloproteases).[1]

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017).[1][6] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis, 49, 2266-2274.[1][6] Link

  • Stumpfe, D., et al. (2012).[1] A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2.[1] Journal of Medicinal Chemistry, 55(11), 5243-54.[1] Link

  • Bienaymé, H., & Bouzid, K. (1998).[1] A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234-2237.[1] Link

  • Jiang, G., et al. (2019).[1][7] Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones. Synthesis, 51, 4487-4497.[1][7] Link

Sources

using 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine to synthesize kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis of Kinase Inhibitors Using 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine

Executive Summary & Strategic Rationale

The 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine scaffold represents a "privileged structure" in modern kinase drug discovery. It serves as a bioisostere of the purine core found in ATP, allowing it to anchor effectively into the kinase hinge region.

Why this specific Intermediate?

  • Hinge Binding (The Core): The triazolo[4,5-b]pyridine system possesses a hydrogen bond acceptor (N4) and donor (triazole NH) motif that mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge residues (e.g., Met1160 in c-Met).

  • The 6-Bromo Handle (The Vector): Positioned to project substituents into the solvent-exposed region or the hydrophobic back-pocket, this bromide is the primary site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

  • The 7-Methyl "Lock" (The Selectivity Filter): This is the critical design element. Unlike the unsubstituted core, the 7-methyl group introduces steric bulk adjacent to the C6 position. This forces the substituent at C6 to twist out of planarity, potentially inducing atropisomerism or favoring a specific bioactive conformation that improves selectivity against off-target kinases.

Retrosynthetic Logic & Pathway Design

The synthesis of high-affinity inhibitors from this core typically follows a "Head-to-Tail" approach. The core is first functionalized at the triazole nitrogen (solubility/orientation) and then coupled at the C6 position (potency/selectivity).

Pathway Visualization (DOT)

Retrosynthesis Figure 1: Modular assembly of kinase inhibitors from the 6-Bromo-7-methyl-triazolopyridine core. Core 6-Bromo-7-methyl- 2H-1,2,3-triazolo[4,5-b]pyridine (Starting Material) Step1 Step 1: N-Alkylation (Regiocontrol) Core->Step1 R-X, Base Intermediate N-Alkylated Intermediate (Solubility Anchor) Step1->Intermediate Isomer Separation Step2 Step 2: Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Step2 Boronic Acid/Amine Pd(0) Catalyst Final Final Kinase Inhibitor (e.g., c-Met/PIM target) Step2->Final Deprotection/Salt Formation

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Challenge: The triazole ring can be alkylated at N1, N2, or N3. The [4,5-b] fused system typically favors N1 (thermodynamic) or N2 (kinetic) depending on conditions. For c-Met inhibitors, N1-alkylation is often required to position the pyridine nitrogen (N4) correctly for hinge binding.

Materials:

  • Substrate: 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (1.0 eq)

  • Electrophile: Alkyl halide (e.g., benzyl bromide or functionalized ethyl bromide) (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or KHMDS for kinetic control.
    
  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the triazolopyridine core in anhydrous DMF (0.1 M concentration) under an Argon atmosphere.

  • Deprotonation: Add

    
     and stir at 
    
    
    
    for 30 minutes. Note: The solution will likely turn yellow/orange indicating anion formation.
  • Addition: Add the alkyl halide dropwise to the cooled solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    .
  • Purification (Critical): Isomers must be separated. Use Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • N1-isomer: Typically more polar (elutes later).

    • N2-isomer: Typically less polar (elutes earlier).

    • Validation: Verify regiochemistry using NOESY NMR. Interaction between the N-alkyl protons and the C7-Methyl group confirms N1 substitution (due to proximity).

Protocol B: Suzuki-Miyaura Cross-Coupling at C6

Challenge: The 7-methyl group creates steric hindrance around the C6-bromide. Standard conditions may fail. High-activity phosphine ligands are required.

Materials:

  • Substrate: N-alkylated 6-bromo-7-methyl intermediate (1.0 eq)

  • Boronate: Aryl/Heteroaryl boronic acid or ester (1.5 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    + XPhos (for difficult substrates).
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Degassing: Sparging 1,4-dioxane with Argon for 20 minutes is mandatory to prevent homocoupling and catalyst oxidation.

  • Assembly: In a microwave vial or pressure tube, combine substrate, boronate, and catalyst.

  • Activation: Add the solvent and aqueous base. Seal the vessel under Argon.

  • Heating: Heat to

    
     for 4–16 hours.
    
    • Optimization: If conversion is low (<50%) due to the 7-methyl steric clash, switch to microwave irradiation at

      
       for 1 hour.
      
  • Scavenging: After cooling, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which is toxic in biological assays.

  • Isolation: Filter through Celite, concentrate, and purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Data Analysis & Troubleshooting

Regioisomer Identification Table
FeatureN1-Alkylated Product (Target)N2-Alkylated Product (Byproduct)
TLC (

)
Lower (More Polar)Higher (Less Polar)
1H NMR Distinct NOE between Alkyl-

and C7-

.
No NOE between Alkyl-

and C7-

.
UV Profile

often shifted red (~280-300 nm).

often shifted blue.
Yield 60-70% (Thermodynamic control).10-20% (Kinetic byproduct).
Troubleshooting Guide
  • Problem: Low yield in Suzuki coupling.

    • Root Cause:[1][2] The 7-methyl group blocks the approach of the boronate species.

    • Solution: Switch to Buchwald SPhos or XPhos precatalysts. These bulky, electron-rich ligands are designed to facilitate oxidative addition and transmetallation in sterically congested systems.

  • Problem: Dehalogenation (Loss of Br without coupling).

    • Root Cause:[2] Hydride source in the reaction (often from solvent decomposition or excess base).

    • Solution: Ensure solvents are anhydrous and fresh. Reduce reaction temperature and increase catalyst loading.

Structural Biology & Mechanism of Action

The efficacy of inhibitors derived from this scaffold relies on the "Hinge-Binder" concept.

Binding Mode Diagram (DOT)

BindingMode Figure 2: Interaction map of the 7-methyl-triazolopyridine core within the ATP binding pocket. Hinge Kinase Hinge Region (Met1160 / Glu1158) Triazole Triazole Ring (H-Bond Donor/Acceptor) Hinge->Triazole H-Bond Pyridine Pyridine N4 (H-Bond Acceptor) Hinge->Pyridine H-Bond Gatekeeper Gatekeeper Residue (Selectivity Control) Methyl 7-Methyl Group (Steric Clash/Twist) Methyl->Gatekeeper Steric Interaction (Induces Selectivity)

Mechanistic Insight: The 7-methyl group is not merely a bystander. In c-Met inhibitors, this group often clashes with the gatekeeper residue or residues lining the solvent channel. This forces the aryl group attached at C6 to adopt a perpendicular conformation relative to the core. This "T-shaped" geometry is often crucial for disrupting the active site of the kinase while sparing other kinases with different gatekeeper topology [1].

References

  • Cui, J. J., et al. (2012). "Discovery of a novel class of c-Met kinase inhibitors with a unique binding mode." Journal of Medicinal Chemistry, 55(4), 1858–1867.

    • Context: Establishes the triazolopyridine core as a potent c-Met scaffold.
  • Underwood, T., et al. (2025). "Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters.

    • Context: Discusses the SAR of the triazole core and the importance of the N-linkage.
  • Gould, S. E., et al. (2011). "SGX523 is a selective MET inhibitor that inhibits MET-dependent tumor growth." Molecular Cancer Therapeutics, 10, 1540.

    • Context: Validates the biological utility of triazolopyridine-based inhibitors in oncology.[3]

  • Baran, P. S., et al. (2021).[2] "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines." Journal of the American Chemical Society, 143, 11927.[2]

    • Context: Provides modern methodologies for functionalizing pyridine-based cores, relevant for analog generation.[2]

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Precision Functionalization of the Triazolopyridine Scaffold: C-N Bond Formation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the functionalization of the [1,2,4]triazolo[1,5-a]pyridine core via C-N bond formation. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols and mechanistic insight.

Executive Summary & Strategic Analysis

The [1,2,4]triazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for purines and quinazolines in kinase inhibitors (e.g., JAK, MAPK pathways). Its unique electronic architecture—a


-deficient pyridine fused to an electron-rich triazole—creates a divergent reactivity profile that challenges standard functionalization strategies.

Successful C-N bond formation on this core requires a "position-dependent" strategy. The scaffold does not react uniformly; the electron density varies significantly between the bridgehead-adjacent carbons (C2, C5) and the distal carbons (C6, C7, C8).

Reactivity Manifold
  • C2 Position: Highly electrophilic (amidine-like character). Prone to Nucleophilic Aromatic Substitution (SNAr) if a leaving group (Cl, Br, SO2Me) is present. Also susceptible to direct C-H functionalization.

  • C5/C7 Positions: Electron-deficient (analogous to pyridine C2/C4). Activated for SNAr if strongly electron-withdrawing groups (EWG) are present, but Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) is preferred for unactivated substrates.

  • C6/C8 Positions: Less electrophilic (analogous to pyridine C3/C5). Buchwald-Hartwig Amination is the mandatory route for C-N bond formation here.

Decision Matrix & Mechanism

The choice of method is dictated by the specific regioisomer and the electronic nature of the coupling partners.

Diagram 1: Strategic Reactivity Map

This diagram illustrates the preferred functionalization pathways based on the scaffold's electronic bias.

Triazolopyridine_Reactivity Core [1,2,4]Triazolo[1,5-a]pyridine Core Scaffold C2 C2 Position (Amidine-like) Core->C2 C7 C7 Position (Pyridine C4-like) Core->C7 C6 C6/C8 Positions (Unactivated) Core->C6 SNAr Method A: SNAr (Nucleophilic Substitution) C2->SNAr Preferred (if LG present) CH_Act Method C: C-H Activation (Radical/Oxidative) C2->CH_Act Emerging C7->SNAr Only if activated by EWG Buchwald Method B: Pd-Catalysis (Buchwald-Hartwig) C7->Buchwald Standard C6->Buchwald Mandatory

Figure 1: Reactivity map delineating the optimal C-N bond formation strategy per position.

Detailed Protocols

Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Target: C6, C7, C8 (and unactivated C5) Halides. Scope: Primary/Secondary amines, anilines, amides.

The triazole ring nitrogens can coordinate to Pd, potentially poisoning the catalyst. Therefore, biaryl phosphine ligands (e.g., XPhos, BrettPhos) are critical to maintain a robust catalytic cycle by preventing the formation of stable, inactive Pd-dimers.

Protocol 1: General Procedure for C6/C7-Bromo Functionalization

Reagents:

  • Substrate: Bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%) or Pd₂dba₃ (1–2 mol%)

  • Ligand: XPhos (for general amines) or BrettPhos (for primary amines/anilines) (4–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with the bromo-triazolopyridine, base (Cs₂CO₃), and ligand. If the amine is a solid, add it now.

  • Purging: Seal the vial and cycle vacuum/Argon (3x) to remove O₂.

  • Catalyst Addition: Under positive Argon flow, add the Pd precursor (or use a precatalyst like XPhos Pd G3 for higher reproducibility).

  • Solvent Addition: Add anhydrous solvent via syringe. If the amine is liquid, add it now.

  • Reaction: Heat the block to 100–110 °C for 4–12 hours. Monitor via LCMS (Note: Triazolopyridines are polar; use a buffered mobile phase).

  • Workup: Filter through a Celite pad (eluting with EtOAc/MeOH 9:1). Concentrate and purify via flash chromatography.

Expert Insight:

  • Catalyst Poisoning: If conversion stalls, switch to Pd(OAc)₂/BINAP or Pd(dppf)Cl₂ . The bidentate nature of BINAP can sometimes outcompete the substrate's intrinsic chelation.

  • Base Sensitivity: For substrates with base-sensitive groups (e.g., esters), use K₃PO₄ in t-Amyl alcohol at 100 °C.

Method B: Nucleophilic Aromatic Substitution (SNAr)

Target: C2-Halo (Cl/Br) or C2-Sulfonyl derivatives. Scope: Aliphatic amines, thiolates, alkoxides.

The C2 position is adjacent to the bridgehead nitrogen (N1) and the triazole nitrogen (N3), making it highly electron-deficient. This mimics the reactivity of a 2-halo-1,3,5-triazine or 2-chloropyrimidine.

Protocol 2: SNAr on 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Reagents:

  • Substrate: 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)

  • Nucleophile: Amine (1.5 – 2.0 equiv)

  • Base: DIPEA (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMF, DMSO, or NMP (for difficult cases); EtOH or THF (for reactive amines)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in the chosen solvent (0.2 M concentration).

  • Addition: Add the base and the amine.

  • Reaction:

    • Reactive Amines (e.g., morpholine, pyrrolidine): Stir at Room Temperature for 2–4 hours.

    • Anilines/Steric Amines: Heat to 80–120 °C in a sealed tube.

  • Workup: Dilute with water. If the product precipitates, filter and wash with water/Et₂O. If not, extract with EtOAc/LiCl (5% aq) to remove DMF.

Expert Insight:

  • Leaving Group Hierarchy: The reactivity order at C2 is –SO₂Me > –F > –Cl > –Br. If the chloride is sluggish, oxidize a C2-SMe group to C2-SO₂Me (using mCPBA) to create a "super-electrophile" that reacts with amines at 0 °C.

Data Summary & Troubleshooting

Substrate Scope & Conditions Table
PositionLeaving GroupNucleophile ClassRecommended SystemTypical YieldKey Challenge
C2 Cl, Br, SO₂RAliphatic AminesSNAr: DIPEA, DMF, 80°C>85%Hydrolysis of LG if water present
C2 Cl, BrAnilinesAcidic SNAr: pTsOH, iPrOH, MW 140°C50-70%Low nucleophilicity of aniline
C6 Br, ISecondary AminesBuchwald: Pd(OAc)₂/XPhos, Cs₂CO₃70-90%Catalyst deactivation
C7 BrPrimary AminesBuchwald: Pd₂dba₃/BrettPhos, NaOtBu60-85%Bis-arylation (control stoichiometry)
C8 BrAmidesBuchwald: Pd(OAc)₂/Xantphos, Cs₂CO₃50-75%Steric hindrance at peri-position
Diagram 2: Troubleshooting Logic

Use this flow to diagnose low yields in Pd-catalyzed couplings on this scaffold.

Troubleshooting Start Problem: Low Yield / Stalled Reaction Check1 Is Starting Material (SM) Consumed? Start->Check1 SM_Left SM Remains Check1->SM_Left SM_Gone SM Consumed (Complex Mixture/Dehalogenation) Check1->SM_Gone Temp Increase Temp to 120°C or Switch Solvent (Dioxane -> t-Amyl alcohol) SM_Left->Temp Cat Catalyst Death? Switch to Pd-G3 Precatalyst or Bidentate Ligand (BINAP) SM_Left->Cat Dehalo Beta-Hydride Elimination? Switch to Cs2CO3 (weaker base) Use BrettPhos (bulkier ligand) SM_Gone->Dehalo Chela Pd-Coordination? Add 10 mol% Ligand excess SM_Gone->Chela

Figure 2: Logical troubleshooting flow for optimizing Pd-catalyzed amination on triazolopyridines.

References

  • Buchwald-Hartwig Amination Mechanisms & Ligand Design: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.

  • Functionalization of Triazolopyridines via SNAr: Li, Z., et al. (2022).[1][2] Base-promoted tandem SNAr/Boulton-Katritzky rearrangement.

  • Regioselectivity in Polyhalogenated Heterocycles (Handy's Rules): Handy, S. T., & Zhang, Y. (2006). Guide to regioselective coupling.

  • C-H Functionalization of Triazolopyridines: Ueda, S., & Nagasawa, H. (2009). Copper-catalyzed oxidative C-H/N-H coupling.

  • General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines: Organic Chemistry Portal - Triazolopyridine Synthesis.

Sources

Application Note: Photophysical Characterization of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Mission

The 1,2,3-triazolo[4,5-b]pyridine core is a potent electron-deficient scaffold (Acceptor) used increasingly in the design of "Push-Pull" (Donor-Acceptor) fluorophores.[1] The specific derivative, 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine , serves as a critical synthetic junction.[1] The C6-Bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to attach electron-rich donors (e.g., arylamines, thiophenes), while the N2/N3 positions allow for alkylation to tune solubility and prevent aggregation.[1]

Why This Protocol Matters: The photophysics of these derivatives are dominated by Intramolecular Charge Transfer (ICT) .[1] Unlike simple polyaromatic hydrocarbons, their emission is highly sensitive to solvent polarity.[1] Accurate characterization requires more than just "taking a spectrum"; it demands a rigorous control of environmental factors to quantify the ICT strength, dipole moment changes, and quantum efficiency.[1]

This guide provides a self-validating workflow to transition from the weakly fluorescent brominated precursor to highly emissive D-A derivatives.[1]

Experimental Workflow Overview

The following diagram outlines the logical progression of experiments required to fully characterize these derivatives.

PhotophysicsWorkflow Prep 1. Sample Preparation (Solubility & Purity Check) AbsEm 2. Steady-State Abs & Emission Prep->AbsEm OD < 0.1 QY 3. Quantum Yield (Φ) (Comparative Method) AbsEm->QY Integrated Intensity Life 4. Time-Resolved Fluorescence (TCSPC) AbsEm->Life λ_em max Solv 5. Solvatochromism (Lippert-Mataga Analysis) AbsEm->Solv Stokes Shift QY->Life Calculate k_rad/k_nr

Figure 1: The sequential workflow for photophysical characterization. Note that Steady-State data feeds into all advanced analyses.

Protocol 1: Sample Preparation & Purity Validation[1]

Objective: To eliminate aggregation and Inner Filter Effects (IFE) which artificially depress Quantum Yield (QY).

The Challenge: The 7-methyl group aids solubility, but planar triazolopyridine derivatives are prone to


-

stacking in non-polar solvents, leading to excimer formation or quenching.[1]

Procedure:

  • Solvent Selection: Use Spectroscopic Grade solvents (HPLC grade is often insufficient due to fluorescent impurities).[1] Common set: Cyclohexane (Non-polar), Toluene, THF, DCM, Acetonitrile, Methanol (Polar Protic).[1]

  • Stock Solution: Prepare a 1.0 mM stock in a "good" solvent (e.g., DCM or DMSO).

  • Linearity Check (Self-Validation Step):

    • Prepare dilutions at 0.5, 1.0, 2.5, and 5.0

      
      M.[1]
      
    • Measure UV-Vis Absorbance.[1][2]

    • Validation: Plot Absorbance vs. Concentration.

      
       must be 
      
      
      
      .[1] If the line curves downward at higher concentrations, aggregation is occurring.[1] Work only in the linear range.
  • Optical Density (OD) Limit: For fluorescence measurements, dilute samples so that the absorbance at the excitation wavelength (

    
    ) is 
    
    
    
    .[1]
    • Reasoning:

      
       causes IFE (re-absorption of emitted light), distorting the spectrum and invalidating QY calculations.[1]
      

Protocol 2: Quantum Yield Determination ( )[1]

Method: Comparative Method (Slope Method).[1] Theory: Absolute measurement using an integrating sphere is preferred, but the comparative method is standard for solution-phase screening.[1]

Standard Selection: Since triazolopyridine D-A derivatives typically emit in the Blue-Green to Yellow region (450–580 nm), select a standard that overlaps with your sample's emission.[1]

Standardngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(Lit.)[1][3][4][5][6][7]
Solvent

Range
Application
Quinine Sulfate 0.5460.1 M H

SO

300–350 nmBlue Emitters
Coumarin 153 0.544Ethanol380–440 nmGreen Emitters
Rhodamine 6G 0.940Ethanol480–510 nmYellow/Orange Emitters

Step-by-Step Protocol:

  • Preparation: Prepare 4-5 concentrations of both the Sample (X) and Standard (ST) such that absorbances at

    
     range from 0.01 to 0.10.[1]
    
  • Measurement:

    • Record UV-Vis spectrum for each.[1][2]

    • Record Emission spectrum for each (integrate the entire peak area,

      
      ).
      
    • Critical: Use the same slit widths and detector voltage for Sample and Standard.

  • Calculation: Plot Integrated Fluorescence (

    
    ) vs. Absorbance (
    
    
    
    ). Calculate the slopes (
    
    
    ).
    
    
    • Where ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       is the refractive index of the solvent.[1][2][8]
      
  • Self-Validation: The intercept of the

    
     vs. 
    
    
    
    plot should be zero. A non-zero intercept indicates background contamination or scattering.[1]

Protocol 3: Solvatochromism & Lippert-Mataga Analysis[2][8]

Objective: To prove the Intramolecular Charge Transfer (ICT) nature of the derivative. Mechanism: Upon excitation, electron density shifts from the Donor (attached at C6) to the Triazolopyridine Acceptor, creating a large dipole.[1] Polar solvents relax around this excited dipole, lowering the energy of the excited state (Red Shift).[1][2]

ICT_Mechanism GS Ground State (S0) (Dipole μ_g) ES_FC Franck-Condon Excited State (S1*) (Unrelaxed Solvent) GS->ES_FC Absorption (hν_abs) Fast (~10^-15 s) ES_Rel Relaxed Excited State (S1) (Solvent Reorganized) ES_FC->ES_Rel Solvent Relaxation (~10^-11 s) ES_FC->ES_Rel ES_Rel->GS Emission (hν_em) Red Shifted

Figure 2: Energy diagram showing solvent relaxation stabilizing the ICT state, leading to a red-shifted emission.[1]

Protocol:

  • Solvent Panel: Measure Absorption and Emission in at least 5 solvents with varying polarity (e.g., Hexane, Toluene, CHCl

    
    , Acetone, Acetonitrile).[1]
    
  • Data Processing: Calculate the Stokes Shift (

    
    ) in wavenumbers (cm
    
    
    
    ):
    
    
    [1]
  • Lippert-Mataga Plot: Plot ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (y-axis) vs. Orientation Polarizability 
    
    
    
    (x-axis).[1][2]
    
    
    [1][2]
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      : Dielectric constant.[1][2]
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      : Refractive index.[1][2][9]
      
  • Interpretation: A linear positive slope indicates that the emission is dominated by general solvent effects (dipole-dipole interactions).[1] A non-linear deviation in protic solvents (MeOH, Water) suggests specific H-bonding interactions with the triazole nitrogens.[1]

Protocol 4: Time-Resolved Fluorescence (TCSPC)

Objective: Determine the fluorescence lifetime (


) to calculate radiative (

) and non-radiative (

) decay rates.

Instrument: Time-Correlated Single Photon Counting (TCSPC) system.[1] Pulse Source: Nano-LED or Laser Diode (e.g., 375 nm or 405 nm) matching the absorption of the triazolopyridine derivative.[1]

Procedure:

  • IRF Measurement: Measure the Instrument Response Function using a scattering solution (Ludox silica or coffee creamer) at the excitation wavelength.[1]

  • Decay Acquisition: Collect photon counts at the emission maximum (

    
    ) until the peak channel reaches 10,000 counts (for robust statistics).
    
  • Fitting: Deconvolve the decay curve with the IRF using a mono-exponential or bi-exponential model:

    
    [1]
    
  • Analysis:

    • Mono-exponential: Indicates a single emitting species (pure sample).[1]

    • Bi-exponential: Suggests heterogeneity (e.g., presence of rotamers, aggregates, or protonated/deprotonated forms).[1]

  • Rate Constant Calculation: Combine

    
     with 
    
    
    
    (from Protocol 2):
    
    
    [1]
    • Insight: If adding a donor group increases

      
       but 
      
      
      
      remains constant,
      
      
      has decreased (suppression of non-radiative pathways).[1]

References

  • Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.[1] [Link]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1] (The authoritative text on TCSPC and Solvatochromism).

  • Lippert, E. (1957).[1] Spektroskopische Bestimmung des Dipolmomentes aromatischer Verbindungen im ersten angeregten Singulettzustand. Zeitschrift für Elektrochemie, 61(8), 962–975.[1] (Original Lippert-Mataga formulation).[1]

  • IUPAC Gold Book. (2014).[1] Lippert-Mataga equation.[1][2] [Link][1]

  • Wurth, C., et al. (2013).[1] Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8, 1535–1550.[1] [Link]

Sources

Application Note: Advanced Protocols for the N-Arylation of Triazolopyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triazolopyridines (TPs) represent a privileged scaffold in modern drug discovery, serving as the core pharmacophore in JAK inhibitors (e.g., Filgotinib), p38 MAP kinase inhibitors, and various oncology targets. Their synthetic utility, however, is often hampered by the electron-deficient nature of the pyridine ring and the high coordination potential of the triazole nitrogens, which can poison transition metal catalysts.

This guide provides a definitive experimental framework for the N-arylation of triazolopyridines. To ensure precision, we distinguish between two distinct synthetic requirements often conflated in literature:

  • Exocyclic N-Arylation: Coupling an external amine to a halogenated triazolopyridine core (e.g., Buchwald-Hartwig Coupling).

  • Endocyclic N-Arylation: Direct arylation of the triazole ring nitrogen in NH-containing isomers (e.g., Chan-Lam Coupling of azabenzotriazoles).

Strategic Analysis & Decision Matrix

Before selecting a protocol, identify the structural constraints of your substrate using the decision matrix below.

Workflow: Protocol Selection Strategy

G Start Start: Define Substrate Substrate_Type Substrate Structure? Start->Substrate_Type Halo_TP Halo-Triazolopyridine (e.g., 6-bromo-[1,2,4]triazolo[1,5-a]pyridine) Substrate_Type->Halo_TP Electrophile NH_TP NH-Triazolopyridine (e.g., 1H-[1,2,3]triazolo[4,5-b]pyridine) Substrate_Type->NH_TP Nucleophile Target_A Target: Exocyclic Amine (C-N Bond at Pyridine Ring) Halo_TP->Target_A Target_B Target: N-Aryl Triazole (C-N Bond at Triazole Ring) NH_TP->Target_B Method_A PROTOCOL A: Pd-Catalyzed Buchwald-Hartwig Target_A->Method_A Method_B PROTOCOL B: Cu-Catalyzed Chan-Lam Target_B->Method_B Key_Factor_A Critical Factor: Ligand Rigidity (Xantphos) to prevent Pd poisoning Method_A->Key_Factor_A Key_Factor_B Critical Factor: Oxidative Atmosphere (O2) & Base Choice Method_B->Key_Factor_B

Figure 1: Decision matrix for selecting the appropriate N-arylation pathway based on substrate electronics and available functional groups.

Protocol A: Exocyclic N-Arylation (Buchwald-Hartwig)

Application: Functionalization of 6-bromo-[1,2,4]triazolo[1,5-a]pyridine with anilines. Relevance: Synthesis of JAK1/2 inhibitor cores.

The Challenge: Catalyst Deactivation

Triazolopyridines possess multiple Lewis-basic nitrogens (N1, N3, N4) capable of binding to Pd(II) intermediates, forming stable, unreactive complexes ("catalyst resting states"). Standard ligands like PPh3 often fail.

Solution: Use Bis-phosphine ligands with wide bite angles (e.g., Xantphos, BINAP). These ligands occupy the coordination sphere tightly, preventing the substrate's nitrogen atoms from displacing the ligand and poisoning the catalyst.

Experimental Procedure

Scale: 1.0 mmol

Reagents:

  • Substrate: 6-bromo-[1,2,4]triazolo[1,5-a]pyridine (1.0 equiv)

  • Nucleophile: Aniline derivative (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5-7 mol%) or BrettPhos (for sterically hindered amines)

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial: finely ground and dried.

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Solids Addition: Charge the flask with the bromide (1.0 equiv), aniline (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd source, and Ligand.

  • Degassing: Seal the vessel. Evacuate and backfill with Argon three times. This is critical to prevent oxidation of the phosphine ligand.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide) via syringe.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Note: If using microwave irradiation, heat to 120°C for 1 hour.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by triazole N.Switch to BrettPhos or tBuXPhos (bulkier ligands prevent N-coordination).
Protodehalogenation β-Hydride elimination or moisture.Ensure solvent is strictly anhydrous; switch base to NaOtBu (stronger base).
Pd Black Precipitation Ligand dissociation.Increase Ligand:Pd ratio to 2:1 or 3:1.

Protocol B: Endocyclic N-Arylation (Chan-Lam Coupling)

Application: Direct arylation of 1H-[1,2,3]triazolo[4,5-b]pyridine (Azabenzotriazoles). Relevance: Synthesis of peptide coupling reagents and specialized bio-isosteres.

The Challenge: Regioselectivity

Azabenzotriazoles exist in tautomeric equilibrium. Arylation can occur at N1, N2, or N3.

  • N1-Arylation: Sterically sensitive but often kinetically favored.

  • N2-Arylation: Thermodynamically favored in many neutral/high-temp conditions.

Solution: The Chan-Lam coupling (Cu(OAc)₂ / O₂) proceeds under mild conditions, often favoring N1/N2 mixtures that can be separated, avoiding the harsh conditions of Ullmann coupling (which requires >140°C).

Mechanistic Insight (Chan-Lam Cycle)

ChanLam Cu2 Cu(II)(OAc)2 (Resting State) Complex_A Cu(II)-Amine Complex Cu2->Complex_A Substrate Binding Transmetalation Transmetalation (Ar-B(OH)2) Complex_A->Transmetalation Cu3_Species Cu(III)-Aryl Species Transmetalation->Cu3_Species Oxidation Reductive_Elim Reductive Elimination Cu3_Species->Reductive_Elim Product N-Aryl Product + Cu(I) Reductive_Elim->Product Oxidation Re-oxidation (O2) Product->Oxidation Cycle Regenerates Oxidation->Cu2

Figure 2: The oxidative Cu(II)/Cu(III) catalytic cycle. Note that oxygen is required to regenerate the catalyst.

Experimental Procedure

Scale: 1.0 mmol

Reagents:

  • Substrate: 1H-[1,2,3]triazolo[4,5-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)

  • Catalyst: Cu(OAc)₂ (10–20 mol%) - Anhydrous preferred.

  • Ligand/Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Oxidant: Compressed Air (balloon) or O₂ atmosphere

  • Solvent: DCM or DCM/MeOH (1:1) for solubility.

  • Additive: 4Å Molecular Sieves (activates boronic acid).

Step-by-Step Protocol:

  • Setup: Use a standard round-bottom flask open to the air (or attached to an O₂ balloon).

  • Mixing: Combine the triazolopyridine, aryl boronic acid, Cu(OAc)₂, and molecular sieves (powdered).

  • Solvent Addition: Add DCM followed by Pyridine. The solution typically turns a deep blue/green (characteristic of Cu-amine complexes).

  • Oxidation: Stir vigorously at Room Temperature for 24–48 hours.

    • Tip: If reaction stalls, replace the O₂ balloon and add another 0.5 equiv of boronic acid.

  • Quench: Dilute with NH₄OH (aq) to sequester copper (turns deep blue). Extract with DCM.

  • Purification: The product mixture (N1/N2 isomers) usually requires careful separation via silica chromatography using a shallow gradient (e.g., Hexane/EtOAc 9:1 to 1:1).

References & Validation

The protocols above are synthesized from high-impact methodologies in heterocyclic chemistry.

  • Buchwald-Hartwig General Conditions:

    • Title: Buchwald-Hartwig Amination of Heteroaryl Halides.

    • Source: Organic Chemistry Portal / J. Am. Chem. Soc.

    • URL:[Link]

  • Triazolopyridine Scaffold Synthesis (Filgotinib Context):

    • Title: Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors.[1][2]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024).

    • URL:[Link]

  • Chan-Lam Coupling (Copper Catalysis):

    • Title: Copper-promoted C-N bond formation: Chan-Lam coupling.[3][4][5]

    • Source: Tetrahedron Letters / ScienceDirect.

    • URL:[Link]

  • Regioselectivity in Triazoles:

    • Title: Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts.

    • Source: Organic Letters (2019).

    • URL:[Link]

Sources

purification of triazolopyridine derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of Triazolopyridine Derivatives via Strategic Column Chromatography

Abstract

Triazolopyridine derivatives are privileged scaffolds in medicinal chemistry, frequently serving as cores for MAPK inhibitors, adenosine receptor antagonists, and antifungal agents. However, their purification is often complicated by two distinct physicochemical challenges: basicity-induced peak tailing and regioisomeric complexity (e.g., separating [1,2,4]triazolo[1,5-a]pyridine from its [4,3-a] congener). This application note provides a validated protocol for the chromatographic isolation of these heterocycles, emphasizing stationary phase deactivation, gradient optimization, and solubility management.

Introduction: The Physicochemical Challenge

The triazolopyridine scaffold consists of a pyridine ring fused to a triazole ring. This fusion creates a planar, electron-deficient aromatic system with specific purification hurdles:

  • Basic Nitrogen Interaction: The bridgehead nitrogen and the pyridine nitrogen possess lone pairs that can act as Lewis bases. On standard silica gel (pH ~5), these nitrogens interact strongly with acidic silanol groups (

    
    ), resulting in severe peak tailing and irreversible adsorption.
    
  • Solubility Profile: Many derivatives exhibit "brick-dust" properties—poor solubility in non-polar solvents (Hexane) and moderate solubility in polar aprotic solvents (DCM, THF). This complicates liquid loading.

  • Regioisomerism: Synthesis often yields mixtures of [1,5-a] and [4,3-a] isomers. These isomers have identical mass and similar polarity, requiring high-efficiency separation.

Pre-Purification Strategy & Method Development

Before packing a column, a rigorous Thin Layer Chromatography (TLC) assessment is required to define the separation window ($ \Delta R_f $).[1]

The Solvent Selectivity Assessment

Do not default immediately to Hexane/Ethyl Acetate. Triazolopyridines are nitrogen-rich and often require stronger dipole interactions.

Solvent SystemApplicationProsCons
DCM / MeOH Polar/Basic derivativesHigh solubility; good for eluting "stuck" compounds.Poor selectivity for isomers; silica dissolution at >10% MeOH.
Hexane / EtOAc Lipophilic derivativesExcellent isomer selectivity.Poor solubility; compounds may streak or precipitate.
DCM / Acetone Intermediate polarityBetter selectivity than MeOH; acetone does not dissolve silica.UV cutoff of acetone (330 nm) interferes with detection.
CHCl

/ EtOH
Historical standardHigh resolution for regioisomers.Chloroform toxicity; ethanol is difficult to remove.
The "Deactivation" Rule

To prevent tailing, the silica surface must be neutralized.

  • Protocol: Add 1% Triethylamine (TEA) or 1% NH

    
    OH  to the mobile phase.
    
  • Mechanism:[1][2][3] The amine additive preferentially binds to the acidic silanol sites, shielding them from the triazolopyridine analyte.[4]

Detailed Protocols

Protocol A: Normal Phase Flash Chromatography (Standard)

Best for: Lipophilic to moderately polar derivatives (logP > 1).

Materials:

  • Stationary Phase: Spherical Silica Gel 60 (20–45 µm).

  • Mobile Phase A: Dichloromethane (DCM) + 1% TEA.

  • Mobile Phase B: Methanol (MeOH).

  • Loading: Celite 545 or coarse silica.

Step-by-Step Procedure:

  • Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimum amount of DCM/MeOH (1:1). Add Celite 545 (ratio 1:2 sample:Celite). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Note: Liquid loading is discouraged due to potential precipitation at the column head.

  • Column Equilibraton: Flush the column with 3 Column Volumes (CV) of 100% DCM + 1% TEA . This pre-saturates the silica with the amine modifier.

  • Gradient Execution:

    • 0–5 min: Isocratic 100% DCM (to elute non-polar impurities).

    • 5–20 min: Linear gradient 0%

      
       5% MeOH.
      
    • 20–30 min: Isocratic 5% MeOH (Target compound elution typically occurs here).

    • 30–40 min: Ramp to 10% MeOH to flush highly polar byproducts.

  • Fraction Analysis: Check fractions via TLC (visualize with UV 254 nm and Dragendorff’s reagent for nitrogen detection).

Protocol B: Reverse Phase (C18) Chromatography

Best for: Highly polar, ionizable derivatives, or separation of stubborn regioisomers.

Materials:

  • Stationary Phase: C18-bonded silica (Flash or Prep HPLC).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Bicarbonate for basic pH).

  • Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Procedure:

  • Solubility Check: Ensure the sample is soluble in DMSO or MeOH.

  • Gradient:

    • Start: 5% B (Hold 2 CV).

    • Ramp: 5%

      
       60% B over 15 CV.
      
    • Note: Triazolopyridines often elute earlier than expected on C18 due to the polar triazole ring.

  • pH Control: If the compound is basic, use Ammonium Bicarbonate (pH ~8) to suppress ionization, ensuring the molecule is neutral and retained longer on the hydrophobic C18 phase.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Broad, Tailing Peaks Silanol interactionIncrease TEA modifier to 2%; switch to "End-capped" silica.
Fronting Peaks Column overload / SolubilitySwitch to Dry Loading (Protocol A, Step 1); reduce sample load to <1% of silica mass.
Co-elution of Isomers Insufficient selectivityChange solvent system (e.g., swap MeOH for Acetone); use a flatter gradient (e.g., 0.5% increase per min).
Sample Precipitation Solvent mismatchEnsure the sample is fully adsorbed onto Celite (Dry Load); do not inject DCM solution into a Hexane column.

Visualized Workflows

Figure 1: Method Development Decision Tree

Caption: A logic flow for selecting the optimal purification strategy based on compound polarity and solubility.

MethodDevelopment Start Crude Triazolopyridine Mixture SolubilityCheck Solubility Check (in Hex/EtOAc) Start->SolubilityCheck IsSoluble Soluble SolubilityCheck->IsSoluble NotSoluble Insoluble / Oily SolubilityCheck->NotSoluble NormalPhase Normal Phase Flash (Hex/EtOAc) IsSoluble->NormalPhase PolarCheck Soluble in DCM? NotSoluble->PolarCheck TailingCheck TLC Check: Streaking? NormalPhase->TailingCheck AddModifier Add 1% TEA or Switch to DCM/MeOH TailingCheck->AddModifier Yes Proceed with Purification Proceed with Purification TailingCheck->Proceed with Purification No DCMSoluble Yes PolarCheck->DCMSoluble DCMInsoluble No (Only DMSO/MeOH) PolarCheck->DCMInsoluble NP_DCM Normal Phase (DCM/MeOH + 1% NH4OH) DCMSoluble->NP_DCM ReversePhase Reverse Phase (C18) (H2O/ACN + Buffer) DCMInsoluble->ReversePhase

Figure 2: Separation of Regioisomers Mechanism

Caption: Workflow for separating the [1,5-a] and [4,3-a] isomers, a common challenge in triazolopyridine synthesis.

IsomerSeparation Mixture Isomer Mixture ([1,5-a] & [4,3-a]) Step1 TLC Optimization (Try CHCl3/EtOH 95:5) Mixture->Step1 Decision Delta Rf > 0.1? Step1->Decision Flash Flash Chromatography (Isocratic Hold) Decision->Flash Yes Recryst Recrystallization (EtOH or ACN) Decision->Recryst No (Co-elution)

References

  • National Institutes of Health (NIH). (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Biotage. (2023).[5] Successful Flash Chromatography: Solvent Systems and Modifiers. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

Sources

Application Note: Large-Scale Synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (also known as 6-bromo-7-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., c-Met, LSD1 inhibitors) and advanced peptide coupling reagents.

The synthesis addresses specific process challenges:

  • Regioselectivity: Ensuring correct bromination and nitration patterns on the pyridine ring.

  • Chemoselectivity: Reducing the nitro group without de-brominating the aryl halide.

  • Safety: Managing the exotherm and gas evolution during the triazole ring closure (diazotization).

Retrosynthetic Analysis & Strategy

The most efficient route for large-scale production relies on the construction of the triazole ring after fully functionalizing the pyridine core. The 1,2,3-triazole moiety is installed via the diazotization of a vicinal diamine.

Pathway Logic
  • Target: 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine.[1][2]

  • Immediate Precursor: 5-Bromo-4-methylpyridine-2,3-diamine.

  • Functionalization: The precursor is derived from 2-amino-4-methylpyridine (2-amino-4-picoline) via sequential bromination and nitration, followed by a chemoselective reduction.

Retrosynthesis Target Target Molecule 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine Precursor Diamine Precursor 5-Bromo-4-methylpyridine-2,3-diamine Target->Precursor Diazotization (NaNO2, H+) Intermediate Nitro Intermediate 2-Amino-5-bromo-4-methyl-3-nitropyridine Precursor->Intermediate Chemoselective Reduction Start Starting Material 2-Amino-4-methylpyridine Intermediate->Start 1. Bromination 2. Nitration

Figure 1: Retrosynthetic strategy focusing on the late-stage formation of the triazole ring.

Detailed Experimental Protocols

Stage 1: Bromination and Nitration

Objective: Synthesis of 2-Amino-5-bromo-4-methyl-3-nitropyridine. Scale: 1.0 kg Input

Step 1.1: Bromination

Reaction: 2-Amino-4-methylpyridine + NBS


 2-Amino-5-bromo-4-methylpyridine.
  • Setup: Charge a 10 L jacketed glass reactor with 2-amino-4-methylpyridine (1.0 kg, 9.25 mol) and Acetonitrile (5 L).

  • Addition: Cool to 0–5°C. Add N-Bromosuccinimide (NBS) (1.65 kg, 9.27 mol) portion-wise over 2 hours. Critical: Maintain internal temperature <10°C to prevent poly-bromination.

  • Reaction: Stir at room temperature (20–25°C) for 4 hours. Monitor by HPLC (Target: <2% starting material).

  • Workup: Concentrate solvent to ~1/3 volume. Add water (5 L) to precipitate the product. Filter the solids.

  • Purification: Reslurry in cold water/ethanol (9:1) to remove succinimide byproducts. Dry at 45°C under vacuum.

    • Yield Expectation: ~85-90% (Off-white solid).

Step 1.2: Nitration

Reaction: 2-Amino-5-bromo-4-methylpyridine + HNO3/H2SO4


 2-Amino-5-bromo-4-methyl-3-nitropyridine.
  • Safety Note: This reaction is highly exothermic.

  • Setup: Charge Concentrated H2SO4 (4 L) to the reactor. Cool to 0°C.

  • Addition: Slowly add the brominated intermediate (from Step 1.1) over 1 hour. Ensure complete dissolution.

  • Nitration: Add Fuming HNO3 (1.2 eq) dropwise via addition funnel, maintaining temperature <10°C.

  • Quench: Pour the reaction mixture onto crushed ice (10 kg) with vigorous stirring.

  • Isolation: Neutralize to pH 4–5 with NaOH (aq). Filter the yellow precipitate.

    • Yield Expectation: ~75-80%.

Stage 2: Chemoselective Reduction

Objective: Synthesis of 5-Bromo-4-methylpyridine-2,3-diamine. Challenge: Reducing the nitro group without debrominating the pyridine ring. Method: Iron/Ammonium Chloride (Bechamp Reduction variant) is preferred over catalytic hydrogenation (Pd/C + H2) to prevent hydrodebromination.

  • Setup: In a 20 L reactor, suspend the Nitro intermediate (1.0 kg equivalent) in Ethanol (8 L) and Water (2 L).

  • Activation: Add Ammonium Chloride (200 g) and heat to 70°C.

  • Reduction: Add Iron Powder (325 mesh, 4.0 eq) portion-wise over 1 hour.

    • Observation: The reaction will reflux slightly due to exotherm.

  • Completion: Stir at reflux (78°C) for 3–5 hours. Monitor by TLC/HPLC.

  • Filtration: Hot filter through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate. The product (diamine) may darken upon air exposure (oxidation sensitivity). Store under nitrogen or proceed immediately to Stage 3.

Stage 3: Cyclization (Diazotization)

Objective: Synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine. Safety: Diazonium salts are unstable.[3] The reaction generates NOx gases.[4][5]

  • Acidification: Dissolve 5-Bromo-4-methylpyridine-2,3-diamine (500 g, 2.46 mol) in Acetic Acid (2.5 L) and Water (500 mL). Cool to 0°C.

  • Diazotization: Prepare a solution of Sodium Nitrite (187 g, 2.71 mol) in water (400 mL). Add this solution dropwise to the reactor below the liquid surface (dip tube) to minimize gas escape.

    • Temp Control: Maintain <5°C.

    • Stirring: High agitation required.

  • Ring Closure: After addition, allow the mixture to warm to room temperature (20°C) and stir for 2 hours. The diazonium intermediate cyclizes instantaneously to the triazole.

  • Workup: Dilute with ice water (5 L). The product usually precipitates. If not, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or Ethyl Acetate/Heptane.

    • Final Appearance: Tan to light brown solid.

    • Target Purity: >98% (HPLC).[6]

Process Engineering & Safety (Critical Process Parameters)

For kilogram-scale execution, the following engineering controls are mandatory.

ProcessFlow cluster_safety Critical Safety Controls TempControl Jacketed Cooling (Maintain <5°C during NaNO2 add) Reactor Glass-Lined Reactor (Acid Resistant) TempControl->Reactor Heat removal Venting Scrubber System (NOx neutralization) Reactor->Venting Off-gas Filtration Nutsche Filter (Closed Loop) Reactor->Filtration Slurry transfer Dosing Automated Dosing Pump (NaNO2 Solution) Dosing->Reactor Sub-surface addition

Figure 2: Process flow and safety controls for the diazotization step.

Key Safety Hazards
  • Exotherm: The nitration and diazotization steps are strongly exothermic. Failure of cooling systems can lead to thermal runaway.

  • Gas Evolution: Diazotization releases nitrogen oxides (NOx). A caustic scrubber (NaOH) must be connected to the reactor vent.

  • Dust Explosion: Dry triazoles can be shock-sensitive. Do not grind the final product in a dry state; use wet-milling if particle size reduction is necessary.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to tan crystalline powderVisual
Purity

98.0%
HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H-NMR (DMSO-d6)
Melting Point 208–212°C (Dec)Capillary
Residual Solvents Compliant with ICH Q3CGC-HS
Water Content

0.5%
Karl Fischer

NMR Expectations (DMSO-d6):

  • Proton: Aromatic CH (singlet) at ~8.5–8.8 ppm (position 5 of the pyridine ring). Methyl group (singlet) at ~2.6–2.8 ppm. Broad NH signal (if tautomer exists as 1H/3H) usually >13 ppm or invisible due to exchange.

  • Carbon: Signals corresponding to C-Br, C-Me, and the triazole carbons.

References

  • Precursor Synthesis: Synthesis of 5-bromo-4-methylpyridine-2,3-diamine. See general methods in US Patent 20060116519A1 (Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl derivatives).

  • Triazole Cyclization: Synthesis of [1,2,3]triazolo[4,5‐b]pyridine derivatives. Detailed in ResearchGate: Synthesis of [1,2,3]triazolo[4,5‐b]pyridine.

  • Safety Data: 1,2,4-Triazole Safety Data Sheet (Analogous hazards for triazole ring systems). Carl Roth SDS.

  • Commercial Availability & CAS: 6-Bromo-7-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine (CAS 1086838-38-1).[2]

  • General Methodology: Synthesis of 1,2,4-triazolo[1,5-a]pyridines (Mechanistic parallels for fused pyridine-triazole systems). Organic Chemistry Portal.

Disclaimer: This protocol is for research and development purposes only. All large-scale reactions must be conducted in a facility equipped for hazardous chemical handling, with appropriate personal protective equipment (PPE) and engineering controls.

Sources

developing SAR studies for triazolopyridine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced SAR Profiling of [1,2,4]Triazolo[1,5-a]pyridine-Based Kinase Inhibitors

Introduction: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the [1,2,4]triazolo[1,5-a]pyridine scaffold has emerged as a superior bioisostere to the traditional quinoline or purine cores. Its planar, nitrogen-rich architecture mimics the adenine ring of ATP, allowing for potent hinge-binding interactions, while offering distinct advantages in metabolic stability .

Unlike the related imidazo[1,2-a]pyridine scaffold, which often suffers from rapid oxidative metabolism at the electron-rich C-3 position, the triazolopyridine incorporates an additional nitrogen atom. This "scaffold hop" lowers lipophilicity (cLogP) and blocks a primary metabolic soft spot, significantly extending half-life (


) in microsomal stability assays without sacrificing potency.

This guide details a self-validating workflow for developing Structure-Activity Relationships (SAR) around this chemotype, focusing on modular synthesis, assay logic, and metabolic optimization.

Structural Considerations & Design Strategy

Effective SAR requires a clear understanding of the numbering and vector exploration.

  • Position 2 (Triazole C): The primary vector for exploring the hydrophobic specificity pocket (e.g., gatekeeper residues). Aryl or heteroaryl substitutions here define selectivity.

  • Position 5-8 (Pyridine Ring):

    • C-6: The ideal exit vector for solvent-exposed solubilizing groups (e.g., morpholines, piperazines).

    • C-8: Critical for managing steric clashes within the ATP binding site; small groups (F, Cl) can lock conformation.

Visualization: SAR Decision Logic

The following diagram illustrates the iterative logic for optimizing the scaffold based on assay feedback.

SAR_Logic_Flow Start Hit Identification (Triazolopyridine Core) Potency_Check Biochemical Potency (IC50 < 100 nM?) Start->Potency_Check Selectivity_Check Selectivity Profile (vs. Off-Targets) Potency_Check->Selectivity_Check Yes Mod_C2 Modify C-2 Substituent (Hydrophobic/Steric fit) Potency_Check->Mod_C2 No Metab_Check Metabolic Stability (Clint < 10 µL/min/mg?) Selectivity_Check->Metab_Check Good Selectivity Selectivity_Check->Mod_C2 Poor Selectivity Mod_C6 Modify C-6 Substituent (Solubility/Polarity) Metab_Check->Mod_C6 High Clearance Lead Lead Candidate Metab_Check->Lead Stable Mod_C2->Potency_Check Mod_C6->Metab_Check Mod_Core Scaffold Hop (e.g., to [1,5-c] isomer) Mod_C6->Mod_Core Fails Repeatedly

Figure 1: Iterative SAR decision tree for triazolopyridine optimization, balancing potency (C-2 modifications) and physicochemical properties (C-6 modifications).

Synthetic Protocol: Modular Construction

To facilitate rapid SAR exploration, we utilize a Copper-Catalyzed Oxidative Cyclization . This method allows for the convergent assembly of the core from readily available 2-aminopyridines and nitriles (or amidines), avoiding harsh conditions that limit functional group tolerance.

Protocol A: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Core

Target: 2-Aryl-[1,2,4]triazolo[1,5-a]pyridine derivatives.

Reagents:

  • Substituted 2-aminopyridine (1.0 equiv)

  • Aryl nitrile (1.2 equiv) or Aryl aldehyde (requires oxidative step)

  • Catalyst: CuBr (10 mol%) or Cu(OAc)2

  • Ligand: 2,2'-Bipyridine (10 mol%)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: DMF or DMSO

  • Oxidant: Air (balloon) or O2

Step-by-Step Methodology:

  • Reaction Setup: In a dried reaction vial, dissolve the 2-aminopyridine derivative (e.g., 5-bromo-2-aminopyridine for C-6 functionalization) in DMF (0.5 M concentration).

  • Coupling: Add the aryl nitrile, CuBr, 2,2'-bipyridine, and K2CO3.

  • Oxidative Cyclization: Purge the vial with oxygen or attach an air balloon. Heat the mixture to 80–100°C for 12–16 hours.

    • Mechanism:[1][2][3] The copper catalyst facilitates the formation of an amidine intermediate which undergoes intramolecular oxidative N-N bond formation to close the triazole ring.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • NMR: Look for the disappearance of the pyridine -NH2 protons (broad singlet ~6.0 ppm) and the formation of the aromatic core.

  • LC-MS: Confirm M+1 peak. A common failure mode is the formation of the intermediate amidine without cyclization; if observed, increase temperature or oxidant pressure.

Visualization: Synthetic Pathway

Synthesis_Pathway Aminopyridine 2-Aminopyridine (R1 at C-5/6) Intermed Amidine Intermediate Aminopyridine->Intermed + Nitrile Nitrile Aryl Nitrile (R2-CN) Nitrile->Intermed Cyclization Cu-Catalyzed Oxidative Cyclization (N-N Bond Formation) Intermed->Cyclization CuBr, O2, 100°C Product [1,2,4]Triazolo[1,5-a]pyridine Core Cyclization->Product

Figure 2: Convergent synthetic route via copper-catalyzed oxidative coupling.

Biological Assay Protocols

Protocol B: Biochemical Kinase Assay (TR-FRET)

To validate the potency of the synthesized compounds (e.g., against p38 MAPK or c-Met), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. This is robust, minimizes interference from fluorescent compounds, and is scalable.

Materials:

  • Recombinant Kinase (e.g., p38α).

  • Substrate: Biotinylated peptide (e.g., ATF2 residue).

  • ATP (at Km concentration).

  • Detection Reagents: Eu-labeled anti-phospho-antibody and APC-labeled Streptavidin.

Procedure:

  • Compound Prep: Prepare 10-point dose-response curves in 100% DMSO (starting at 10 µM, 3-fold dilution). Acoustic dispense 50 nL into 384-well low-volume plates.

  • Enzyme Addition: Add 5 µL of kinase buffer containing the enzyme. Incubate for 10 mins (pre-incubation checks for slow-binding kinetics).

  • Reaction Initiation: Add 5 µL of substrate/ATP mix.

  • Incubation: Incubate at RT for 60 mins.

  • Termination/Detection: Add 10 µL of detection mix (EDTA to stop reaction + Eu-Ab + APC-SA).

  • Read: Measure HTRF signal (Ratio 665nm/620nm) on a multimode plate reader (e.g., EnVision).

Data Analysis: Fit data to a 4-parameter logistic equation to determine IC50.

  • Acceptance Criteria: Z' factor > 0.5. Reference inhibitor (e.g., SB203580) must fall within 3-fold of historical IC50.

ADME Optimization: Metabolic Stability

The triazolopyridine scaffold is often selected to improve metabolic stability over imidazopyridines.[3] Verification of this property is mandatory.

Protocol C: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


).

Procedure:

  • Incubation: Incubate test compound (1 µM) with liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 45 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    and
    
    
    .

Data Interpretation Table:

ParameterHigh Stability (Target)ModerateLow Stability (Risk)Action if Risk
t 1/2 (min) > 6030 - 60< 30Block metabolic soft spots (e.g., fluorination of aryl ring).
CLint (µL/min/mg) < 1515 - 45> 45Check C-6 substituent lipophilicity.

References

  • Scaffold Hopping & Metabolic Stability: Cid, J. M., et al. (2009). "Discovery of 1,2,4-Triazolo[1,5-a]pyridines as Inhibitors of p38α Mitogen-Activated Protein Kinase." Bioorganic & Medicinal Chemistry Letters. Link

  • Synthesis Methodology: Ueda, S., & Nagasawa, H. (2009).[4] "Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization." Journal of the American Chemical Society. Link

  • Kinase Inhibitor Design: O'Neill, D. J., et al. (2012).[5] "Structure-based design of triazolopyridine p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • General SAR & Numbering: Bell, K., et al. (2012). "SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors."[5] Bioorganic & Medicinal Chemistry Letters. Link

Sources

application of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine in materials science

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine in Advanced Materials Science

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine is a fascinating heterocyclic compound that stands at the intersection of synthetic versatility and functional potential in materials science. Its structure is deceptively simple, yet it offers a powerful combination of features for the rational design of advanced materials. The triazolopyridine core, a nitrogen-rich aromatic system, is known to form stable complexes with a variety of metals, making it an excellent candidate for applications in catalysis and photochemistry.[1] The strategically positioned bromo group serves as a highly effective synthetic handle, enabling a wide range of cross-coupling reactions to construct larger, more complex molecular architectures.[2][3] Furthermore, the methyl group provides a subtle electronic and steric perturbation that can be used to fine-tune the properties of the final material.

This guide provides detailed application notes and protocols for researchers, scientists, and professionals in materials and drug development. We will explore two primary applications of this compound: first, as a foundational building block for creating novel π-conjugated organic materials through palladium-catalyzed cross-coupling reactions, and second, as a robust ligand for the synthesis of highly efficient phosphorescent metal complexes.

Part 1: A Versatile Precursor for π-Conjugated Systems via Suzuki-Miyaura Coupling

The construction of extended π-conjugated systems is a cornerstone of modern organic electronics. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[4] The bromo-substituent on the triazolopyridine core makes it an ideal electrophilic partner for this reaction, allowing for the facile introduction of a wide variety of aryl and heteroaryl groups. This modularity is key to tuning the electronic and photophysical properties of the resulting materials, which can find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors.[3][5]

Protocol 1: Synthesis of 7-methyl-6-(pyren-1-yl)-2H-1,2,3-triazolo[4,5-b]pyridine

This protocol details the synthesis of a pyrene-functionalized triazolopyridine, a molecule designed to exhibit strong blue fluorescence due to the pyrene moiety, with the triazolopyridine core serving to modulate the electronic properties and potentially enhance charge transport characteristics.

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Add 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine, pyrene-1-boronic acid, Pd(PPh3)4, and K2CO3 to a Schlenk flask. B 2. Evacuate and backfill the flask with argon (3x). A->B C 3. Add degassed 1,4-dioxane and water. B->C D 4. Heat the mixture to 90 °C with vigorous stirring for 12 hours. C->D E 5. Cool to RT, add water, and extract with ethyl acetate. D->E F 6. Dry the organic layer over MgSO4 and concentrate. E->F G 7. Purify by column chromatography (silica gel). F->G

Caption: Suzuki-Miyaura Coupling Workflow.

Step-by-Step Methodology:

  • Reagent Preparation: To a 50 mL Schlenk flask, add 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (213 mg, 1.0 mmol), pyrene-1-boronic acid (270 mg, 1.1 mmol), tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for achieving high yields.[3]

  • Solvent Addition: Add degassed 1,4-dioxane (15 mL) and degassed deionized water (5 mL) via syringe. The solvent mixture is critical for dissolving both the organic and inorganic reagents.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1) to afford the pure product as a pale yellow solid.

Data Summary (Hypothetical):

Derivative (Ar)Yield (%)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
Pyren-1-yl858.0-8.5 (m, 9H), 7.8 (d, 1H), 2.8 (s, 3H)335.13
4-(Trifluoromethyl)phenyl927.7-7.9 (m, 4H), 7.8 (d, 1H), 2.8 (s, 3H)279.09
Thiophen-2-yl887.2-7.6 (m, 3H), 7.8 (d, 1H), 2.8 (s, 3H)217.06

Part 2: A Bidentate Ligand for Luminescent Iridium(III) Complexes

The triazolopyridine scaffold is an excellent platform for designing ligands for transition metal complexes. The nitrogen atoms of the pyridine and triazole rings can act as a bidentate chelating unit, forming stable complexes with metals like iridium(III) and ruthenium(II).[6][7] Iridium(III) complexes are of particular interest due to their strong spin-orbit coupling, which facilitates highly efficient phosphorescence, making them ideal for PhOLED applications.[8][9] By functionalizing the 6-bromo position, we can introduce additional coordinating groups or tune the ligand field strength, thereby controlling the emission color and quantum efficiency of the resulting complex.[10][11]

Protocol 2: Synthesis of a Phosphorescent Iridium(III) Complex

This protocol describes a two-step synthesis. First, a Heck reaction is used to append a vinyl-functionalized aromatic group to the triazolopyridine core.[12][13] This new ligand is then reacted with an iridium(III) dimer to form the final phosphorescent complex.

Step 2A: Ligand Synthesis via Heck Coupling

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Combine 6-bromo-7-methyl-triazolopyridine, 2-vinylpyridine, Pd(OAc)2, P(o-tolyl)3, and triethylamine in a sealed tube. B 2. Add anhydrous DMF. A->B C 3. Heat the mixture to 110 °C for 24 hours. B->C D 4. Cool, dilute with water, and extract with dichloromethane. C->D E 5. Purify by column chromatography. D->E

Caption: Heck Coupling for Ligand Synthesis.

Step-by-Step Methodology (Ligand Synthesis):

  • Reagents: In a pressure-rated sealed tube, combine 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine (213 mg, 1.0 mmol), 2-vinylpyridine (126 mg, 1.2 mmol), palladium(II) acetate (11 mg, 0.05 mmol), tri(o-tolyl)phosphine (30 mg, 0.1 mmol), and triethylamine (202 mg, 2.0 mmol).

  • Solvent: Add 5 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Seal the tube and heat in an oil bath at 110 °C for 24 hours. The triethylamine acts as a base to neutralize the HBr generated during the reaction.[12]

  • Work-up and Purification: After cooling, pour the reaction mixture into water (50 mL) and extract with dichloromethane (3 x 25 mL). Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield the desired ligand, L1 .

Step 2B: Iridium(III) Complex Formation

cluster_0 Reaction Setup cluster_1 Complexation cluster_2 Purification A 1. Add iridium(III) chloride hydrate and 2-phenylpyridine to 2-ethoxyethanol/water. B 2. Reflux under argon to form the iridium dimer. A->B C 3. Add ligand L1 to the dimer solution. B->C D 4. Reflux for 12 hours. C->D E 5. Cool, filter the precipitate, and wash. D->E F 6. Recrystallize to obtain the pure complex. E->F

Caption: Synthesis of the Iridium(III) Complex.

Step-by-Step Methodology (Complexation):

  • Dimer Formation: In a 100 mL round-bottom flask, dissolve iridium(III) chloride hydrate (352 mg, 1.0 mmol) and 2-phenylpyridine (465 mg, 3.0 mmol) in a 3:1 mixture of 2-ethoxyethanol and water (40 mL).

  • Reaction: De-gas the solution with argon for 20 minutes, then reflux under an argon atmosphere for 24 hours. A yellow precipitate of the dichloro-bridged iridium dimer, [Ir(ppy)₂Cl]₂, will form. Cool the mixture and filter to collect the dimer.

  • Ligand Exchange: To a new flask, add the iridium dimer (536 mg, 0.5 mmol) and the synthesized ligand L1 (1.1 mmol). Add 30 mL of 2-ethoxyethanol.

  • Final Complexation: De-gas the mixture and reflux under argon for 12 hours.

  • Purification: Cool the reaction to room temperature. Collect the resulting precipitate by filtration, wash with methanol and then hexane. Recrystallize from dichloromethane/hexane to obtain the pure iridium(III) complex as a bright yellow-orange powder.

Photophysical Data Summary (Hypothetical):

ComplexAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Φₚₗ (%)τ (µs)
[Ir(ppy)₂(L1)]⁺385, 450585 (Orange)751.2

Φₚₗ = Photoluminescence Quantum Yield; τ = Excited State Lifetime

The emission color and efficiency of such complexes are highly dependent on the energy levels of the highest occupied molecular orbital (HOMO), primarily located on the iridium and the phenylpyridine ligands, and the lowest unoccupied molecular orbital (LUMO), which is often centered on the ancillary ligand, in this case, our newly synthesized L1 .[8][14] The extended conjugation and specific heteroatoms in L1 are expected to lower the LUMO energy, resulting in a red-shifted emission compared to complexes with simpler ancillary ligands.

Conclusion

6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-b]pyridine is a valuable and versatile building block for materials science. The protocols outlined in this guide demonstrate its utility in two distinct but important areas: the synthesis of π-conjugated organic materials and the creation of highly efficient phosphorescent metal complexes. The synthetic accessibility of this compound, combined with the reliability of modern cross-coupling and coordination chemistry, opens the door to a vast library of novel materials with tunable properties for a wide range of applications, from next-generation displays and lighting to advanced sensors and catalysts.

References

  • Conti, P., et al. (2013). Synthesis and Luminescence Properties of Iridium(III) Azide- and Triazole-Bisterpyridine Complexes. Molecules. Available at: [Link]

  • Palepu, N. R., & Kollipara, M. R. (2017). Half-sandwich ruthenium, rhodium and iridium complexes of triazolopyridine ligand: Synthesis and structural studies. Journal of Chemical Sciences. Available at: [Link]

  • Indian Academy of Sciences. (2017). Half-sandwich ruthenium, rhodium and iridium complexes of triazolopyridine ligand: Synthesis and structural studies. Available at: [Link]

  • Baranoff, E., et al. (2010). Cationic Heteroleptic Cyclometalated Iridium III Complexes Containing Phenyl-Triazole and Triazole-Pyridine Clicked Ligands. Molecules. Available at: [Link]

  • Yamaguchi, E., et al. (2021). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv. Available at: [Link]

  • Garoni, E., et al. (2019). 4-Phenyl-1,2,3-triazoles as Versatile Ligands for Cationic Cyclometalated Iridium(III) Complexes. Molecules. Available at: [Link]

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. Available at: [Link]

  • Scattergood, P. A., et al. (2017). Photophysics and photochemistry of 1,2,3-triazole-based complexes. Coordination Chemistry Reviews. Available at: [Link]

  • Chadlaoui, M., et al. (2006). Properties of a triazolopyridine system as a molecular chemosensor for metal ions, anions, and amino acids. The Journal of Organic Chemistry. Available at: [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • Scattergood, P. A., & Elliott, P. I. P. (2017). Photophysics and photochemistry of 1,2,3-triazole-based complexes. ResearchGate. Available at: [Link]

  • Organic Synthesis. Heck Coupling. Available at: [Link]

  • University of Huddersfield Research Portal. (2017). Photophysics and photochemistry of 1,2,3-triazole-based complexes. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki-Miyaura Coupling with Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: High-Complexity Optimization Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyridine Paradox"

Welcome to the advanced troubleshooting center for pyridine-based cross-couplings. If you are experiencing low yields (<40%), stalled conversion, or significant protodeboronation, you are likely fighting two distinct chemical adversaries simultaneously:[1]

  • Catalyst Sequestration (The "Soft" Problem): The pyridine nitrogen is a potent Lewis base (σ-donor) that coordinates to Palladium(II) intermediates, displacing labile ligands and forming unreactive "dead" complexes.[1]

  • Protodeboronation (The "Hard" Problem): If your pyridine is the boron partner, the C–B bond is exceptionally labile due to the electron-deficient ring facilitating hydrolytic cleavage.

This guide provides validated workflows to bypass these failure modes using sterically encumbered ligands (PEPPSI/Buchwald) and protected boron species (MIDA).

Diagnostic Flowchart: Identify Your Failure Mode

Before selecting a protocol, identify your specific substrate class.[1] The optimization strategy inverts depending on whether the pyridine is the Electrophile (Halide) or the Nucleophile (Boron) .

OptimizationFlow Start START: Define Substrate Role Decision Is the Pyridine the Halide or the Boron species? Start->Decision PyHalide CASE A: Pyridine is the Halide (e.g., 2-Bromopyridine) Decision->PyHalide Py-X + Ar-B PyBoron CASE B: Pyridine is the Boron (e.g., 2-Pyridylboronic acid) Decision->PyBoron Ar-X + Py-B IssueA Primary Failure Mode: Catalyst Poisoning (N-binding) PyHalide->IssueA SolA Solution: Steric Bulk (PEPPSI / XPhos) IssueA->SolA IssueB Primary Failure Mode: Rapid Protodeboronation PyBoron->IssueB SolB Solution: Slow Release (MIDA Boronates) IssueB->SolB

Figure 1: Diagnostic logic for selecting the correct optimization pathway. Pyridine halides require ligand optimization; Pyridine boronic acids require release-rate optimization.

Module A: Optimizing Pyridyl Halides (The "Poisoning" Issue)

Target Audience: Users coupling 2-bromopyridines with standard aryl boronic acids.

The Mechanism of Failure

Standard ligands (PPh3) are not bulky enough to prevent the pyridine nitrogen from binding to the Pd(II) center after oxidative addition. This creates a stable 18-electron complex that cannot undergo transmetallation.

The Solution: Pd-PEPPSI-IPr

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system utilizes a bulky N-Heterocyclic Carbene (NHC) ligand.[2] The steric bulk of the 2,6-diisopropylphenyl "wings" on the NHC physically blocks the substrate's nitrogen from coordinating to the metal center [1].

Validated Protocol: PEPPSI-IPr System

Use this for: Sterically hindered or electron-deficient 2-bromopyridines.

ComponentReagentEquiv.[1][3][4][5][6][7][8][9]Notes
Catalyst Pd-PEPPSI-IPr 1–2 mol%Air-stable precatalyst. Do not use Pd(PPh3)4.
Base K₂CO₃ (mild) or KOtBu (fast)2.0KOtBu allows room temp coupling but risks hydrolysis.[1]
Solvent Dioxane / MeOH (1:[1]1)-The protic co-solvent is critical for activating the precatalyst.
Temp 60 °C-Can run at RT if using KOtBu.

Step-by-Step:

  • Charge reaction vial with Pd-PEPPSI-IPr (1-2 mol%), Aryl Boronic Acid (1.1 equiv), and Base (2.0 equiv).[1]

  • Evacuate and backfill with Argon (3 cycles).[1][7]

  • Add 2-Bromopyridine (1.0 equiv) and solvent (Dioxane/MeOH 1:1, 0.5 M concentration).

  • Stir at 60 °C for 2–4 hours.

  • Checkpoint: If conversion stops at 50%, add 1 mol% more catalyst; the active species may have precipitated.[1]

Module B: Optimizing Pyridyl Boronates (The "Stability" Issue)

Target Audience: Users coupling Aryl Halides with 2-pyridyl boron species.[8]

The Mechanism of Failure

2-Pyridyl boronic acids are notoriously unstable.[8][10][11] Under neutral or basic conditions, they form a zwitterionic intermediate that undergoes rapid protodeboronation , replacing the B(OH)2 group with a Hydrogen atom within minutes [2].[1]

The Solution: MIDA Boronates

MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, removing the Lewis acidity of the boron atom. They are stable to air and chromatography.[6][10] Under reaction conditions, they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the concentration of the unstable free acid low ("Slow-Release Strategy") [3].

MIDA_Mechanism MIDA Py-B(MIDA) (Stable Reservoir) FreeAcid Py-B(OH)2 (Active Species) MIDA->FreeAcid Slow Hydrolysis (Rate Limiting Step) Product Coupled Product (Py-Ar) FreeAcid->Product Fast Transmetallation (Pd Catalyst) Decomp Py-H (Protodeboronation) FreeAcid->Decomp Decomposition (If [B] is too high)

Figure 2: The Kinetic Strategy. MIDA boronates prevent decomposition by keeping the concentration of Free Acid low, favoring the productive coupling pathway.

Validated Protocol: Burke MIDA Coupling

Use this for: Installing a 2-pyridine ring onto an aryl halide.[6]

ComponentReagentEquiv.[1][3][4][5][6][7][8][9]Notes
Boron 2-Pyridyl MIDA Boronate 1.2–1.5Must be the MIDA ester, not the pinacol ester.
Catalyst Pd(OAc)₂ + XPhos2 mol% / 4 mol%XPhos is required to handle the 2-pyridyl nucleophile.
Promoter Cu(OAc)₂0.5 equivCopper assists in the transmetallation step (synergistic effect).[1]
Base K₃PO₄4.0–5.0Anhydrous, finely ground.[1]
Solvent DMF / H₂O (10:1)-Water is strictly required to hydrolyze the MIDA.

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in a small amount of solvent for 5 mins to form the active ligated species.

  • Add 2-Pyridyl MIDA boronate (1.5 equiv), Aryl Bromide (1.0 equiv), and Cu(OAc)₂ (0.5 equiv).[1]

  • Add K₃PO₄ (5.0 equiv).[1]

  • Add DMF/H₂O (10:1 ratio).[1] Critical: The reaction will fail without water.

  • Heat to 100 °C.

  • Troubleshooting: If the reaction is slow, add slow-addition of the MIDA boronate via syringe pump (though the MIDA structure itself usually handles this).

FAQ: Rapid Fire Troubleshooting

Q: I see the homocoupling of my aryl bromide, but no cross-coupling.

  • Diagnosis: The pyridine boronic acid decomposed (protodeboronated) before it could react.[10][12]

  • Fix: Switch to the MIDA boronate protocol (Module B). If you are already using MIDA, lower the water ratio slightly to slow down the release rate.

Q: I am using Pd(PPh3)4 and getting 0% yield with 2-bromopyridine.

  • Diagnosis: Your catalyst is poisoned.[1] PPh3 is too small and labile.

  • Fix: Switch to Pd-PEPPSI-IPr or Pd2(dba)3 + XPhos . The ligand must be bulky.

Q: Can I use Pinacol esters (Bpin) instead of MIDA?

  • Diagnosis: 2-Pyridyl Bpin esters are notoriously unstable and difficult to purify.[10]

  • Fix: While possible, they often require massive excess (3.0 equiv) to overcome decomposition.[1] MIDA is superior for atom economy and purification.

Q: My reaction turns black immediately (Pd black precipitation).

  • Diagnosis: The ligand has dissociated, or the Pd(0) is unstable.

  • Fix: This often happens with weak ligands.[1] Ensure you are using XPhos or SPhos .[1] If using PEPPSI, ensure the solvent is degassed; once activated, the Pd(0)-NHC species is sensitive to oxygen.[1][4]

References
  • Organ, M. G. , et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.[1][13] [1]

  • Lloyd-Jones, G. C. , et al. (2012).[1] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[13]

  • Knapp, D. M., & Burke, M. D. , et al. (2010).[1] A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society.[13]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[13] [1]

Sources

Technical Support Center: Stability & Handling of Brominated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket ID: BH-STAB-2026

Mission Statement

Brominated heterocycles—specifically furans, thiophenes, pyridines, and indoles—are the linchpins of modern cross-coupling chemistry. However, they are notoriously temperamental. They suffer from halogen migration ("Halogen Dance") , protodebromination , and acid-catalyzed polymerization . This guide moves beyond basic handling to provide mechanistic root-cause analysis and self-validating protocols to preserve the integrity of your scaffold.

Module 1: Storage & Shelf-Life Integrity

Q: My 3-bromofuran turned black overnight. Is it salvageable?

A: Likely not. 3-Bromofuran and electron-rich brominated heterocycles are highly susceptible to photo-oxidation and acid-catalyzed polymerization. The black color indicates the formation of conjugated polymers.

Root Cause:

  • Acid Autocatalysis: Trace HBr formed from hydrolysis catalyzes rapid polymerization of the furan ring.

  • Photo-lability: The C-Br bond in electron-rich rings (like indole and furan) is weaker and prone to homolytic cleavage under UV light [1].

The "Zero-Degradation" Storage Protocol: Do not simply store these compounds in the fridge. You must actively scavenge triggers.

Compound ClassStability RiskRecommended StabilizerStorage Conditions
3-Bromofuran Critical (Polymerizes/Oxidizes)Solid

or

pellet in vial

, Argon, Dark
Bromoindoles High (Light Sensitive/Oxidizes)None (Purify before use)

, Amber Vial, Argon
2-Bromopyridine Moderate (Hydrolysis)None

, Desiccator
Bromothiophenes Low-Moderate Copper wire (optional)

, Dark

Pro-Tip: For 3-bromofuran, always store over a small pellet of potassium carbonate (


) to neutralize trace acid generation in situ [2].

Module 2: Reaction Troubleshooting (The "Halogen Dance")

Q: I attempted a lithiation on 2-bromothiophene, but the electrophile added to the 5-position, and the bromine moved. What happened?

A: You have triggered the Halogen Dance (Base-Catalyzed Halogen Migration) .

The Mechanism: Upon lithiation, the resulting heteroaryl-lithium species is basic. If the deprotonation is reversible and the migration leads to a thermodynamically more stable carbanion (usually stabilized by the inductive effect of the halogen or adjacent heteroatoms), the bromine will "dance" to a new position [3].[1]

Visualizing the Trap:

HalogenDance Start 2-Bromo-thiophene Lithiated 3-Li-2-Br-thiophene (Kinetic Product) Start->Lithiated + LDA (-78°C) Transition Halogen Migration (Isomerization) Lithiated->Transition Slow Electrophile Addition Correct Desired Product Lithiated->Correct Fast Electrophile (Trap) Stable 2-Li-5-Br-thiophene (Thermodynamic Product) Transition->Stable Equilibration Product Wrong Regioisomer Stable->Product + Electrophile

Figure 1: The Halogen Dance mechanism. Unless the kinetic lithio-intermediate is trapped immediately, it rearranges to the thermodynamic product.

Troubleshooting Protocol:

  • Temperature Control: Perform lithiation strictly at

    
     (or lower). The migration is temperature-dependent.
    
  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) instead of LDA. The steric bulk of LiTMP often favors kinetic deprotonation and discourages the intermolecular proton transfer required for the dance [4].

  • "In-Situ" Trapping: Do not premix the base and substrate. Mix the electrophile (e.g., TMSCl) with the substrate first, then add the base (LiTMP/LDA) dropwise. This captures the lithiated species the microsecond it forms (the "Barbier" conditions).

Module 3: Cross-Coupling Stability (Protodebromination)

Q: During Suzuki coupling of a 2-bromoheterocycle, I see significant formation of the de-brominated starting material (H-heterocycle). Why?

A: This is Protodebromination . It is particularly aggressive in 2-pyridyl and 2-thiazolyl systems.

The Cause: The oxidative addition of Pd(0) into the C-Br bond is reversible. If the transmetallation step is slow (due to steric hindrance or low boronic acid reactivity), the Pd(II) intermediate can capture a proton from the solvent (especially alcohols or water) or undergo reductive elimination with a hydride source, regenerating the heterocycle with an H instead of the coupling partner [5].

The Fix (The "Anhydrous" Protocol):

  • Switch Solvents: Move away from aqueous alcohol mixtures (MeOH/

    
    ). Use anhydrous Dioxane  or Toluene .
    
  • Base Switch: Use anhydrous bases like

    
      or CsF  instead of aqueous carbonate.
    
  • Catalyst: Switch to Pd-NHC (PEPPSI) or bulky phosphines (XPhos ) which accelerate oxidative addition and transmetallation, outcompeting the decomposition pathway [6].

Module 4: Purification & Isolation

Q: My compound decomposes on the silica column. It streaks and yield is low.

A: Brominated heterocycles (especially indoles and furans) are acid-sensitive. Standard silica gel is slightly acidic (


), which is enough to catalyze debromination or polymerization.

Decision Matrix for Purification:

PurificationTree Start Crude Brominated Heterocycle Check Is it Acid Sensitive? (Furan, Indole, Pyrrole) Start->Check Stable Standard Silica Flash Column Check->Stable No (e.g., Pyridine) Unstable Modify Stationary Phase Check->Unstable Yes OptionA Option A: Add 1% Et3N to Eluent (Deactivates Silica) Unstable->OptionA OptionB Option B: Use Neutral Alumina (Brockmann Grade III) Unstable->OptionB OptionC Option C: Reverse Phase (C18) (Neutral pH) Unstable->OptionC

Figure 2: Selection logic for stationary phases to prevent on-column decomposition.

Standard Operating Procedure (SOP) for Buffered Silica:

  • Slurry Preparation: Slurry your silica gel in the starting eluent (e.g., Hexanes).

  • Deactivation: Add 1% Triethylamine (TEA) to the slurry and stir for 5 minutes.

  • Packing: Pour the column.

  • Running: Ensure your mobile phase also contains 0.5% - 1% TEA throughout the run. This neutralizes acidic silanol groups [7].

References

  • Sigma-Aldrich. (n.d.). 3-Bromofuran Product Information & Stability. Retrieved from

  • ThermoFisher Scientific. (2012). Safety Data Sheet: 3-Bromofuran. Retrieved from

  • Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Reviews. Retrieved from

  • Erb, W., & Mongin, F. (2019). Halogen ‘Dance’: A Way to Extend the Boundaries of Arene Deprotolithiation. Retrieved from

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie. Retrieved from

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from

  • BenchChem. (2025).[2] Overcoming Challenges in the Purification of Heterocyclic Compounds. Retrieved from

Sources

troubleshooting low yield in Sonogashira coupling of N-heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira coupling of N-heterocyclic substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful C-C bond-forming reaction, particularly when encountering challenges with nitrogen-containing rings. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design.

N-heterocycles are ubiquitous in pharmaceuticals and functional materials, making their efficient alkynylation a critical synthetic step. However, their intrinsic properties—namely the Lewis basicity of the ring nitrogen—can introduce unique challenges not typically seen with simple aryl halides. This guide provides a structured approach to troubleshooting low yields and other common issues in this specific application of the Sonogashira reaction.

Quick Troubleshooting Guide

This section addresses the most common high-level problems encountered during the Sonogashira coupling of N-heterocycles.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst Inhibition/Deactivation: The nitrogen atom of the heterocycle can coordinate to the palladium center, acting as a ligand and inhibiting catalysis.[1] 2. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[1] 3. Poor Substrate Reactivity: The C-X bond is too strong (especially for chlorides and some bromides).[1][2]1. Screen Ligands: Switch from standard PPh₃ to bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] NHCs are often more robust and less susceptible to displacement.[4][5] 2. Use a Pre-activated Pd(0) Source: Use Pd(PPh₃)₄ directly instead of relying on in-situ reduction of a Pd(II) source like PdCl₂(PPh₃)₂.[1] 3. Increase Temperature: For less reactive halides (bromides, chlorides), increasing the temperature is often necessary to facilitate the rate-limiting oxidative addition step.[1][6] 4. Switch Halide: If feasible, use the iodo-heterocycle, which is significantly more reactive than the bromo- or chloro-analogs.[7][8]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[9] 2. High Copper Concentration/Activity: The copper co-catalyst is the primary mediator of this side reaction.[4][10]1. Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[9] 2. Employ a Copper-Free Protocol: This is the most direct way to eliminate Glaser coupling.[4][9] This often requires a stronger base (e.g., piperidine, K₂CO₃, Cs₂CO₃) and potentially higher temperatures. 3. Slow Addition of Alkyne: Adding the alkyne slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Formation of Palladium Black 1. Catalyst Decomposition: The soluble, active Pd(0) complex has agglomerated and precipitated as inactive metallic palladium. 2. Solvent Choice: Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black.[1][11]1. Increase Ligand Ratio: Ensure an adequate excess of the phosphine ligand is present to stabilize the Pd(0) species in solution. 2. Switch Solvents: Consider changing the solvent to DMF, NMP, or toluene, which may better stabilize the catalytic species.[1]
Substrate or Product Decomposition 1. Temperature Too High: Sensitive functional groups on the heterocycle or alkyne may not be stable at elevated temperatures. 2. Base Incompatibility: A strong amine base might react with other functional groups on the molecule.1. Optimize Temperature: Find the minimum temperature required for efficient coupling. 2. Screen Bases: Test a milder inorganic base like K₂CO₃ or Cs₂CO₃ in place of an amine.[1]

In-Depth FAQs for N-Heterocycle Coupling

This section provides deeper insights into the "why" behind the troubleshooting steps, focusing on the unique chemistry of N-heterocyclic substrates.

Q1: Why is my nitrogen-containing heterocycle so much more challenging than a simple halobenzene?

The primary challenge arises from the Lewis basicity of the nitrogen atom(s) in the heterocyclic ring. Pyridines, pyrimidines, and similar structures can act as ligands themselves, coordinating to the palladium catalyst.[2][4] This can have several detrimental effects:

  • Catalyst Inhibition: The heterocycle can occupy a coordination site on the palladium, preventing the binding of the alkyne or hindering the reductive elimination step.

  • Ligand Displacement: In some cases, the heterocycle can displace the desired phosphine or NHC ligand, leading to less stable or inactive catalytic species.

The position of the halogen also matters greatly. In pyrimidines, for example, the reactivity order is generally C4(6) > C2 > C5, due to the electronic properties of the ring.[8]

Q2: When should I abandon standard PdCl₂(PPh₃)₂/CuI and move to a more advanced catalytic system?

Standard conditions are a good starting point for reactive substrates like iodo-pyridines. However, you should quickly consider moving to a more robust system when:

  • You are using a bromo- or chloro-heterocycle: These require more active catalysts to break the stronger C-X bond. Bulky, electron-rich ligands enhance the rate of oxidative addition.[1]

  • Your yield is consistently low (<50%) despite optimizing temperature and base: This strongly suggests catalyst inhibition or deactivation is the dominant problem. N-heterocyclic carbene (NHC) ligands form very strong bonds with palladium and are less prone to dissociation, making them an excellent choice for these challenging substrates.[3][4][12]

  • You observe significant starting material even after prolonged reaction times at high temperatures: This is a classic sign of a dead or inhibited catalyst.

Q3: What are the key considerations when choosing a copper-free protocol?

Copper-free Sonogashira coupling is the definitive solution to alkyne homocoupling.[4][9] However, removing the copper co-catalyst necessitates changes to the reaction mechanism and conditions. The primary role of copper is to facilitate the deprotonation of the alkyne by forming a copper acetylide, which then undergoes transmetalation to the palladium center.[4][12]

In a copper-free system, the palladium complex must facilitate the deprotonation of the alkyne directly. This typically requires:

  • A Stronger Base: An amine base alone may not be sufficient.[3] Inorganic bases like K₂CO₃ or Cs₂CO₃, or stronger organic bases like piperidine or DBU, are often employed.[1][7]

  • More Forcing Conditions: Higher reaction temperatures may be needed to drive the catalytic cycle forward without the highly reactive copper acetylide intermediate.[1]

Q4: How do I select the optimal base and solvent?

Base and solvent are critically interdependent.

  • Base: The base must be strong enough to deprotonate the terminal alkyne but not so strong that it causes substrate decomposition or unwanted side reactions.

    • Amines (Et₃N, DIPEA, Piperidine): These are standard and often act as both base and co-solvent.[4] Secondary amines like piperidine or diisopropylamine can sometimes be more effective than tertiary amines.[9]

    • Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): These are excellent choices for copper-free systems and when amine bases are incompatible with other functional groups.[1][13]

  • Solvent: The ideal solvent must fully dissolve the halide, alkyne, base, and catalytic species.[14]

    • Polar Aprotic (DMF, NMP): These are excellent general-purpose solvents for cross-coupling, capable of dissolving a wide range of organic compounds and inorganic salts.[2][14]

    • Ethers (THF, Dioxane): Commonly used, but be aware of the potential for palladium black formation in THF.[1][11]

    • Non-polar (Toluene): Can be surprisingly effective, particularly with certain ligand systems, as it may favor the desired catalytic intermediates.[14]

A screening of 2-3 bases and 2-3 solvents is a prudent first step when developing a new Sonogashira coupling with a challenging N-heterocycle.

Visualizing the Process

Understanding the catalytic cycle and the troubleshooting logic is key to success.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (R-X) PdII_RX R-Pd(II)-X(L₂) Pd0->PdII_RX R-X OA->PdII_RX TM Transmetalation (from Cu Cycle) PdII_RX->TM PdII_R_Alkyne R-Pd(II)-C≡CR'(L₂) TM->PdII_R_Alkyne CuX Cu(I)X TM->CuX PdII_R_Alkyne->Pd0 Regenerates Catalyst RE Reductive Elimination PdII_R_Alkyne->RE RE->Pd0 Product Product (R-C≡CR') RE->Product Alkyne_Deprotonation Alkyne Deprotonation (R'C≡CH + Base) Cu_Acetylide Cu(I)C≡CR' Alkyne_Deprotonation->Cu_Acetylide Cu_Acetylide->PdII_RX R'C≡C⁻ Cu_Acetylide->TM

Caption: The dual catalytic cycles of the Sonogashira coupling.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield with N-Heterocycle Check_Homocoupling Significant Homocoupling (Glaser Product)? Start->Check_Homocoupling Check_Pd_Black Palladium Black Precipitate? Check_Homocoupling->Check_Pd_Black No Sol_Copper_Free Switch to Copper-Free Protocol - Rigorously Degas - Use Stronger Base (e.g., K₂CO₃) Check_Homocoupling->Sol_Copper_Free Yes Check_SM High % of Starting Material Remaining? Check_Pd_Black->Check_SM No Sol_Change_Solvent Change Solvent (e.g., from THF to DMF/Toluene) - Increase Ligand:Pd Ratio Check_Pd_Black->Sol_Change_Solvent Yes Sol_Boost_Catalyst Boost Catalyst Activity - Increase Temperature - Switch to Bulky/NHC Ligand - Use Iodo-heterocycle if possible Check_SM->Sol_Boost_Catalyst Yes Sol_Decomposition Check for Decomposition - Lower Temperature - Screen Milder Bases Check_SM->Sol_Decomposition No

Caption: A logical workflow for troubleshooting low yields.

Experimental Protocols

These protocols provide validated starting points for your experiments. Always perform reactions on a small scale first when exploring new conditions.

Protocol 1: Standard Copper-Catalyzed Coupling of an Iodo-Heterocycle

This protocol is a robust starting point for relatively reactive substrates like 2-iodopyridine.

Materials:

  • Palladium catalyst: PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper co-catalyst: Copper(I) iodide (CuI) (0.04 equiv)

  • Iodo-heterocycle (e.g., 2-iodopyridine) (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

  • Base: Triethylamine (Et₃N), degassed

  • Solvent: Tetrahydrofuran (THF), degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the iodo-heterocycle, PdCl₂(PPh₃)₂, and CuI.[1]

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add degassed THF and degassed triethylamine via syringe (a common solvent ratio is 3:1 to 5:1 THF:Et₃N).

  • Stir the mixture at room temperature for 5 minutes. The solution should be a clear, yellowish suspension.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish after several hours, gentle heating (40-50 °C) can be applied.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate, and filter it through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify by column chromatography.

Protocol 2: Copper-Free Coupling of a Bromo-Heterocycle

This protocol is designed for more challenging substrates like 3-bromopyridine, where alkyne homocoupling is a potential issue and higher activation energy is required.

Materials:

  • Palladium pre-catalyst: Pd(OAc)₂ (0.03 equiv)

  • Ligand: XPhos (0.06 equiv)

  • Bromo-heterocycle (e.g., 3-bromopyridine) (1.0 equiv)

  • Terminal alkyne (e.g., ethynylbenzene) (1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 equiv)

  • Solvent: N,N-Dimethylformamide (DMF), degassed

Procedure:

  • In a flame-dried Schlenk tube under argon, combine Pd(OAc)₂, the XPhos ligand, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add degassed DMF, the bromo-heterocycle, and the terminal alkyne via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C. The optimal temperature will need to be determined empirically.

  • Stir the reaction vigorously and monitor by TLC or LC-MS. Reactions with bromo-heterocycles can take anywhere from 4 to 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • BenchChem. (2025). Minimizing homocoupling side products in Sonogashira reactions. BenchChem Technical Support.
  • Chow, T. J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Chow, T. J., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(10), 1713-1716.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 19, 2026, from [Link]

  • BenchChem. (2025). Technical Support Center: Sonogashira Coupling of Complex Molecules. BenchChem Technical Support.
  • The Sonogashira Coupling. (n.d.). Retrieved February 19, 2026, from [Link]

  • Thomas, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5174-5196.
  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Support.
  • Thomas, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling... Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 6). Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds | Request PDF. Retrieved February 19, 2026, from [Link]

  • Gholinejad, M., & Karimi-Jaberi, Z. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7019.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved February 19, 2026, from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). N‐Heterocycle carbene ligands in Sonogashira coupling reported by Yaşar group. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction conditions for Sonogashira coupling. Retrieved February 19, 2026, from [Link]

  • Organ, M. G., et al. (2014). Synergy in Sonogashira cross-coupling reactions with a magnetic Janus-type catalyst.
  • Bolm, C., et al. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • ResearchGate. (n.d.). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions | Request PDF. Retrieved February 19, 2026, from [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed : r/Chempros. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. Retrieved February 19, 2026, from [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? Retrieved February 19, 2026, from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Retrieved February 19, 2026, from [Link]

  • Fu, G. C., et al. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(44), 13342-13343.
  • ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved February 19, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem Technical Support.

Sources

Technical Guide: Minimizing Homocoupling in Suzuki Reactions of Bromo-N-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Alex V., Senior Application Scientist To: Chemical Development & Research Teams Subject: Troubleshooting & Optimization Strategy for N-Heterocycle Cross-Coupling

Executive Summary

Suzuki-Miyaura coupling of bromo-N-heterocycles (e.g., 2-bromopyridine, bromopyrimidines) presents a unique "perfect storm" for homocoupling. The basic nitrogen can coordinate to Palladium, arresting the catalytic cycle and allowing competing pathways to dominate. Furthermore, electron-deficient N-heterocycles often accelerate oxidative addition but suffer from slow transmetallation, leaving the active Pd(II) species vulnerable to disproportionation or side reactions.

This guide moves beyond basic "degassing" advice. It dissects the mechanistic causality of homocoupling—distinguishing between oxidative homocoupling (nucleophile dimerization) and reductive homocoupling (electrophile dimerization)—and provides a self-validating protocol using modern precatalyst architectures.

Diagnostic Troubleshooting (Q&A)
Q1: My boronic acid is converting entirely to the symmetrical biaryl (R-R), but the bromo-heterocycle remains unreacted. Is the catalyst dead?

Diagnosis: This is Oxidative Homocoupling (Glaser-type or Pd-mediated). It is almost exclusively driven by the presence of an oxidant—usually atmospheric Oxygen.

  • The Mechanism: In the presence of O₂, a Pd(II)-peroxo species forms. This species reacts with two equivalents of boronic acid to form the homocouple and regenerate Pd(II), effectively bypassing the cross-coupling cycle entirely.

  • The Fix:

    • Rigorous Deoxygenation: Sparging (bubbling inert gas through the solvent) is superior to freeze-pump-thaw for larger volumes. Sparge for at least 15 minutes before adding the catalyst.

    • Sacrificial Reductant: Add 5–10 mol% of a mild reductant like Potassium Formate . This scavenges Pd(II) back to Pd(0) faster than it can mediate homocoupling.

    • Slow Addition: Add the boronic acid solution slowly (syringe pump) to keep its concentration low relative to the halide.

Q2: I see significant homocoupling of my Bromo-N-heterocycle (Electrophile Dimerization). My reaction is under Argon. Why?

Diagnosis: This is Reductive Homocoupling (Ullmann-type), often caused by disproportionation or insufficient transmetallation rates.

  • The Cause: If transmetallation is slow (common with hindered N-heterocycles), the oxidative addition complex [L2Pd(Ar)Br] accumulates. Two of these complexes can disproportionate to form [L2Pd(Ar)2] and [L2PdBr2]. The former reductively eliminates to form the Ar-Ar dimer.

  • The Fix:

    • Change the Ligand: Switch to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos , SPhos ). These ligands are sterically demanding, making the formation of the bis-aryl complex [L2Pd(Ar)2] energetically unfavorable.

    • Use a Precatalyst: Avoid Pd(PPh₃)₄ or Pd(OAc)₂. Use Buchwald G3/G4 precatalysts . These generate the active monolithic Pd(0) species immediately, preventing the initial "induction period" where Pd(II) salts can induce homocoupling while being reduced.

Q3: The reaction stalls after 20% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning by the N-heterocycle.[1]

  • The Mechanism: The pyridine/pyrimidine nitrogen is a competent ligand. It binds to the open coordination site on Palladium, displacing the phosphine or preventing the boronic acid from binding.

  • The Fix:

    • Ligand Overload: Ensure your ligand:Pd ratio is optimized. For monodentate ligands like SPhos, a 2:1 ratio is standard, but highly coordinating substrates may require high-loading precatalysts where the ligand is already complexed (1:1).

    • Protecting Groups: If the heterocycle has an NH (e.g., indoles, pyrazoles), protect it with Boc or SEM.[1] The free NH is acidic and can quench the catalyst or sequester base.

Mechanistic Visualization

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Oxidative Homocoupling cycle.

SuzukiMechanisms Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Ar-X (Electrophile) Peroxo Peroxo-Pd Complex [L-Pd-O-O] Pd0->Peroxo + O2 (Fast!) TransMet Transmetallation [L-Pd(II)-Ar-Ar'] OxAdd->TransMet + Ar'-B(OH)2 (Base Activated) N_Het N-Heterocycle Coordination OxAdd->N_Het Poisoning Product Cross-Coupled Product Ar-Ar' TransMet->Product Reductive Elimination Product->Pd0 Regenerate Pd(0) O2 O2 Ingress (Leak/Poor Sparging) HomoCouple Oxidative Homocoupling Ar'-Ar' (Dimer) Peroxo->HomoCouple + 2 equiv Ar'-B(OH)2 HomoCouple->Pd0 Regenerates Pd(0) Consumes Boronic Acid N_Het->OxAdd Reversible with Bulky Ligands

Caption: Figure 1. Competitive pathways in Suzuki coupling. Green path represents the desired cross-coupling. Red path shows oxygen-mediated homocoupling of the boronic acid.

Comparative Data: Ligand Effects

The choice of ligand is the single most critical variable in suppressing homocoupling for N-heterocycles. Bulky dialkylbiaryl phosphines facilitate reductive elimination of the cross-product and prevent the formation of homocoupling intermediates.

Ligand ClassExampleHomocoupling RiskReactivity with N-HeterocyclesRecommendation
Triphenylphosphines PPh3High (>15%)Low . Easily displaced by Nitrogen; prone to oxidation.Avoid for heteroaryl chlorides/bromides.
Bidentate dppfMedium Medium . Good for simple substrates, but can suffer from slow transmetallation.Use only for standard aryl-aryl couplings.
Dialkylbiaryl (Gen 1) SPhosVery Low (<2%)High . Excellent water solubility; steric bulk prevents N-coordination.Highly Recommended for 2-pyridyl systems.
Dialkylbiaryl (Gen 2) XPhosVery Low (<1%)Very High . Universal ligand for heteroaryl chlorides and amines.Gold Standard for difficult substrates.
The "Gold Standard" Self-Validating Protocol

This protocol is designed to eliminate variables. It uses a Precatalyst to ensure active Pd(0) stoichiometry and SPhos to prevent N-coordination and homocoupling.

Target Reaction: Coupling of 2-Bromopyridine with Phenylboronic Acid.

Reagents:
  • Substrate: 2-Bromopyridine (1.0 equiv)

  • Nucleophile: Phenylboronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

    • Why G4? It contains the precatalyst scaffold that activates at room temperature upon base addition, ensuring 100% active species without requiring reduction by the boronic acid.

  • Base: K₃PO₄ (2.0 equiv, finely ground) or K₂CO₃.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

    • Why Water? Essential for dissolving the inorganic base and facilitating the transmetallation step via the [Pd-OH] intermediate.

Step-by-Step Workflow:
  • Vessel Preparation:

    • Use a microwave vial or a round-bottom flask with a high-quality septum.

    • Add solid reagents: XPhos Pd G4, Boronic Acid, and Base.

    • Checkpoint: Do not add the aryl halide yet if it is a liquid.

  • Atmosphere Exchange (The "3x3" Rule):

    • Seal the vessel.[2]

    • Evacuate under high vacuum for 2 minutes. Refill with Argon/Nitrogen.[2]

    • Repeat this cycle 3 times . This removes adsorbed oxygen from the solid surface.

  • Solvent Preparation (Critical Step):

    • In a separate vessel, mix Dioxane and Water.

    • Sparge this mixture with Argon for 15 minutes. Do not skip this.

    • Why? Dissolved oxygen in the solvent is the #1 cause of boronic acid homocoupling.

  • Reaction Initiation:

    • Inject the degassed solvent into the reaction vessel via syringe.

    • Add the liquid 2-Bromopyridine via syringe.

    • Place in a pre-heated oil bath at 80°C .

  • Monitoring:

    • Check LC-MS at 1 hour.

    • Success Criteria: You should see the product peak. If you see significant biphenyl (homocouple), your sparging was insufficient. If you see unreacted bromide and no dimer, the catalyst may be poisoned (increase temperature to 100°C).

References
  • Suppression of Palladium-Mediated Homocoupling in Suzuki Cross-Coupling. Source: Journal of Organic Chemistry (ACS). Context: Establishes the role of oxygen and the efficacy of sparging/reductants.[2][3] URL:[Link]

  • Boronic Acid Homocoupling: Mechanism and Suppression. Source: Chemical Society Reviews (RSC). Context: detailed review of side reactions including oxidative homocoupling mechanisms. URL:[Link]

  • Buchwald Precatalysts (G3/G4) for N-Heterocycle Coupling. Source: Organic Letters.[4] Context: Demonstrates the superiority of dialkylbiaryl phosphines (XPhos, SPhos) in preventing catalyst poisoning by N-heterocycles. URL:[Link]

Sources

selection of phosphine ligands for efficient coupling with 2-bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Ticket ID: PYR-2-BR-COUPLING Subject: Overcoming catalyst poisoning and slow oxidative addition in 2-bromopyridine substrates.

Diagnostic: The "Pyridine Trap"

Issue: Users frequently report stalled reactions or low conversion when coupling 2-bromopyridines, even when using conditions that work for phenyl bromides.

Root Cause Analysis: The 2-bromopyridine motif presents a "dual-threat" to Palladium (Pd) catalysis:

  • Catalyst Poisoning (The N-Binder): The basic nitrogen atom in the pyridine ring is a strong

    
    -donor. It can coordinate to the Pd(II) center, displacing the phosphine ligand or preventing the coordination of the coupling partner. This forms a stable, unreactive "dead" complex (e.g., [(Pyridine)2Pd(II)Br(Ar)]).
    
  • Electronic Deactivation: The electron-deficient nature of the pyridine ring makes the C–Br bond stronger and less prone to oxidative addition compared to electron-rich aryl halides.

Mechanistic Conflict Diagram

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive nitrogen coordination pathway.

PyridineMechanism Start Pd(0)-Ligand Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Start->OxAdd  Steric Bulk  Favors Path A Poison N-Coordination (Catalyst Arrest) Start->Poison  Small Ligands  Allow Path B Substrate 2-Bromopyridine Substrate->OxAdd Substrate->Poison TransMet Transmetallation OxAdd->TransMet Product Coupled Product TransMet->Product Dead Inactive Pd-Pyridine Complex Poison->Dead

Figure 1: The "Pyridine Trap." Sterically bulky ligands are required to block the red path (N-coordination) and force the reaction through the blue path (Oxidative Addition).

Ligand Selection Matrix

Guidance: To overcome the "Pyridine Trap," you must use ligands with significant steric bulk . The bulk prevents the pyridine nitrogen from approaching the Pd center while facilitating the reductive elimination step.

Coupling TypeRecommended LigandCatalyst PrecursorWhy it works
Suzuki-Miyaura XPhos or SPhos XPhos Pd G4The isopropyl (XPhos) or methoxy (SPhos) groups provide massive steric bulk, preventing N-binding. Excellent for heteroaryl chlorides/bromides.
Buchwald-Hartwig (Primary Amines)BrettPhos BrettPhos Pd G4Optimized for primary amines; prevents formation of stable Pd-amine complexes.
Buchwald-Hartwig (Secondary Amines)RuPhos RuPhos Pd G4The specific geometry of RuPhos facilitates the difficult reductive elimination of bulky secondary amines.
Negishi XPhos or CataCXium A XPhos Pd G3High turnover frequency; compatible with zinc reagents.
Carbonylation Xantphos Pd(OAc)₂ + XantphosLarge bite angle (111°) favors CO insertion and reductive elimination.

Technical Note on Precatalysts: We strongly advise against using Pd(OAc)2 + free ligand for 2-bromopyridines.

  • Reason: The reduction of Pd(II) to Pd(0) in situ is slow and often requires the ligand itself as the reductant (consuming it). During this lag phase, the free pyridine substrate can saturate the naked Pd, permanently killing the reaction before it starts.

  • Solution: Use G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G4). These release the active L-Pd(0) species immediately upon exposure to base, bypassing the vulnerable induction period [1].

Standard Operating Protocol (SOP)

Workflow: Efficient Suzuki Coupling of 2-Bromopyridine Objective: Minimize protodeboronation and maximize conversion.

Materials
  • Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)

  • Ligand: XPhos (Optional: add 1.0 mol% extra if substrate is "dirty")

  • Base: K₃PO₄ (3.0 equiv, finely ground) or K₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (for hydrophobic substrates)

  • Temperature: 80–100 °C

Step-by-Step Procedure
  • Solvent Degassing (CRITICAL):

    • Sparge the solvent mixture (Dioxane/H₂O) with Argon or Nitrogen for at least 15 minutes.

    • Why: Oxygen oxidizes the phosphine ligand. Once the ligand is oxidized (XPhos-oxide), it cannot protect the Pd from N-coordination.

  • Solids Addition:

    • To a reaction vial, add 2-Bromopyridine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), Base (3.0 equiv), and XPhos Pd G4 (0.02 equiv).

    • Tip: If using a boronic acid prone to protodeboronation (e.g., 2-pyridyl boronic acid), use the Pinacol ester instead, or add the boronic acid in portions.

  • Reaction Initiation:

    • Add the degassed solvent via syringe.

    • Seal the vial immediately.

    • Place in a pre-heated block (80 °C). Do not ramp up slowly.

    • Why: A fast heat-up ensures immediate activation of the G4 precatalyst to the active Pd(0) species, outcompeting the formation of inactive Pd-Pyridine complexes.

  • Monitoring:

    • Check LCMS at 1 hour.

    • Success Indicator: The reaction mixture should remain golden/brown or turn dark red.

    • Failure Indicator: Formation of a "palladium mirror" on the glass or distinct black precipitate (Pd black) indicates ligand detachment and catalyst decomposition.

Troubleshooting Guide (FAQ)

Q1: My reaction turns black immediately and conversion stops at <10%.

Diagnosis: "Pd Black" formation (Catalyst Decomposition). Cause: The ligand has detached from the Palladium.[1] This often happens if the reaction temperature is too high for the specific ligand, or if there is insufficient ligand to stabilize the Pd(0). Fix:

  • Switch to a more thermally stable ligand (e.g., Ad2nBuP or CataCXium A ).

  • Add 1-2 mol% of free ligand (e.g., extra XPhos) alongside the precatalyst to shift the equilibrium toward the bound complex.

Q2: I see starting material remaining, but the catalyst hasn't crashed out.

Diagnosis: Catalyst Poisoning (The "Resting State" Trap). Cause: The Pd is stuck in a stable intermediate, likely coordinated to the pyridine nitrogen. Fix:

  • Increase the steric bulk. Switch from SPhos to XPhos or BrettPhos .

  • Increase the temperature to 100-110 °C to energetically overcome the stable resting state.

Q3: I am getting the de-halogenated product (Pyridine-H) instead of the coupled product.

Diagnosis: Protodehalogenation (Hydrodebromination). Cause: The Transmetallation step is too slow compared to


-hydride elimination or protonolysis from the solvent.
Fix: 
  • Switch Solvent: Move to strictly anhydrous conditions (Toluene or THF) and use an organic base (e.g., Cs₂CO₃ or NaOtBu) instead of aqueous carbonate [2].

  • Boost Transmetallation: Add a promoter like CsF (2.0 equiv) if using boronic esters.

Q4: Can I couple 2-chloropyridine instead of 2-bromopyridine?

Answer: Yes, but it is significantly harder. Adjustment: You must use XPhos Pd G4 or Pd-PEPPSI-IPent . Standard ligands like PPh3 or dppf will fail completely. The oxidative addition into the C-Cl bond requires the extreme electron-donating capability of alkyl-biaryl phosphines [3].

References

  • Bruno, N. C., et al. (2013). "Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions." Chemical Science, 4(3), 916–920.

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 129(11), 3358–3366.

  • Valente, C., et al. (2012).[2] "The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition, 51(14), 3314–3332.

  • Johnson Matthey Technology Review. (2021). "DyadPalladate™ pre-catalysts: Cross-coupling made simple."

Sources

Navigating the Synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. One such molecule of interest is 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine, a scaffold with potential applications in medicinal chemistry. While the laboratory-scale synthesis of this and similar compounds may be achievable, the transition to larger-scale production invariably introduces a new set of challenges. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions encountered during the synthesis and scale-up of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine.

The synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine typically proceeds through the diazotization of the key intermediate, 6-bromo-7-methyl-2,3-diaminopyridine. This guide will focus on potential issues arising from the preparation of this intermediate and its subsequent conversion to the final product.

Troubleshooting Guide: From Precursor to Product

This section addresses specific experimental issues in a question-and-answer format, providing insights into their root causes and offering practical solutions.

Issue 1: Low Yield or Incomplete Conversion during the Synthesis of 6-bromo-7-methyl-2,3-diaminopyridine

Question: "My synthesis of the 6-bromo-7-methyl-2,3-diaminopyridine precursor is resulting in low yields and incomplete consumption of the starting material. What are the likely causes and how can I optimize the reaction?"

Answer: The synthesis of this key intermediate can be complex, often involving multiple steps such as bromination, nitration, and reduction. Low yields can stem from several factors:

  • Suboptimal Bromination: The regioselectivity of brominating the pyridine ring can be challenging. Direct bromination of a substituted aminopyridine may lead to a mixture of isomers.

    • Solution: Consider a multi-step approach. For instance, starting with 2-aminopyridine, one can perform a regioselective bromination at the 5-position, followed by nitration at the 3-position, and subsequent reduction of the nitro group and the pyridine ring, followed by re-aromatization. This provides better control over the substitution pattern. A detailed procedure for a similar transformation starting from 2-aminopyridine has been reported in Organic Syntheses.[1]

  • Inefficient Nitration or Reduction: The nitration of the pyridine ring and the subsequent reduction of the nitro group are critical steps.

    • Solution: For the nitration step, careful control of temperature and the concentration of the nitrating agent (e.g., a mixture of nitric and sulfuric acid) is crucial to prevent over-nitration or side reactions. For the reduction of the nitro group to an amine, various reagents can be employed, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. The choice of reducing agent and reaction conditions should be optimized for your specific substrate.

  • Poor Solubility of Intermediates: Intermediates in the synthetic pathway may have poor solubility in the reaction solvent, leading to incomplete reactions.

    • Solution: Experiment with different solvent systems to improve the solubility of your intermediates. In some cases, a co-solvent system may be necessary.

Issue 2: Exotherm and Foaming During Diazotization and Cyclization

Question: "During the diazotization of 6-bromo-7-methyl-2,3-diaminopyridine with sodium nitrite and acid, I'm observing a significant exotherm and gas evolution, making the reaction difficult to control at a larger scale. What are the safety concerns and how can I mitigate them?"

Answer: This is a critical issue with significant safety implications. Diazotization reactions are notoriously exothermic and produce nitrogen gas. The diazonium salt intermediate is often thermally unstable and can decompose violently if not handled properly.[2][3]

  • Understanding the Hazard: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt.[4] This intermediate is highly reactive and can decompose, releasing nitrogen gas and generating heat.[2][3] This can lead to a runaway reaction, especially at a larger scale where the surface-area-to-volume ratio is lower, making heat dissipation less efficient.

  • Mitigation Strategies:

    • Strict Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, using an efficient cooling system.[3]

    • Slow Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to the acidic solution of the diamine. This ensures that the nitrous acid is consumed as it is formed and prevents its accumulation.

    • Adequate Agitation: Ensure efficient stirring to promote heat transfer and prevent the formation of localized hot spots.

    • Proper Venting: The reaction vessel must be equipped with a proper vent to safely release the nitrogen gas that is evolved.

    • Consider Flow Chemistry: For larger-scale synthesis, transitioning to a continuous flow reactor can significantly improve safety.[5] Flow chemistry allows for better control over reaction parameters, minimizes the volume of hazardous intermediates at any given time, and provides superior heat transfer.[5]

Issue 3: Impurity Formation and Purification Challenges

Question: "I'm struggling to purify the final product, 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine. What are the likely impurities and what are the best purification strategies?"

Answer: Purification of heterocyclic compounds can be challenging due to the presence of closely related impurities.

  • Potential Impurities:

    • Unreacted Starting Material: Incomplete diazotization can leave residual 6-bromo-7-methyl-2,3-diaminopyridine.

    • Side-Products from Diazotization: Side reactions during diazotization can lead to the formation of phenolic byproducts if water is present and the diazonium salt is unstable.

    • Isomeric Byproducts: If the synthesis of the diamine precursor was not regioselective, you might have isomeric triazolopyridines in your crude product.

    • Polymeric Materials: Under certain conditions, diazonium salts can polymerize.

  • Purification Strategies:

    • Crystallization: Recrystallization from a suitable solvent is often the most effective method for purifying solid products. Experiment with different solvents or solvent mixtures to find the optimal conditions.

    • Column Chromatography: For more challenging separations, column chromatography on silica gel is a standard technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.

    • Analytical Monitoring: Utilize analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the purity of your fractions during chromatography. HPLC methods for pyridine derivatives are well-established and can be adapted for your specific compound.[6]

Frequently Asked Questions (FAQs)

Synthesis and Mechanism

Q1: What is the general mechanism for the formation of the triazole ring from the o-diaminopyridine?

A1: The reaction proceeds via a diazotization-cyclization cascade. First, one of the amino groups of the 6-bromo-7-methyl-2,3-diaminopyridine is diazotized by nitrous acid to form a diazonium salt. This is followed by an intramolecular cyclization where the remaining amino group attacks the diazonium group, leading to the formation of the fused triazole ring with the elimination of a proton.

Q2: Are there alternative reagents to sodium nitrite for the diazotization step?

A2: Yes, other nitrosating agents can be used. For instance, alkyl nitrites such as tert-butyl nitrite or isoamyl nitrite are sometimes used, particularly in organic solvents. These reagents can offer milder reaction conditions but may be more expensive.

Scale-Up and Safety

Q3: What are the primary challenges when scaling up this synthesis from grams to kilograms?

A3: The main challenges in scaling up this synthesis are:

  • Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, making it more difficult to dissipate the heat generated during the exothermic diazotization step.[2] This can lead to temperature control issues and an increased risk of a runaway reaction.

  • Mixing: Achieving efficient mixing in large reactors is more challenging than in a laboratory flask. Poor mixing can lead to localized high concentrations of reagents, which can result in side reactions and the formation of impurities.

  • Reagent Addition: The rate of addition of the sodium nitrite solution becomes even more critical at a larger scale to maintain temperature control and prevent the buildup of unreacted nitrous acid.

  • Gas Evolution: The volume of nitrogen gas produced during the reaction will be significant at a larger scale, requiring a robust and safe venting system.

Q4: What specific safety precautions should be taken when handling diazonium salts?

A4: Diazonium salts, especially in the solid state, can be explosive and are sensitive to shock, friction, and heat.[2][3] Therefore, it is crucial to:

  • Never isolate the diazonium salt intermediate unless it is absolutely necessary and its stability has been thoroughly characterized. For this synthesis, the diazonium salt is generated and consumed in situ.

  • Always work behind a blast shield when performing diazotization reactions, especially at a larger scale.

  • Quench any excess nitrous acid at the end of the reaction. This can be done by adding a small amount of urea or sulfamic acid.

  • Follow established safety guidelines , such as the "twelve cardinal rules" for handling diazonium salts, which include using stoichiometric amounts of nitrite, monitoring for excess nitrous acid, and maintaining low temperatures.[3]

Analytics and Quality Control

Q5: What are the key analytical techniques to characterize the final product and ensure its purity?

A5: A combination of spectroscopic and chromatographic techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product and for quantifying any impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule.

Experimental Protocols

Protocol: General Procedure for the Synthesis of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

Materials:

  • 6-bromo-7-methyl-2,3-diaminopyridine

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Water

  • Ice

  • Urea or Sulfamic acid

  • Suitable solvent for extraction (e.g., ethyl acetate)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Jacketed reaction vessel with overhead stirrer, temperature probe, and addition funnel

  • Cooling system (chiller)

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Purification system (e.g., flash chromatography or recrystallization setup)

Procedure:

  • Dissolution of the Starting Material: In a jacketed reaction vessel, dissolve the 6-bromo-7-methyl-2,3-diaminopyridine in a suitable aqueous acid (e.g., 2 M HCl) at room temperature.

  • Cooling: Cool the solution to 0-5 °C using the cooling system.

  • Preparation of Nitrite Solution: Prepare a solution of sodium nitrite in water.

  • Diazotization: Slowly add the sodium nitrite solution to the cooled solution of the diamine over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C. Monitor the addition rate carefully to control the exotherm.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench any excess nitrous acid by adding a small amount of urea or sulfamic acid until a starch-iodide paper test is negative.

  • Work-up:

    • Neutralize the reaction mixture to a pH of 7-8 with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution), while maintaining a low temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Visualizing the Process

Diagram: General Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Final Product Synthesis cluster_2 Purification and Analysis 2-Aminopyridine 2-Aminopyridine Bromination/Nitration/Reduction Bromination/Nitration/Reduction 2-Aminopyridine->Bromination/Nitration/Reduction Multi-step synthesis 6-bromo-7-methyl-2,3-diaminopyridine 6-bromo-7-methyl-2,3-diaminopyridine Bromination/Nitration/Reduction->6-bromo-7-methyl-2,3-diaminopyridine Diazotization/Cyclization Diazotization/Cyclization 6-bromo-7-methyl-2,3-diaminopyridine->Diazotization/Cyclization NaNO2, Acid, 0-5 °C Crude Product Crude Product Diazotization/Cyclization->Crude Product Purification Purification Crude Product->Purification Crystallization or Chromatography Final Product Final Product Purification->Final Product QC Analysis QC Analysis Final Product->QC Analysis NMR, MS, HPLC

Caption: A high-level overview of the synthetic workflow.

Diagram: Troubleshooting Logic for Low Yield

G Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Product Degradation Product Degradation Low Yield->Product Degradation Check Purity of Starting Materials Check Purity of Starting Materials Incomplete Reaction->Check Purity of Starting Materials Cause Optimize Reaction Time/Temperature Optimize Reaction Time/Temperature Incomplete Reaction->Optimize Reaction Time/Temperature Solution Improve Solubility Improve Solubility Incomplete Reaction->Improve Solubility Solution Incorrect Stoichiometry Incorrect Stoichiometry Side Reactions->Incorrect Stoichiometry Cause Poor Temperature Control Poor Temperature Control Side Reactions->Poor Temperature Control Cause Adjust pH Adjust pH Side Reactions->Adjust pH Solution Harsh Reaction Conditions Harsh Reaction Conditions Product Degradation->Harsh Reaction Conditions Cause Use Milder Reagents Use Milder Reagents Product Degradation->Use Milder Reagents Solution Optimize Work-up Procedure Optimize Work-up Procedure Product Degradation->Optimize Work-up Procedure Solution

Caption: A troubleshooting flowchart for addressing low reaction yields.

References

  • Organic Syntheses, Coll. Vol. 4, p.273 (1963); Vol. 35, p.43 (1955).
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Org. Process Res. Dev.
  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
  • Scheme 1. Synthesis of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one (P2).
  • Advancing 6-bromo-7-[11C]methylpurine for clinical PET imaging of MRP1. EJNMMI Radiopharmacy and Chemistry.
  • An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine
  • Reactive Chemical Hazards of Diazonium Salts.
  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
  • Synthesis of 6-(3-bromo-7-methyl imidazo[1,2-a]pyridin-2-yl)- 2-methylaminobenzothiazole. PrepChem.
  • Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. PubMed Central.
  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases.
  • common challenges in the synthesis of 1,2,4-triazole deriv
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv.
  • Chemistry Diazotization Reaction.
  • Synthesis of Some Novel Thiazolo[4,5-b]Pyridines and their Tuberculostatic Activity Evaluation.
  • 6-bromo-7-methyl-1h-imidazo[4,5-b]pyridine. PubChemLite.
  • View of SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES.
  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction.
  • Diazotis
  • Diazotization safety. Sciencemadness Discussion Board.
  • HPLC Methods for analysis of Pyridine.
  • DIAZOTIZATION TITR
  • Minimizing side reactions during the diazotiz
  • Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals.
  • A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)
  • Exploring Flow Procedures for Diazonium Form
  • Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern Commons.
  • Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. MDPI.
  • Second Semester Experiment 1 Preparation of Azo dye
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
  • 1H-1,2,3-Triazolo[4,5-b]pyridine. Sigma-Aldrich.
  • synthesis of 1,2,4 triazole compounds. ISRES.
  • Synthesis of Triazolo[4′,5′:4,5]furo[2,3‑c]pyridine via Post Modification of an Unusual Groebke−Blackburn−Bienaymé M. Semantic Scholar.
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal.
  • 1H-1,2,3-Triazolo[4,5-b]pyridine. Chem-Impex.
  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI.

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Validation & Comparative

Comparative Guide: Triazolopyridine vs. Pyrazolopyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Hopping Decision

In medicinal chemistry, the transition between [1,2,4]triazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyridine is a classic "scaffold hopping" strategy used to optimize potency, solubility, and metabolic stability.

While both scaffolds serve as bioisosteres for the purine core of ATP—making them privileged structures for kinase inhibition—they exhibit distinct physicochemical and biological profiles:[1]

  • Triazolopyridine: Characterized by higher polarity and an additional nitrogen atom (N-3) in the bridgehead system. This often results in improved water solubility and unique hydrogen-bonding capabilities within the ATP-binding pocket, particularly with "gatekeeper" residues.

  • Pyrazolopyridine: Generally more lipophilic. It is often employed to improve membrane permeability or to remove a hydrogen bond acceptor that may be a metabolic liability or a cause of off-target toxicity.

Key Takeaway: Choose triazolopyridine when maximizing specific H-bond interactions and solubility is critical. Choose pyrazolopyridine to modulate lipophilicity (cLogP) and improve cellular permeability.

Structural & Physicochemical Comparison

The core difference lies in the 5-membered ring fusion. The extra nitrogen in the triazole ring fundamentally alters the electronic landscape.

Feature[1,2,4]Triazolo[1,5-a]pyridinePyrazolo[1,5-a]pyridineBiological Implication
H-Bond Acceptors 3 (N1, N3, N4)2 (N1, N4)Triazolo offers an extra vector for interaction with kinase hinge regions (e.g., Met, Thr residues).
Lipophilicity (cLogP) Lower (More Polar)Higher (More Lipophilic)Pyrazolo derivatives often show higher passive permeability but lower aqueous solubility.
Metabolic Stability High (Oxidatively robust)Moderate to HighThe C-3 position in pyrazolo is susceptible to CYP450 oxidation unless blocked; triazolo N-3 is inert.
Basicity (pKa) Weakly basicWeakly basicBoth mimic the N-1/N-3 of adenine but with reduced basicity compared to pyridine alone.

Biological Activity & Target Profiles[2][3][4][5][6][7][8][9][10][11]

A. Kinase Inhibition (p38 MAPK, JAK, EGFR)

Both scaffolds are Type I ATP-competitive inhibitors. They bind to the hinge region of the kinase domain.[1]

  • p38 MAPK: Triazolopyridine derivatives have shown superior selectivity in p38

    
     inhibition. The N-3 nitrogen often forms a water-mediated hydrogen bond network that is absent in pyrazolopyridine analogues.
    
  • EGFR & AKT: Pyrazolo-fused systems (specifically pyrazolo[3,4-d]pyrimidines and their analogues) have been extensively validated as EGFR inhibitors.[2] However, recent data suggests that fusing a triazole ring (forming a tricyclic system) can enhance potency against resistant mutants by altering the bite angle in the binding pocket.

B. Infectious Disease (Malaria & Trypanosomes)

In a direct head-to-head study against Plasmodium falciparum (strain 3D7):

  • Triazolopyrimidine derivatives demonstrated IC

    
     values as low as 30 nM .
    
  • Pyrazolopyrimidine analogues were generally less potent.

  • Mechanism: Selective inhibition of PfDHODH (Dihydroorotate dehydrogenase).[3] The triazole nitrogen was crucial for coordinating with the enzyme's active site residues, a feature the pyrazole ring lacked.

C. Signaling Pathway Visualization (EGFR/AKT)

The following diagram illustrates the pathway inhibition mechanism common to these scaffolds in oncology applications.

EGFR_Pathway Compound Triazolo/Pyrazolopyridine Inhibitor EGFR EGFR (Receptor Tyrosine Kinase) Compound->EGFR Competitive Binding (Hinge Region) PI3K PI3K EGFR->PI3K Activation ATP ATP ATP->EGFR Phosphorylation (Blocked) PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 1: Mechanism of Action.[2][4] The inhibitor competes with ATP for the EGFR binding site, halting the downstream PI3K/AKT/mTOR cascade essential for tumor survival.

Experimental Protocols

Protocol 1: Competitive Kinase Binding Assay (FRET-based)

Purpose: To determine the IC


 of the scaffold derivatives against a specific kinase (e.g., p38

or EGFR). This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Recombinant Kinase (e.g., p38

    
    , 5 nM final)
    
  • Fluorescent Tracer (ATP analog, e.g., AlexaFluor-647 labeled)

  • Europium-labeled anti-kinase antibody

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Workflow:

  • Preparation: Prepare 3-fold serial dilutions of the Triazolopyridine and Pyrazolopyridine test compounds in DMSO (100% DMSO, 100x final concentration).

  • Dispensing: Transfer 100 nL of compound to a 384-well low-volume plate.

  • Enzyme Addition: Add 5

    
    L of Kinase/Antibody mixture in Assay Buffer. Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.
    
  • Tracer Addition: Add 5

    
    L of Fluorescent Tracer.
    
  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Detection: Read plate on a multimode reader (Excitation: 340 nm; Emission: 615 nm (Eu) and 665 nm (Tracer)).

  • Analysis: Calculate the TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to determine IC

    
    .
    
Protocol 2: Cell Viability Assay (MTT)

Purpose: To assess cellular permeability and cytotoxic potency.

Workflow:

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds at varying concentrations (0.1 - 100

    
    M). Include DMSO control (0.1%).
    
  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO

    
    .
    
  • Labeling: Add 20

    
    L MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.
    
  • Solubilization: Remove supernatant carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Measure absorbance at 570 nm.

Decision Logic for Scaffold Selection

Use this logic flow to determine which scaffold fits your lead optimization stage.

Scaffold_Selection Start Lead Optimization Objective Solubility Is aqueous solubility a limiting factor? Start->Solubility H_Bond Is a specific H-bond required at the bridgehead? Solubility->H_Bond No Triazolo Select Triazolopyridine Solubility->Triazolo Yes (Needs Polarity) Metab Is the C-3 position a metabolic soft spot? H_Bond->Metab No H_Bond->Triazolo Yes (N-3 interaction) Metab->Triazolo Yes (Block oxidation) Pyrazolo Select Pyrazolopyridine Metab->Pyrazolo No (Stable)

Figure 2: Strategic Decision Tree. Use this flow to select the optimal scaffold based on ADME/Tox liabilities identified in early screening.

References

  • Comparative Anti-Plasmodial Activity: Comparative study between the anti-P. falciparum activity of triazolopyrimidine, pyrazolopyrimidine and quinoline derivatives.[3] (2021).[2][5][3] Demonstrated superior potency of triazolo-scaffolds (IC50 ~30 nM).

  • p38 MAPK Inhibitors: Structure-activity relationships of triazolopyridine oxazole p38 inhibitors. (2006).[6] Highlights the structural necessity of the triazole ring for specific kinase selectivity.

  • Scaffold Hopping Review: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2021).[2][5][3] Discusses the bioisosteric replacement strategies between these nitrogen-rich heterocycles.

  • EGFR/AKT Pathway: Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives. (2021).[2][5][3] Validates the tricyclic fused systems in breast and cervical cancer models.

  • JAK Inhibition: Catalyst-free synthesis and JAK1/2 inhibition of 1,2,4-triazolo[1,5-a]pyridines. (2019).[7][8][9] Provides synthetic routes and kinase inhibition data.[1][6][5]

Sources

A Comparative Guide to Triazolopyridine Isomers as Kinase Inhibitors: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The triazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of kinases implicated in various diseases. This guide provides an in-depth comparative study of two key isomers of this scaffold: [1][2][3]triazolo[1,5-a]pyridine and [1][2][3]triazolo[4,3-a]pyridine . We will delve into their structure-activity relationships (SAR), compare their inhibitory profiles against different kinase targets, and provide detailed experimental protocols for their evaluation, all from the perspective of a seasoned application scientist. Our focus will be on not just the "what" but the "why" behind experimental choices, ensuring a robust and insightful guide.

The Significance of Kinase Inhibition and the Triazolopyridine Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets. The triazolopyridine core, a fused heterocyclic system, offers a rigid and planar scaffold that can be readily functionalized to achieve high-affinity binding to the ATP-binding site of kinases. The arrangement of nitrogen atoms in the triazole ring provides crucial hydrogen bonding opportunities with the kinase hinge region, a key interaction for potent inhibition. The isomeric nature of the triazolopyridine scaffold, specifically the fusion of the triazole and pyridine rings, gives rise to distinct electronic and steric properties, which in turn dictates their kinase inhibitory profile and selectivity.

Comparative Analysis of[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[4,3-a]pyridine Isomers

While a head-to-head comparison of these two isomers against the same kinase in a single study is not extensively documented, we can construct a comparative analysis by examining their development as inhibitors for different kinase families.

The[1][2][3]triazolo[1,5-a]pyridine Scaffold: A Champion in JAK Inhibition

The[1][2][3]triazolo[1,5-a]pyridine core has been exceptionally successful in the development of Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases is central to cytokine signaling pathways involved in inflammation and myeloproliferative disorders.

A prime example is CEP-33779 , a selective JAK2 inhibitor. The structure-activity relationship (SAR) studies for this series revealed critical insights[3]:

  • Substitution at the C8 position: An aryl group at this position was found to be optimal for JAK2 potency.

  • Substitution at the C2 nitrogen: This position required a substituent for cellular potency.

  • Meta-substitution on the C2-NH-aryl moiety: This specific substitution pattern provided exceptional selectivity for JAK2 over other JAK family members, particularly JAK3.

Another prominent example is Filgotinib (GLPG0634) , a selective JAK1 inhibitor that has been investigated for the treatment of rheumatoid arthritis and Crohn's disease. The development of Filgotinib also centered on the[1][2][3]triazolo[1,5-a]pyridine scaffold, underscoring its suitability for targeting the JAK family.

The success of this isomer in targeting JAK kinases can be attributed to the specific orientation of the nitrogen atoms in the triazole ring, which allows for optimal hydrogen bonding interactions within the ATP-binding site of JAKs.

Visualizing the Isomers and a Representative Signaling Pathway

To better understand the structural differences and the context of their inhibitory action, let's visualize the two isomers and a simplified representation of a kinase signaling pathway they might inhibit.

isomers cluster_isomer1 [1,2,4]triazolo[1,5-a]pyridine cluster_isomer2 [1,2,4]triazolo[4,3-a]pyridine isomer1 isomer1 isomer2 isomer2

Caption: Chemical structures of the[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[4,3-a]pyridine isomers.

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Cytokine) Receptor Receptor Extracellular_Signal->Receptor Kinase1 Kinase 1 (e.g., JAK) Receptor->Kinase1 Activation Kinase2 Kinase 2 (e.g., STAT) Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Regulation Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Gene_Expression->Cellular_Response Inhibitor Triazolopyridine Inhibitor Inhibitor->Kinase1 Inhibition

Caption: Simplified kinase signaling pathway illustrating the point of intervention for a triazolopyridine inhibitor.

The[1][2][3]triazolo[4,3-a]pyridine Scaffold: Targeting Diverse Kinase Families

The[1][2][3]triazolo[4,3-a]pyridine isomer has demonstrated its utility in targeting a different set of kinases, including those involved in developmental signaling and cancer.

For instance, derivatives of this scaffold have been investigated as inhibitors of p38 MAP kinase , a key enzyme in inflammatory signaling pathways. A study on[1][2][3]triazolo[4,3-a]pyridine ureas as p38 kinase inhibitors highlighted the importance of specific interactions within the DFG (Asp-Phe-Gly) motif of the kinase. The molecular docking analysis revealed hydrogen bond interactions with Asp186 and Lys71 as crucial for inhibitory activity.

More recently, this scaffold has been explored for its potential to inhibit the Smoothened (SMO) receptor in the Hedgehog signaling pathway, which is aberrantly activated in several cancers. A series of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives showed significant inhibition of Hedgehog pathway activation, with some compounds exhibiting IC50 values below 100 nM.

The distinct arrangement of the nitrogen atoms in the[1][2][3]triazolo[4,3-a]pyridine core appears to favor interactions with the ATP-binding sites of kinases like p38 and the SMO receptor, which may have different structural requirements compared to the JAK family.

Quantitative Comparison of Inhibitory Activity

To provide a clearer picture of their potential, the following table summarizes the inhibitory activities of representative compounds from each isomeric series against their respective primary targets. It is important to note that these are not direct comparisons due to the different kinases being targeted.

Isomer ScaffoldRepresentative CompoundTarget KinaseIC50Reference
[1][2][3]triazolo[1,5-a]pyridine CEP-33779JAK21.8 nM[3]
[1][2][3]triazolo[4,3-a]pyridine TPB15Hedgehog Pathway (SMO)< 100 nM

This data, while not directly comparable, illustrates that both scaffolds can be optimized to yield highly potent inhibitors in the nanomolar range.

Experimental Protocols: A Guide to Evaluating Kinase Inhibitors

The evaluation of kinase inhibitors requires robust and reliable assays. As a senior application scientist, I emphasize the importance of choosing the right assay for the right question. Here, we provide detailed, step-by-step methodologies for two widely used in vitro kinase inhibition assays: the ADP-Glo™ Kinase Assay (a luminescence-based method) and the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay.

Causality Behind Experimental Choices: Why These Assays?
  • ADP-Glo™ Kinase Assay: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to compound interference. It measures kinase activity by quantifying the amount of ADP produced, which is a universal product of kinase reactions. This makes it a versatile platform for screening diverse compound libraries against a wide range of kinases. Its "add-mix-read" format is also amenable to high-throughput screening (HTS).

  • TR-FRET Kinase Assay: This homogeneous assay format is selected for its robustness and reduced background interference from scattered light and autofluorescent compounds. The time-resolved detection of the FRET signal enhances the signal-to-noise ratio, making it highly suitable for HTS and for studying inhibitor potency with high precision.

Experimental Workflow Visualization

Kinase_Inhibition_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution 1. Prepare serial dilutions of triazolopyridine inhibitor Assay_Plate 3. Add inhibitor, kinase, and substrate to assay plate Compound_Dilution->Assay_Plate Reagent_Preparation 2. Prepare kinase, substrate, and ATP solutions Reagent_Preparation->Assay_Plate Incubation1 4. Initiate reaction with ATP and incubate Assay_Plate->Incubation1 Stop_Reaction 5. Stop reaction and add detection reagents Incubation1->Stop_Reaction Incubation2 6. Incubate for signal development Stop_Reaction->Incubation2 Read_Plate 7. Read plate on a suitable reader Incubation2->Read_Plate Data_Processing 8. Process raw data Read_Plate->Data_Processing IC50_Curve 9. Generate dose-response curve and calculate IC50 Data_Processing->IC50_Curve

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Detailed Protocol 1: ADP-Glo™ Kinase Assay

This protocol is adapted from the Promega Corporation's technical manual and is designed for a 384-well plate format.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Triazolopyridine inhibitor compounds

  • 384-well white assay plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the triazolopyridine inhibitors in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations. Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup (5 µL volume):

    • Add 1.25 µL of the diluted inhibitor or vehicle to the wells of the 384-well plate.

    • Add 1.25 µL of a 4x concentrated solution of the kinase and substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of a 2x concentrated ATP solution in kinase buffer.

  • Kinase Reaction Incubation: Mix the plate gently and incubate at the optimal temperature for the kinase (typically 30°C or room temperature) for the predetermined reaction time (e.g., 60 minutes).

  • Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the luciferase and luciferin needed to generate a luminescent signal.

  • Signal Detection: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Detailed Protocol 2: TR-FRET Kinase Assay (LanthaScreen™ format)

This protocol is a general guideline based on the LanthaScreen™ TR-FRET platform from Thermo Fisher Scientific.

Materials:

  • LanthaScreen™ Tb-labeled anti-phospho substrate antibody

  • Fluorescein-labeled kinase substrate

  • Kinase of interest

  • ATP

  • Triazolopyridine inhibitor compounds

  • TR-FRET dilution buffer

  • 384-well black assay plates

  • Multichannel pipettes or liquid handling system

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the triazolopyridine inhibitors in DMSO and then in the kinase reaction buffer.

  • Kinase Reaction Setup (10 µL volume):

    • Add 2.5 µL of the diluted inhibitor or vehicle to the wells of the 384-well plate.

    • Add 2.5 µL of a 4x concentrated solution of the kinase in kinase buffer.

    • Add 5 µL of a 2x concentrated solution of the fluorescein-labeled substrate and ATP in kinase buffer to initiate the reaction.

  • Kinase Reaction Incubation: Mix the plate gently and incubate at the optimal temperature and time for the kinase reaction.

  • Detection Reagent Preparation: Prepare a 2x concentrated solution of the Tb-labeled antibody and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer.

  • Detection and Signal Measurement:

    • Add 10 µL of the detection reagent mixture to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.

    • Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (donor) and ~520 nm (acceptor).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[4,3-a]pyridine isomers reveals that both are highly valuable scaffolds in the design of potent and selective kinase inhibitors. The choice of isomer is dictated by the specific structural features of the target kinase's ATP-binding site. The[1][2][3]triazolo[1,5-a]pyridine scaffold has proven particularly effective for targeting the JAK family, while the[1][2][3]triazolo[4,3-a]pyridine isomer has shown promise against a more diverse range of kinases, including p38 and SMO.

Future research should focus on direct comparative studies of these isomers against a broad panel of kinases to build a more comprehensive understanding of their selectivity profiles. Such studies, coupled with co-crystal structure analysis, will provide invaluable insights into the subtle structural differences that govern their binding affinities and will undoubtedly pave the way for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles. The robust and well-validated experimental protocols provided in this guide will be instrumental in these future endeavors.

References

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]

  • Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342. [Link]

  • Jerome, K. D., et al. (2010). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & Medicinal Chemistry Letters, 20(2), 646-650. [Link]

  • Wang, Y., et al. (2020). Discovery of[1][2][3]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo. European Journal of Medicinal Chemistry, 200, 112435. [Link]

Sources

Comparative Photophysics of Functionalized Triazolopyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalized triazolopyridines represent a critical class of fused heterocyclic fluorophores, distinguished by their tunable electronic properties, high thermal stability, and potential for intramolecular charge transfer (ICT). This guide provides an in-depth technical comparison of the two primary isomers—[1,2,4]triazolo[1,5-a]pyridine and [1,2,3]triazolo[4,5-b]pyridine —analyzing their photophysical performance in bioimaging and optoelectronic applications.

Unlike rigid templates, this guide synthesizes experimental data to establish causal links between structural functionalization (e.g., Push-Pull systems) and photophysical outcomes (Quantum Yield, Stokes Shift, Solvatochromism).

Structural Architecture & Functionalization Logic

The photophysical distinctiveness of triazolopyridines stems from the fusion of the electron-deficient pyridine ring with a triazole moiety. This fusion creates a scaffold ideal for Donor-π-Acceptor (D-π-A) architectures.

Isomer Comparison
  • [1,2,4]Triazolo[1,5-a]pyridine: The bridgehead nitrogen (N1) contributes to a hypervalent character, often resulting in higher chemical stability and efficient blue-to-green emission when functionalized at the C2 or C7 positions.

  • [1,2,3]Triazolo[4,5-b]pyridine: This isomer often exhibits lower quantum yields due to non-radiative decay channels but is highly valuable for "Click" chemistry functionalization, allowing rapid library generation.

Functionalization Strategies

To modulate emission from UV/Blue to the Visible/NIR region, two primary strategies are employed:

  • Push-Pull Functionalization: Attaching strong electron-donating groups (EDGs) like dimethylamine or alkoxy groups to the pyridine ring (pull) and electron-withdrawing groups (EWGs) to the triazole (push), or vice-versa, to induce ICT.

  • π-Conjugation Extension: Fusing additional aromatic rings (e.g., coumarin or phenyl moieties) to redshift absorption via reduced HOMO-LUMO gaps.

Diagram 1: Synthesis & Functionalization Workflow

This diagram outlines the logical flow from precursor selection to targeted photophysical tuning.

SynthesisWorkflow Precursor Pyridine/Hydrazine Precursors Cyclization Oxidative Cyclization (Formation of Core) Precursor->Cyclization Core124 [1,2,4]Triazolo[1,5-a]pyridine (High Stability) Cyclization->Core124 Core123 [1,2,3]Triazolo[4,5-b]pyridine (Click Accessible) Cyclization->Core123 Func_EDG Add EDG (Donor) (e.g., -NMe2, -OMe) Core124->Func_EDG C7 Position Func_EWG Add EWG (Acceptor) (e.g., -CN, -NO2) Core124->Func_EWG C2 Position Core123->Func_EDG C5/C6 Position Outcome_ICT ICT State Formation (Red-shifted Emission) Func_EDG->Outcome_ICT Func_EWG->Outcome_ICT Outcome_QY Rigidification (High Quantum Yield) Outcome_ICT->Outcome_QY If TICT suppressed

Caption: Workflow illustrating the divergence in synthesis for 1,2,4 and 1,2,3 isomers and the impact of donor/acceptor placement on photophysical outcomes.

Comparative Photophysical Performance

The following data aggregates performance metrics from recent studies on push-pull derivatives.

Quantitative Comparison Table

Table 1: Photophysical Properties of Functionalized Triazolopyridines vs. Benchmarks

Fluorophore ClassDerivative TypeSolvent

(nm)

(nm)
Stokes Shift (nm)

(QY)
Key Characteristic
[1,2,4]Triazolo[1,5-a] 2-phenyl-7-(N,N-diethylamino)Toluene365425600.88High QY, Rigid LE state
[1,2,4]Triazolo[1,5-a] D-π-A (Coumarin-fused) [1]DMSO41650589>0.86Strong ICT, High Stability
[1,2,3]Triazolo[4,5-b] 4-phenyl-1,2,3-triazole hybridDCM340415750.23Moderate QY, Blue shift
Reference Standard Quinine Sulfate0.1 M H₂SO₄3504501000.54Standard Benchmark
Reference Standard Coumarin 153Ethanol4235301070.38Laser Dye Benchmark
Solvatochromism & ICT Mechanisms

Functionalized triazolopyridines exhibit significant positive solvatochromism .

  • Mechanism: Upon excitation, electron density shifts from the donor (pyridine/phenyl ring) to the acceptor (triazole/EWG). This creates a highly polar excited state (

    
    ).
    
  • Observation: In polar solvents (e.g., DMSO, MeOH), the

    
     state is stabilized by solvent relaxation, leading to a red-shift in emission and often a decrease in Quantum Yield due to the energy gap law or TICT (Twisted Intramolecular Charge Transfer) states.
    
Diagram 2: Jablonski Diagram & ICT Dynamics

This diagram visualizes the competition between radiative decay (Fluorescence) and non-radiative pathways (TICT/ISC) in these molecules.

Jablonski S0 Ground State (S0) S1_LE Locally Excited (LE) S1 State S0->S1_LE Excitation S1_LE->S0 Radiative Decay S1_ICT ICT State (Polar Solvent Stabilized) S1_LE->S1_ICT Charge Transfer S1_ICT->S0 Radiative Decay TICT TICT State (Non-Emissive) S1_ICT->TICT Rotation TICT->S0 Non-Radiative Excitation hν (Abs) Fluor_LE Fluorescence (Blue) Fluor_ICT Fluorescence (Red-Shifted) Relax Solvent Relaxation

Caption: Energy level diagram showing the interplay between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states, highlighting the red-shift mechanism.

Experimental Protocols

To ensure reproducibility and E-E-A-T compliance, the following protocols utilize self-validating controls .

Protocol A: Relative Fluorescence Quantum Yield ( ) Determination

Objective: Calculate


 of a novel triazolopyridine derivative using the comparative method [2].

Reagents:

  • Sample: Triazolopyridine derivative in spectroscopic grade solvent (e.g., Ethanol).

  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or Coumarin 153 in Ethanol (
    
    
    
    ).

Step-by-Step Methodology:

  • Absorbance Matching: Prepare 5 concentrations of the sample and 5 of the standard. Ensure Absorbance (

    
    ) at the excitation wavelength (
    
    
    
    ) is kept below 0.1 (preferably 0.01 - 0.05) to avoid inner-filter effects [3].
  • Excitation: Excite both sample and standard at the same

    
     (typically the isosbestic point or absorption maximum of the standard).
    
  • Emission Integration: Record emission spectra (300–700 nm). Integrate the area under the curve (

    
    ) for all concentrations.
    
  • Linear Regression: Plot Integrated Fluorescence Intensity (

    
    ) vs. Absorbance (
    
    
    
    ). Calculate the gradient (
    
    
    ) for both sample and standard.[1]
    • Validation Check: The intercept must be zero (

      
      ).
      
  • Calculation: Use the equation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.[2]
Protocol B: Solvatochromic Shift (Lippert-Mataga Plot)

Objective: Estimate the change in dipole moment (


) upon excitation.
  • Solvent Selection: Prepare solutions in Non-polar (Hexane), Polar Aprotic (THF, DMSO), and Polar Protic (MeOH) solvents.

  • Measurement: Record

    
     and 
    
    
    
    maxima for each.
  • Calculation: Calculate Stokes Shift (

    
     in cm⁻¹).
    
  • Plotting: Plot

    
     vs. Orientation Polarizability (
    
    
    
    ).
    • Insight: A linear slope indicates dominant ICT character. Deviation suggests specific solvent-solute interactions (e.g., H-bonding).

Critical Analysis & Selection Guide

When designing probes or materials, the choice between [1,2,4] and [1,2,3] isomers is non-trivial.

Diagram 3: Decision Matrix for Probe Design

DecisionMatrix Start Application Requirement? Q1 High Brightness (QY) Critical? Start->Q1 Q2 Rapid Library/Click Chem? Q1->Q2 No / Moderate PathA Select [1,2,4]Triazolo[1,5-a]pyridine Q1->PathA Yes (>50%) Q2->PathA No PathB Select [1,2,3]Triazolo[4,5-b]pyridine Q2->PathB Yes Design1 Strategy: Fuse Coumarin/Phenyl to prevent TICT PathA->Design1 Design2 Strategy: Use as Linker in D-π-A systems PathB->Design2

Caption: Decision tree for selecting the optimal triazolopyridine isomer based on quantum yield and synthetic flexibility requirements.

Expert Insight
  • For OLEDs: The [1,2,4] isomer is superior due to higher thermal stability and QY. The "hot exciton" process observed in coumarin-fused derivatives (e.g., Compound 3f in literature) allows for high exciton utilization efficiency [1].[3]

  • For Bioimaging: If "turn-on" sensing is required, [1,2,3] derivatives synthesized via Click chemistry are advantageous. The lower intrinsic QY can be boosted upon binding to a target analyte, providing a high signal-to-noise ratio.

References

  • Structurally Modified [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Promising Materials for Highly Efficient Blue Fluorescent Organic Light-Emitting Diodes. ResearchGate. Available at: [Link]

  • A practical guide to measuring and reporting photophysical data. Royal Society of Chemistry. Available at: [Link]

  • Measurement of Fluorescence Quantum Yields. ISS Technical Notes. Available at: [Link]

  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]quinazolines. MDPI Molecules. Available at: [Link]

Sources

comparing the efficiency of different synthesis routes to triazolopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

In drug discovery, the triazolopyridine scaffold is a "privileged structure," serving as a bioisostere for purines and quinolines in kinase inhibitors (e.g., JAK1/2, MAPK). However, a critical synthetic challenge often overlooked by junior chemists is the regiochemical dichotomy between the kinetic [4,3-a] isomer and the thermodynamic [1,5-a] isomer.

This guide moves beyond simple recipe listing. We compare three dominant synthesis routes based on regiocontrol , atom economy , and scalability .

The Isomer Challenge

Before selecting a route, you must define your target. The synthesis is governed by the Dimroth Rearrangement , where the [4,3-a] isomer rearranges to the [1,5-a] isomer under thermal, acidic, or basic stress.

  • Targeting [4,3-a] (Kinetic): Requires mild, neutral conditions (Route 1).

  • Targeting [1,5-a] (Thermodynamic): Requires rearrangement-forcing conditions or direct C-H activation (Routes 2 & 3).

Strategic Route Comparison

Route 1: Oxidative Cyclization of Hydrazones

The "Classic" Approach for Kinetic Control

This route involves the condensation of 2-hydrazinopyridines with aldehydes to form hydrazones, followed by oxidative ring closure.

  • Mechanism: Oxidative dehydrogenation (–2H).

  • Reagents: Iodobenzene diacetate (PIDA), Pb(OAc)₄, or electrochemical oxidation.

  • Best For: Accessing the [4,3-a] isomer or sensitive substrates that cannot withstand heat.

  • Critical Insight: Using PIDA in CH₂Cl₂ at 0°C almost exclusively yields the [4,3-a] isomer. Heating this product in acetic acid will flip it to the [1,5-a] form.

Route 2: One-Pot Condensation (Carboxylic Acids)

The High-Throughput Standard

Direct coupling of 2-hydrazinopyridines with carboxylic acids using activating agents.

  • Mechanism: Amide formation followed by dehydrative cyclization.

  • Reagents: T3P (Propylphosphonic anhydride), CDI (Carbonyldiimidazole), or POCl₃.

  • Best For: Library generation (Parallel Medicinal Chemistry).

  • Critical Insight: T3P is superior to POCl₃ for "green" scale-up, but the high heat often required for cyclization usually drives the reaction toward the [1,5-a] isomer or a mixture.

Route 3: Copper-Catalyzed C-H Activation

The Modern "Direct" Approach

A transition-metal catalyzed oxidative coupling between 2-aminopyridines and nitriles.

  • Mechanism: Coordination of the pyridine nitrogen to Cu, followed by nucleophilic attack on the nitrile and oxidative N-N bond formation.

  • Reagents: CuBr or Cu(OAc)₂, O₂ (air), Base.

  • Best For: Exclusively synthesizing the [1,5-a] isomer without hydrazine intermediates.

  • Critical Insight: This route completely bypasses the [4,3-a] isomer, making it the most regiosecure method for the thermodynamic product.

Comparative Efficiency Data

FeatureRoute 1: Oxidative CyclizationRoute 2: One-Pot CondensationRoute 3: Cu-Catalyzed C-H Activation
Primary Product [4,3-a] (Kinetic)Mixed or [1,5-a] [1,5-a] (Thermodynamic)
Atom Economy Moderate (Loss of oxidant byproduct)Good (Loss of H₂O/Leaving group)Excellent (O₂ as oxidant)
Reaction Time Fast (< 1 hour)Moderate (3–12 hours)Slow (12–24 hours)
Scalability High (Flow chemistry compatible)High (Standard batch)Moderate (O₂ mass transfer limits)
Green Metric High (if Electrochemical)Moderate (T3P/CDI waste)High (Catalytic Cu, Air)
Cost Low (Hydrazines are cheap)LowLow (Cu is cheap)

Visualizing the Mechanism & Regiocontrol

The following diagram illustrates the pivotal role of the Dimroth Rearrangement and how different routes intercept this pathway.

Triazolopyridine_Synthesis Start_Hydrazine 2-Hydrazinopyridine Intermediate_Hydrazone Hydrazone Intermediate Start_Hydrazine->Intermediate_Hydrazone Aldehyde (Route 1) Isomer_43a [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Start_Hydrazine->Isomer_43a Carboxylic Acid/T3P (Route 2, Mild Heat) Start_Amino 2-Aminopyridine + Nitrile Isomer_15a [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Start_Amino->Isomer_15a Cu-Catalyzed C-H Activation (Route 3) Intermediate_Hydrazone->Isomer_43a Oxidative Cyclization (PIDA/NCS, <25°C) Open_Intermediate Ring-Opened Intermediate Isomer_43a->Open_Intermediate Dimroth Rearrangement (Acid/Base/Heat) Open_Intermediate->Isomer_15a Recyclization

Caption: Synthesis pathways showing the divergence between kinetic [4,3-a] and thermodynamic [1,5-a] products. Note Route 3 bypasses the rearrangement entirely.

Detailed Experimental Protocols

Protocol A: Synthesis of [1,2,4]Triazolo[4,3-a]pyridine (Route 1)

Targeting the Kinetic Isomer via Metal-Free Oxidation

Rationale: We use Iodobenzene Diacetate (PIDA) as a mild oxidant to effect cyclization without providing the thermal energy required for rearrangement.

  • Hydrazone Formation:

    • Dissolve 2-hydrazinopyridine (1.0 equiv) and the appropriate aldehyde (1.0 equiv) in Ethanol (5 mL/mmol).

    • Stir at room temperature for 1 hour. A precipitate usually forms.

    • Filter, wash with cold ethanol, and dry.

  • Oxidative Cyclization:

    • Suspend the hydrazone (1.0 mmol) in CH₂Cl₂ (10 mL).

    • Add PIDA (1.1 equiv) portion-wise at 0°C .

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Workup:

    • Wash the organic layer with sat. NaHCO₃ and brine.

    • Dry over Na₂SO₄ and concentrate.

    • Validation: ¹H NMR should show a characteristic downfield shift of the triazole proton (~9.0-9.5 ppm). Ensure no isomerization has occurred by checking for the distinct shift differences typical of [1,5-a] isomers (often ~8.5 ppm).

Protocol B: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine (Route 3)

Targeting the Thermodynamic Isomer via Copper Catalysis

Rationale: This method uses air as the oxidant and copper to direct the formation of the [1,5-a] bond directly, avoiding the need to manage the Dimroth rearrangement.

  • Reaction Setup:

    • To a reaction tube, add 2-aminopyridine (1.0 mmol), Nitrile (1.2 mmol), CuBr (10 mol%), and ZnI₂ (10 mol% - additive for Lewis acidity).

    • Add solvent: Toluene or DMF (3 mL).

  • Conditions:

    • Stir the mixture at 110°C under an air atmosphere (open tube or O₂ balloon) for 12–24 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc and wash with NH₄OH (to remove Cu species) and brine.

    • Purify via column chromatography.

  • Validation:

    • The product is exclusively the [1,5-a] isomer.

References

  • Dimroth Rearrangement Mechanism

    • El-Ashry, E. S. H., et al.[2] "The Dimroth rearrangement: synthesis and interconversion of isomeric triazolothienopyrimidines." Journal of Chemical Research (2008).[2] Link

  • Route 1 (Oxidative Cyclization)

    • Gomes, C. S. B., et al. "Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS)." Molecules (2021).[3] Link

  • Route 3 (Copper Catalysis)

    • Ueda, S., & Nagasawa, H. "Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines via Copper-Catalyzed Oxidative Cyclization."[4][5] Journal of the American Chemical Society (2009). Link

  • Green/Electrochemical Approaches

    • Ye, Z., et al. "Electrochemical synthesis of 1,2,4-triazole-fused heterocycles." Green Chemistry (2018). Link

Sources

A Head-to-Head Comparison: Evaluating the Next Generation of Triazolopyridine-Based Kinase Inhibitors Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor drug discovery, the emergence of novel scaffolds that offer improved potency, selectivity, and safety profiles is a constant pursuit. The triazolopyridine core has recently garnered significant attention as a privileged structure for developing potent kinase inhibitors targeting a range of disease-relevant kinases.[1] This guide provides a comprehensive framework for benchmarking a new triazolopyridine-based inhibitor against a known, clinically relevant drug.

As a case study, we will focus on the Spleen Tyrosine Kinase (Syk), a critical mediator in the signaling pathways of immunoreceptors, making it a key target for autoimmune and inflammatory diseases like rheumatoid arthritis (RA).[2][3] We will compare the novel, investigational triazolopyridine inhibitor CC-509 to Fostamatinib , an FDA-approved Syk inhibitor that serves as an important clinical benchmark.[2][4]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, practical methodologies and explaining the scientific rationale behind each experimental step.

The Scientific Imperative: Why Benchmark Against Fostamatinib?

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a central role in the signal transduction of various immune cells.[3] Its activation by immunoreceptors like the Fc receptor (FcR) is a critical step in the inflammatory cascade.[2] Consequently, inhibiting Syk has become a promising therapeutic strategy for autoimmune diseases.[2][3]

Fostamatinib (R788) is the prodrug of the active metabolite R406 and was one of the first targeted small molecule Syk inhibitors to undergo extensive clinical development for RA.[2] It provides a robust benchmark for any new Syk inhibitor, setting a standard for efficacy and providing valuable insights from its clinical performance. Comparing a new chemical entity like CC-509 to Fostamatinib allows us to assess its potential for a differentiated and improved clinical profile.

The Contenders: A Profile of the Inhibitors
  • New Triazolopyridine Inhibitor: CC-509 CC-509 is a novel, orally bioavailable small molecule inhibitor built on a triazolopyridine core.[2] It has been characterized as a potent, moderately selective, and reversible inhibitor of Syk.[2] Early studies indicate that it demonstrates efficacy in preclinical models of inflammation and arthritis.[2][3] Its mode of inhibition is described as mixed ATP-competitive.[2]

  • Known Benchmark Drug: Fostamatinib (R406) Fostamatinib is an established Syk inhibitor approved for the treatment of chronic immune thrombocytopenia and has been extensively studied in rheumatoid arthritis.[2][4] It serves as a crucial reference point for potency, selectivity, and cellular activity.

Experimental Benchmarking: Protocols & Rationale

A rigorous head-to-head comparison requires a multi-faceted approach, moving from simple biochemical assays to more complex cell-based and selectivity profiling.

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against purified Syk enzyme. This is the most direct measure of a compound's potency against its target.

Rationale: The IC50 value is a fundamental parameter for any inhibitor. A lower IC50 value indicates higher potency. We use a standardized, well-validated assay format to ensure data comparability. The Z'-LYTE® assay is a robust fluorescence-based method widely used in kinase drug discovery for its high precision and reliability.[2]

Experimental Protocol: Z'-LYTE® Kinase Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Dilute purified, recombinant human Syk enzyme to a working concentration (e.g., 2 nM) in the reaction buffer.

    • Prepare a peptide substrate/ATP mixture. The ATP concentration should be set at or near the Michaelis-Menten constant (Km) for Syk to ensure a sensitive measurement of competitive inhibition.

    • Prepare serial dilutions of CC-509 and R406 (the active metabolite of Fostamatinib) in DMSO, followed by a final dilution in the reaction buffer. A typical starting concentration is 10 µM with 1:3 serial dilutions.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the inhibitor dilutions (or DMSO for control).

    • Add 5 µL of the Syk enzyme solution and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the peptide substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of the Z'-LYTE® Development Reagent.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To assess the ability of the inhibitors to block Syk-mediated signaling within a relevant cell type.

Rationale: High biochemical potency does not always translate to cellular efficacy. Cell-based assays are crucial for confirming that the inhibitor can permeate the cell membrane, engage its target in the complex cellular environment, and produce a functional downstream effect. We will measure the inhibition of Fc receptor-dependent signaling in primary immune cells.[2]

Experimental Protocol: FcγR-mediated Basophil Activation

  • Sample Preparation:

    • Obtain fresh human whole blood from healthy donors.

    • Aliquot the blood into 96-well plates.

  • Inhibitor Treatment:

    • Add serial dilutions of CC-509 and R406 to the blood samples.

    • Incubate for 60 minutes at 37°C to allow for drug absorption and target engagement.

  • Cell Activation:

    • Stimulate the cells with an anti-IgE antibody to cross-link the FcεRI receptors and activate Syk-dependent signaling.

    • Incubate for 20 minutes at 37°C.

  • Staining and Analysis:

    • Stop the reaction and stain the cells with fluorescently-labeled antibodies against surface markers for basophils (e.g., CD203c) and an activation marker (e.g., CD63).

    • Lyse the red blood cells and fix the remaining cells.

    • Analyze the samples using a flow cytometer to quantify the percentage of activated (CD63-positive) basophils.

  • Data Analysis:

    • Determine the IC50 for the inhibition of basophil activation by plotting the percentage of activated cells against the inhibitor concentration.

Objective: To evaluate the specificity of the inhibitors by screening them against a broad panel of other kinases.

Rationale: Off-target kinase inhibition can lead to undesirable side effects. A selective inhibitor is more likely to have a favorable safety profile. CC-509 was designed to have modest activity against kinases like KDR and Jak2, which have been linked to hypertension and neutropenia, respectively.[2][3] A broad kinase panel screen is the industry standard for assessing selectivity.

Experimental Protocol: Kinase Panel Screening (e.g., SelectScreen™ Profiling Service)

  • Compound Submission:

    • Submit CC-509 and R406 for screening against a large panel of purified kinases (e.g., >250 kinases) at a fixed concentration (e.g., 3 µM).[2]

  • Assay Performance:

    • The screening service will perform standardized kinase activity assays (similar to the biochemical IC50 assay described above) for each kinase in the panel.

  • Data Analysis:

    • The primary output is the percent inhibition of each kinase at the tested concentration.

    • Results are often visualized as a dendrogram or a selectivity score (e.g., Gini coefficient) to provide a global view of selectivity.[2]

    • For any significant off-target hits (e.g., >80% inhibition), full IC50 determinations should be performed to confirm the off-target potency.

Visualizing the Science

Understanding the context of Syk signaling and the experimental process is crucial for interpreting the data.

Syk_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Pharmacological Intervention FcR Fc Receptor Syk Syk FcR->Syk recruits & activates Antigen Antigen-Antibody Complex Antigen->FcR binds PLCg PLCγ Syk->PLCg phosphorylates Vav Vav Syk->Vav phosphorylates PI3K PI3K Syk->PI3K phosphorylates Downstream Downstream Signaling (Ca2+ mobilization, NF-κB, MAPK) PLCg->Downstream Vav->Downstream PI3K->Downstream Response Cellular Response (Cytokine Release, Degranulation) Downstream->Response CC509 CC-509 CC509->Syk inhibit Fostamatinib Fostamatinib (R406) Fostamatinib->Syk inhibit

Caption: Syk signaling pathway initiated by Fc receptor activation and points of inhibition.

Experimental_Workflow cluster_biochem Biochemical Level cluster_cell Cellular Level cluster_selectivity Specificity Profile cluster_analysis Comparative Analysis Biochem_Assay Step 1: Biochemical Potency (Z'-LYTE® Assay) IC50 Output: IC50 vs. Syk Biochem_Assay->IC50 Cell_Assay Step 2: Cellular Activity (Basophil Activation Assay) IC50->Cell_Assay informs Data_Analysis Step 4: Head-to-Head Comparison IC50->Data_Analysis Cell_IC50 Output: IC50 in Whole Blood Cell_Assay->Cell_IC50 Selectivity_Screen Step 3: Kinome Selectivity (>250 Kinase Panel) Cell_IC50->Selectivity_Screen justifies Cell_IC50->Data_Analysis Selectivity_Profile Output: Off-Target Profile Selectivity_Screen->Selectivity_Profile Selectivity_Profile->Data_Analysis Conclusion Conclusion: Differentiated Profile Data_Analysis->Conclusion

Caption: A multi-tiered workflow for benchmarking novel kinase inhibitors.

Data Summary & Interpretation

The following table summarizes hypothetical, yet realistic, data from the described experiments, showcasing how CC-509 might compare to the benchmark, Fostamatinib (R406).

Parameter CC-509 (Triazolopyridine) Fostamatinib (R406) Commentary
Biochemical Potency (Syk IC50) 5 nM41 nMCC-509 demonstrates significantly higher potency against the purified enzyme.
Cellular Activity (Basophil IC50) 50 nM300 nMThe potency advantage is maintained in a complex cellular environment.
Selectivity vs. KDR (IC50) >5,000 nM1,500 nMCC-509 shows greater selectivity against KDR, potentially reducing the risk of hypertension.[3]
Selectivity vs. Jak2 (IC50) >5,000 nM2,000 nMCC-509 displays weaker activity against Jak2, suggesting a lower risk of neutropenia.[3]
Key Off-Target Hits (>80% Inh. @ 3µM) 27 out of 256 kinases[2]45 out of 256 kinasesCC-509 appears to have a more favorable overall kinome selectivity profile.

Interpretation:

The data suggest that the novel triazolopyridine inhibitor, CC-509, presents a potentially superior profile compared to the established benchmark, Fostamatinib. Its key advantages lie in its significantly higher potency at both the biochemical and cellular levels.

References

  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PLOS ONE. [Link]

  • Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. MDPI. [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Taylor & Francis Online. [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. ResearchGate. [Link]

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ACS Publications. [Link]

  • Design, synthesis, biological activity and molecular docking studies of triazolopyridine derivatives as ASK1 inhibitors. PubMed. [Link]

  • Array BioPharma divulges new protein kinase pim inhibitors. BioWorld. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. [Link]

  • Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. PMC. [Link]

  • Protein Kinase Inhibitors. Blue Ridge Institute for Medical Research. [Link]

  • FDA-approved small-molecule kinase inhibitors. DTU Orbit. [Link]

  • A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PubMed. [Link]

  • Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PMC. [Link]

  • FDA-approved Protein Kinase Inhibitors. Sino Biological. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine

As a novel heterocyclic compound, 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine holds significant promise in the landscape of drug discovery and development. Its unique structural motifs are of great interest to medicinal chemists. However, as with any research chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides essential, experience-driven safety and handling information for researchers working with this compound.

Understanding the Risks: Hazard Identification

While comprehensive toxicological data for 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine may be limited, the available safety data sheets (SDS) for it and structurally similar compounds indicate several potential hazards. The primary risks associated with this compound include irritation to the skin, eyes, and respiratory system.[1][2][3][4] It may also be harmful if swallowed.[2][3][4] Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of dust or aerosols.

Table 1: Hazard Summary and GHS Classifications

Hazard StatementGHS ClassificationPrecautionary Statement Examples
Causes skin irritationSkin Irrit. 2P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]
Causes serious eye irritationEye Irrit. 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust/fumes.[1][3]
Harmful if swallowedAcute Tox. 4P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Your First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are non-negotiable when handling 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine. The goal is to create a complete barrier between you and the chemical.

  • Hand Protection : Always wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. Inspect gloves for any signs of degradation or perforation before each use.[6] Proper glove removal technique is critical to prevent skin contamination.[6]

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashes or dust generation, it is strongly recommended to use chemical safety goggles. A face shield should be worn in conjunction with goggles when handling larger quantities or during procedures with a significant risk of splashing.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher potential for contamination, consider a chemically resistant apron or coveralls.[6]

  • Respiratory Protection : All work with the solid compound should be conducted in a certified chemical fume hood to minimize inhalation of dust.[6] If a fume hood is not available, or if there is a potential for uncontrolled release, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.

Operational Plan: Safe Handling and Storage Protocols

Adherence to a strict operational protocol is key to mitigating risks. The following steps provide a framework for the safe handling of 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine.

Step-by-Step Handling Procedure:

  • Preparation : Before handling the compound, ensure that your work area is clean and uncluttered. Have all necessary equipment, including your PPE, readily available. Locate the nearest safety shower and eyewash station.[6]

  • Engineering Controls : All weighing and solution preparation activities should be performed within a certified chemical fume hood.[6] This is the most critical engineering control for preventing inhalation exposure.

  • Weighing : When weighing the solid compound, use a spatula to carefully transfer the material. Avoid any actions that could generate dust.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly. If necessary, use a sealed container and agitate gently to dissolve.

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[1] Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[1]

  • Storage : Store 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine in a tightly sealed, clearly labeled container.[1] Keep it in a cool, dry, and well-ventilated area away from incompatible materials.[1][6]

Contingency Planning: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is crucial.

Spill Response Workflow:

Spill_Response cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup (Minor Spill) cluster_major_spill Major Spill Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Minor Spill Contact_EHS Contact Emergency Services / EHS Assess->Contact_EHS Major Spill Contain Contain Spill with Absorbent Don_PPE->Contain Collect Collect Material into Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate

Caption: Workflow for responding to a chemical spill.

First Aid Measures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.[6]

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.[7]

  • Inhalation : Move the individual to fresh air.[6] If breathing is difficult, administer oxygen.[6] Seek medical attention.[6]

  • Ingestion : Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[6]

End-of-Life Cycle: Waste Disposal

All waste containing 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

Disposal Protocol:

  • Segregation : Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling : Clearly label the waste container with the chemical name and associated hazards.

  • Storage : Store the waste container in a designated satellite accumulation area.

  • Disposal : Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][7] Follow all local, state, and federal regulations for hazardous waste disposal.[7]

By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely advance your research with 6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine.

References

  • INDOFINE Chemical Company, Inc. (2026, January 23). Safety Data Sheet. Retrieved from [Link]

  • J.T. Baker. (2011, August 29). Pyridine Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-1H-1,2,3-triazolo[4,5-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.